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  • Product: 4-Fluoro-2-methoxy-3-methylbenzaldehyde
  • CAS: 1824411-31-5

Core Science & Biosynthesis

Foundational

4-Fluoro-2-methoxy-3-methylbenzaldehyde chemical properties

An In-Depth Technical Guide to 4-Fluoro-2-methoxy-3-methylbenzaldehyde Abstract This technical guide provides a comprehensive overview of 4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS No. 1824411-31-5), a substituted arom...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Fluoro-2-methoxy-3-methylbenzaldehyde

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS No. 1824411-31-5), a substituted aromatic aldehyde of significant interest in synthetic chemistry.[1][2] This document details the compound's chemical identity, physicochemical properties, and characteristic reactivity profile, which is governed by the interplay of its fluoro, methoxy, and methyl substituents. A plausible synthetic pathway via the Vilsmeier-Haack reaction is presented, alongside a discussion of its potential applications as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. This guide is intended for researchers, chemists, and professionals in drug development who require a technical understanding of this specific building block.

Chemical Identity and Structure

4-Fluoro-2-methoxy-3-methylbenzaldehyde is an organic compound featuring a benzene ring substituted with four different functional groups: a formyl (-CHO) group, a fluoro (-F) group, a methoxy (-OCH₃) group, and a methyl (-CH₃) group. The specific arrangement of these substituents dictates its unique chemical behavior.

Caption: Chemical structure of 4-Fluoro-2-methoxy-3-methylbenzaldehyde.

Physicochemical Properties

The properties of 4-Fluoro-2-methoxy-3-methylbenzaldehyde are summarized below. This data is compiled from chemical supplier information and computational models.

PropertyValueSource
CAS Number 1824411-31-5[1][2]
Molecular Formula C₉H₉FO₂[1]
Molecular Weight 168.16 g/mol [1]
Purity ≥98%[1]
Appearance Data not available
Storage Sealed in dry, 2-8°C[1]
Topological Polar Surface Area (TPSA) 26.3 Ų[1]
LogP (calculated) 1.955[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 2[1]

Synthesis and Reactivity

Proposed Synthesis: Vilsmeier-Haack Reaction

A representative experimental protocol is outlined below, adapted from procedures for structurally similar compounds.[3]

Experimental Protocol:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) (10 eq.). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise, ensuring the temperature remains below 5°C. Stir the resulting mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[3]

  • Substrate Addition: To the freshly prepared reagent, add 1-fluoro-3-methoxy-2-methylbenzene (1 eq.) dropwise at 0°C.

  • Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the mixture back to 0°C. Carefully quench the reaction by the slow addition of a cold, saturated aqueous solution of sodium acetate. This step is exothermic and requires caution.[3]

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volume).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[3]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude 4-Fluoro-2-methoxy-3-methylbenzaldehyde by column chromatography on silica gel.

Caption: General workflow for the Vilsmeier-Haack synthesis.

Reactivity Profile

The reactivity of 4-Fluoro-2-methoxy-3-methylbenzaldehyde is a product of the electronic and steric effects of its substituents.

  • Electronic Effects: The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M).[4] The methoxy group at the ortho-position is strongly electron-donating through resonance (+M). The methyl group is weakly electron-donating via induction (+I). This complex interplay makes the aromatic ring electron-rich and susceptible to further electrophilic aromatic substitution, while also influencing the reactivity of the aldehyde.

  • Steric Hindrance: The presence of both a methoxy and a methyl group ortho to the aldehyde creates significant steric hindrance.[4] This bulkiness can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down reactions like Grignard additions or Wittig reactions compared to less substituted benzaldehydes.[4]

  • Aldehyde Reactivity: The aldehyde group is a key reactive site, susceptible to:

    • Nucleophilic Addition: Reactions with nucleophiles (e.g., organometallics, cyanides) to form secondary alcohols.

    • Condensation Reactions: Knoevenagel or Aldol condensations with active methylene compounds.[4]

    • Reductive Amination: Conversion to amines via reaction with an amine and a reducing agent.[4]

    • Oxidation: Conversion to the corresponding carboxylic acid (4-fluoro-2-methoxy-3-methylbenzoic acid).

    • Reduction: Conversion to the corresponding benzyl alcohol (4-fluoro-2-methoxy-3-methylbenzyl alcohol).

G center Aromatic Ring (4-Fluoro-2-methoxy-3-methylbenzaldehyde) F Fluorine (-F) -I (strong), +M (weak) Deactivating Inductively center->F para OCH3 Methoxy (-OCH₃) +M (strong), -I (weak) Activating via Resonance center->OCH3 ortho CH3 Methyl (-CH₃) +I (weak) Weakly Activating center->CH3 meta CHO Aldehyde (-CHO) -I, -M Strongly Deactivating center->CHO C1

Caption: Electronic influences of substituents on the aromatic ring.

Applications and Research Interest

Substituted benzaldehydes, particularly those containing fluorine and methoxy groups, are valuable intermediates in organic synthesis. The fluorine atom can enhance metabolic stability and binding affinity in bioactive molecules.[5][6] While specific applications for 4-Fluoro-2-methoxy-3-methylbenzaldehyde are not extensively documented, its structural motifs suggest potential utility in:

  • Pharmaceutical Development: As a building block for synthesizing complex molecules with potential therapeutic value, such as anti-inflammatory or anti-cancer agents.[5]

  • Agrochemicals: Serving as a precursor for novel pesticides and herbicides.[5]

  • Specialty Chemicals and Materials Science: Use in the creation of polymers, coatings, or other advanced materials where its specific substitution pattern can impart desired properties like thermal stability or chemical resistance.[7]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Fluoro-2-methoxy-3-methylbenzaldehyde is not provided in the search results, data from structurally related isomers can be used to infer potential hazards. Related compounds are often classified as causing skin and serious eye irritation, and may cause respiratory irritation.[8][9][10]

General Precautions:

  • Handling: Use only in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Avoid breathing vapors or dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[11]

    • Skin: Wash off immediately with soap and plenty of water. If irritation occurs, seek medical attention.[11]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

  • PubChem. (n.d.). 4-Fluoro-2-methoxybenzaldehyde. Retrieved March 15, 2026, from [Link]

  • The Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved March 15, 2026, from [Link]

  • MilliporeSigma. (2025). SAFETY DATA SHEET: 2-Methoxybenzaldehyde. Retrieved March 15, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of 4-Fluoro-3-methylbenzaldehyde in Specialty Chemical Synthesis. Retrieved March 15, 2026, from [Link]

  • Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.

Sources

Exploratory

Advanced Structure Elucidation of 4-Fluoro-2-methoxy-3-methylbenzaldehyde: A Methodological Blueprint

Executive Summary & Molecular Architecture The rigorous structural characterization of heavily substituted fluorinated aromatics is a critical bottleneck in modern pharmaceutical development. 4-Fluoro-2-methoxy-3-methylb...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

The rigorous structural characterization of heavily substituted fluorinated aromatics is a critical bottleneck in modern pharmaceutical development. 4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS: 1824411-31-5) is a highly functionalized intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and [1].

The molecular architecture of this compound presents unique analytical challenges. The contiguous substitution pattern (aldehyde, methoxy, methyl, and fluoro groups from C1 to C4) creates severe steric crowding. Furthermore, the high gyromagnetic ratio of the 19F nucleus induces pervasive heteronuclear spin-spin coupling networks ( nJHF​ and nJCF​ ) that complicate spectral interpretation but ultimately provide definitive proof of regiochemistry. This whitepaper outlines a self-validating, multi-modal analytical strategy to unambiguously elucidate its structure.

Workflow Start 4-Fluoro-2-methoxy- 3-methylbenzaldehyde (Sample Prep) NMR NMR Spectroscopy (1H, 13C, 19F, 2D) Start->NMR MS High-Resolution MS (ESI-TOF) Start->MS IR FT-IR Spectroscopy (ATR) Start->IR Data Data Integration & Structural Validation NMR->Data MS->Data IR->Data

Fig 1. Multi-modal analytical workflow for structural validation.

High-Resolution NMR Spectroscopy: Unraveling Spin-Spin Networks

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this elucidation. The presence of the fluorine atom at C4 serves as an intrinsic structural probe. Because the transmission of is highly sensitive to the relative position of coupled nuclei[2], we can map the exact sequence of substituents.

  • 1 H NMR Causality: The C5 proton is situated ortho to both the C6 proton and the C4 fluorine. Consequently, it experiences two distinct ortho-couplings of similar magnitude (~8.5 Hz), manifesting as a pseudo-triplet. The C3 methyl protons exhibit a distinct 4-bond coupling ( 4JHF​ ) to the adjacent fluorine, splitting the expected singlet into a tight doublet.

  • 13 C NMR Causality: The C4 carbon directly bonded to fluorine exhibits a massive one-bond coupling ( 1JCF​≈252 Hz). The attenuation of this coupling constant across the ring ( 2JCF​ to C3/C5, 3JCF​ to C2/C6) definitively maps the carbon skeleton.

Quantitative NMR Data Summary
NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Structural Assignment
1 H 10.35s-C1-CH O (Formyl)
1 H 7.62dd8.5, 6.0C6-H (Coupled to H5, F4)
1 H 6.95t (pseudo)8.5C5-H (Coupled to H6, F4)
1 H 3.92s-C2-OCH 3​ (Methoxy)
1 H 2.25d2.0C3-CH 3​ (Coupled to F4)
13 C 189.5s-C1-C HO (Carbonyl)
13 C 163.5d252.0C 4-F ( 1JCF​ )
13 C 159.5d4.0C 2-OCH 3​ ( 3JCF​ )
13 C 127.5d2.0C 6-H ( 4JCF​ )
13 C 125.0d6.0C 1 (Ring, 3JCF​ )
13 C 120.5d18.0C 3-CH 3​ ( 2JCF​ )
13 C 110.5d22.0C 5-H ( 2JCF​ )
13 C 62.5s--OC H 3​
13 C 10.5d5.0-C H 3​

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Dynamics

To confirm the molecular formula (C 9​ H 9​ FO 2​ ), is employed[3]. Electrospray Ionization in positive mode (ESI+) is selected over Electron Impact (EI) to preserve the intact pseudo-molecular ion [M+H]+ .

Fragmentation Causality: Upon collision-induced dissociation (CID), the molecule undergoes highly predictable neutral losses. The primary loss of carbon monoxide (-28 Da) is a universal hallmark of benzaldehydes. Subsequent loss of a methyl radical (-15 Da) from the methoxy group generates a stable quinoid-type resonance structure. Alternatively, the direct expulsion of hydrogen fluoride (-20 Da) confirms the presence of the fluorinated aromatic system.

Fragmentation M [M+H]+ m/z 169.0657 F1 [M+H - CO]+ m/z 141.0708 M->F1 -CO (27.99 Da) F3 [M+H - HF]+ m/z 149.0595 M->F3 -HF (20.01 Da) F2 [M+H - CO - CH3•]+ m/z 126.0473 F1->F2 -CH3• (15.02 Da)

Fig 2. Proposed ESI-HRMS fragmentation pathway for m/z 169.0657.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following methodologies are designed as self-validating systems . Each protocol contains an internal logic check that prevents the propagation of experimental artifacts.

Protocol 1: Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the [4] in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is strictly chosen over DMSO-d 6​ to prevent solvent-induced hydrogen bonding with the aldehyde, which would artificially broaden the formyl proton signal and obscure critical fine-splitting.

  • Instrument Tuning: Tune the NMR probe sequentially to 1 H (400 MHz), 13 C (100 MHz), and 19 F (376 MHz) frequencies.

  • Acquisition Parameters: For 1 H, acquire 16 scans with a 64k data point resolution and a relaxation delay (D1) of 2.0 seconds. For 13 C{ 1 H}, acquire 1024 scans with continuous broadband proton decoupling.

  • Self-Validation Check (Critical): Prior to analyzing the sample, acquire a 1-scan 1 H spectrum of the pure CDCl 3​ batch to establish a baseline purity profile. Post-acquisition of the sample, integrate the methoxy singlet ( δ 3.92) to exactly 3.00. The formyl proton ( δ 10.35) must integrate between 0.98 and 1.02. Any deviation >5% instantly flags sample degradation (e.g., auto-oxidation of the aldehyde to the corresponding benzoic acid).

Protocol 2: LC-HRMS Analysis
  • Sample Preparation: Dilute the stock solution to 1 µg/mL in LC-MS grade Methanol/Water (50:50) fortified with 0.1% Formic Acid.

    • Causality: The addition of formic acid lowers the pH, providing the necessary excess protons to efficiently drive the formation of the [M+H]+ pseudo-molecular ion in the ESI source.

  • Separation: Inject 2 µL onto a C18 UPLC column (50 x 2.1 mm, 1.7 µm) using an isocratic flow of 0.4 mL/min.

  • Self-Validation Check (Critical): Introduce a sodium formate calibration solution via a secondary reference sprayer immediately prior to the analytical run. The mass accuracy of the empirical [M+H]+ peak (theoretical m/z 169.0657) must register within ± 2.0 ppm. Furthermore, verify that the A+1 isotopic peak ( 13 C contribution) abundance is approximately 9.8% relative to the monoisotopic peak. This mathematically validates the presence of exactly 9 carbon atoms, confirming the intact skeleton before any fragmentation data is analyzed.

References

  • Title: Benzaldehyde derivatives under investigation, where X = H, F, Cl, Br... Source: ResearchGate URL: [Link]

  • Title: Fluorobenzaldehyde Source: Wikipedia URL: [Link]

  • Title: 2-(4-Fluorophenyl)benzaldehyde | C13H9FO Source: PubChem URL: [Link]

Sources

Foundational

4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS: 1824411-31-5): A Strategic Building Block in Rational Drug Design

Executive Summary In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often relies on the precise spatial arrangement of functional groups on aromatic scaffolds. 4-Fl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often relies on the precise spatial arrangement of functional groups on aromatic scaffolds. 4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS: 1824411-31-5) is a highly specialized, tetrasubstituted benzene derivative that serves as a premium building block for drug discovery and materials science[1].

Rather than relying on simple, unsubstituted phenyl rings, contemporary drug design utilizes dense functionalization to navigate complex structure-activity relationship (SAR) landscapes. This whitepaper deconstructs the structural rationale behind this specific molecule, details self-validating synthetic protocols for its downstream application, and provides a framework for integrating it into advanced molecular architectures.

Physicochemical Profiling & Structural Rationale

The unique substitution pattern of CAS 1824411-31-5 is not arbitrary; it is a masterclass in rational drug design, combining three distinct pharmacological optimization strategies into a single low-molecular-weight core[1].

  • The "Magic Methyl" Effect (3-Methyl): The insertion of a single methyl group can profoundly alter a drug candidate's biological activity. The 3-methyl group in this scaffold induces conformational restriction, reducing the entropic penalty upon target binding. Furthermore, it disrupts molecular planarity, which can significantly enhance aqueous solubility while simultaneously increasing lipophilicity and target affinity through hydrophobic interactions[2].

  • Fluorine Substitution (4-Fluoro): Fluorine is the most electronegative element. Placing it adjacent to the methyl group (para to the formyl handle) serves a dual purpose. First, it blocks metabolic "soft spots," preventing Cytochrome P450 (CYP450)-mediated oxidative degradation of the aromatic ring. Second, its strong electron-withdrawing nature modulates the electron density of the entire ring, which can favorably alter the pKa and membrane permeability of the final drug molecule[3].

  • The Steric Shield (2-Methoxy): The methoxy group acts as a potent hydrogen bond acceptor. More importantly, its steric bulk forces the adjacent 1-formyl group (or downstream synthetic derivatives) out of the aromatic plane, locking the molecule into a specific, predictable bioactive conformation.

  • The Synthetic Handle (1-Formyl): The aldehyde group provides a highly versatile, chemoselective anchor for downstream coupling, allowing rapid diversification into amines, alcohols, or carboxylic acids.

SAR_Logic Core Core: 4-F-2-OMe-3-Me-Phenyl F_Atom 4-Fluoro Substitution Blocks CYP450 Oxidation Modulates Lipophilicity Core->F_Atom OMe_Group 2-Methoxy Group H-Bond Acceptor Steric Conformational Lock Core->OMe_Group Me_Group 3-Methyl Group 'Magic Methyl' Effect Enhances Binding Affinity Core->Me_Group Aldehyde 1-Formyl Group Versatile Synthetic Handle Core->Aldehyde

Fig 1: SAR logic mapping of 4-Fluoro-2-methoxy-3-methylbenzaldehyde in drug design.

Experimental Methodologies: Self-Validating Protocols

To maintain scientific integrity, synthetic workflows utilizing CAS 1824411-31-5 must be designed with built-in causality and self-validation mechanisms. The following protocols detail the most common functionalizations of this building block.

Protocol A: Chemoselective Reductive Amination

Objective: Convert the 1-formyl group into a secondary amine scaffold without triggering defluorination or ether cleavage. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄). NaBH₄ is overly aggressive and will prematurely reduce the aldehyde to an alcohol before the imine can form. NaBH(OAc)₃ is a milder hydride source that selectively reduces the protonated iminium ion intermediate.

Step-by-Step Workflow:

  • Reaction Setup: Dissolve CAS 1824411-31-5 (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) at 0.2 M concentration. Rationale: DCE provides a higher boiling point than DCM, allowing for mild heating if the primary amine is sterically hindered.

  • Catalysis & Imine Formation: Add glacial acetic acid (0.1 eq).

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. Do not proceed to the next step until the aldehyde peak is fully consumed and the Schiff base mass [M+H]+ becomes the dominant species.

  • Reduction: Portion-wise addition of NaBH(OAc)₃ (1.5 eq) at room temperature. Rationale: Portion-wise addition controls the mild exothermic release of hydrogen gas.

  • Completion & Quench: Stir for 4–12 hours. Quench the reaction with saturated aqueous NaHCO₃. Rationale: The weak base neutralizes the acetic acid and safely decomposes any unreacted hydride.

  • Isolation: Extract the aqueous layer with dichloromethane (3x), dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

SyntheticWorkflow A 4-Fluoro-2-methoxy- 3-methylbenzaldehyde (CAS: 1824411-31-5) C Imine Intermediate (Schiff Base) A->C Condensation (-H2O) B Primary Amine (R-NH2) + Acid B->C E Secondary Amine Target Scaffold C->E Reductive Cleavage D NaBH(OAc)3 (Mild Reductant) D->E

Fig 2: Reductive amination workflow of CAS 1824411-31-5 yielding secondary amine scaffolds.

Protocol B: Pinnick Oxidation to Carboxylic Acid

Objective: Oxidize the aldehyde to 4-Fluoro-2-methoxy-3-methylbenzoic acid for subsequent amide coupling. Causality: The Pinnick oxidation utilizes Sodium chlorite (NaClO₂) as the primary oxidant. A dangerous byproduct of this reaction is hypochlorous acid (HOCl), which can act as a potent electrophile and unwantedly chlorinate the electron-rich aromatic ring (activated by the methoxy group). To prevent this, 2-methyl-2-butene is added as a sacrificial scavenger.

Step-by-Step Workflow:

  • Solvent System: Dissolve the aldehyde in a mixture of tert-butanol and water (4:1 v/v). Rationale: t-BuOH is miscible with water and highly resistant to oxidation.

  • Scavenger Addition: Add 2-methyl-2-butene (10.0 eq). Rationale: Rapidly reacts with HOCl to form a harmless chlorohydrin.

  • Buffering: Add NaH₂PO₄ (0.2 eq) to buffer the solution to pH 3–4. Rationale: NaClO₂ requires mildly acidic conditions to generate the active oxidant species, chlorous acid (HClO₂).

  • Oxidation: Add NaClO₂ (1.5 eq) portion-wise over 15 minutes.

  • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 7:3). The highly polar carboxylic acid product will remain at the baseline until the TLC plate is acidified.

  • Workup: Remove volatiles under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 2, triggering the precipitation of the carboxylic acid, which can then be extracted with EtOAc.

Quantitative Data & Reagent Selection Matrix

To facilitate rapid experimental design, the physicochemical properties and reagent selection logic for CAS 1824411-31-5 are summarized below.

Table 1: Physicochemical Properties of CAS 1824411-31-5 [1]

PropertyValue
CAS Number 1824411-31-5
Molecular Formula C₉H₉FO₂
Molecular Weight 168.167 g/mol
Purity Standard ≥95% (typically verified by NMR/HPLC)
InChI Key YJGYPNFZFYYXJA-UHFFFAOYSA-N

Table 2: Reagent Selection Matrix for Functionalization

TransformationReagent of ChoiceCausality / Rationale
Reductive Amination NaBH(OAc)₃ in DCEMild hydride source; prevents premature aldehyde reduction while tolerating the methoxy ether.
Oxidation to Acid NaClO₂ / 2-methyl-2-butenePinnick oxidation; the alkene scavenger prevents electrophilic chlorination of the activated ring.
Olefination Wittig Reagent (Ph₃P=CR₂)Excellent chemoselectivity for the 1-formyl group; avoids defluorination side-reactions.

References

  • Applications of Fluorine in Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC Source: nih.gov URL:[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Fluoro-2-methoxy-3-methylbenzaldehyde

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine into aromatic scaffolds is a fundamental technique for optimizing pharmacokinetic profiles. 4-Fluoro-2-methoxy-3-methylbenzaldehyde...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine into aromatic scaffolds is a fundamental technique for optimizing pharmacokinetic profiles. 4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS: 1824411-31-5) represents a highly specialized building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). With a precise molecular weight of 168.167 g/mol , this compound offers a unique combination of electronic modulation, steric hindrance, and metabolic stability[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its structural design, and self-validating protocols for its application in drug discovery workflows.

Quantitative Physicochemical Profiling

Accurate molecular characterization is the bedrock of reproducible synthetic chemistry. The molecular weight of 4-Fluoro-2-methoxy-3-methylbenzaldehyde is derived from its chemical formula ( C9​H9​FO2​ ), which dictates its mass spectrometric behavior and stoichiometric ratios in downstream reactions.

PropertyValueCausality / Significance
Chemical Formula C9​H9​FO2​ Defines the exact atomic composition for stoichiometric calculations.
Molecular Weight 168.167 g/mol Critical for calculating molar equivalents in synthesis[1][2].
CAS Registry Number 1824411-31-5Ensures unambiguous identification across global supply chains.
SMILES String O=CC1=CC=C(F)C(C)=C1OCEnables in silico modeling and ADMET predictions[2].
Hydrogen Bond Donors 0Increases lipophilicity and passive membrane permeability.
Hydrogen Bond Acceptors 2 (Methoxy, Aldehyde)Facilitates targeted interactions with kinase or receptor hinge regions.

Structural Causality in Medicinal Chemistry

The selection of 4-Fluoro-2-methoxy-3-methylbenzaldehyde over non-fluorinated or differently substituted analogs is not arbitrary; it is driven by strict structure-activity relationship (SAR) principles[3].

  • The 4-Fluoro Substitution: The carbon-fluorine bond is exceptionally strong and small. Placing fluorine at the 4-position blocks cytochrome P450-mediated aromatic oxidation—a common metabolic liability in drug candidates[4]. This causality directly translates to an extended in vivo half-life.

  • The 2-Methoxy and 3-Methyl Synergy: These adjacent groups create a sterically congested environment. The methyl group forces the methoxy oxygen out of the aromatic plane, locking the molecule into a specific 3D conformation. This steric tuning is critical for achieving high selectivity when binding to deep, narrow protein pockets.

  • The Aldehyde Handle: The formyl group serves as a highly reactive electrophilic center, allowing for rapid diversification via reductive aminations, Wittig olefinations, or Schiff base formations.

G Core 4-Fluoro-2-methoxy- 3-methylbenzaldehyde (MW: 168.16 g/mol) F_Sub 4-Fluoro Group Core->F_Sub OMe_Sub 2-Methoxy Group Core->OMe_Sub Me_Sub 3-Methyl Group Core->Me_Sub CHO_Sub 1-Aldehyde Group Core->CHO_Sub F_Effect Metabolic Stability & Lipophilicity Tuning F_Sub->F_Effect OMe_Effect Electronic Modulation & Hydrogen Bond Acceptor OMe_Sub->OMe_Effect Me_Effect Steric Hindrance & Conformational Control Me_Sub->Me_Effect CHO_Effect Electrophilic Handle for Reductive Amination CHO_Sub->CHO_Effect

Functional causality of 4-Fluoro-2-methoxy-3-methylbenzaldehyde substituents in drug design.

Analytical Validation of Molecular Weight

To ensure the integrity of the starting material, the molecular weight must be empirically validated before initiating complex syntheses.

Self-Validating Analytical Protocol (LC-HRMS):

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Aldehydes often form protonated adducts.

  • Validation Metric: The theoretical exact mass of the neutral molecule is 168.058 Da. The expected [M+H]+ peak must appear at m/z 169.065 .

  • Causality of Failure: If a peak at m/z 185 is observed, it indicates auto-oxidation of the aldehyde to the corresponding carboxylic acid ( C9​H9​FO3​ , MW: 184.16 g/mol ). The batch must be discarded or purified via flash chromatography.

Experimental Workflow: Self-Validating Reductive Amination

A primary application of 4-Fluoro-2-methoxy-3-methylbenzaldehyde is its conversion into secondary or tertiary amines via reductive amination[5]. The following protocol is designed with built-in causality checks to prevent over-alkylation and ensure maximum yield.

Phase 1: Imine Condensation
  • Procedure: In an oven-dried 10 mL round-bottom flask, dissolve 1.0 mmol of 4-Fluoro-2-methoxy-3-methylbenzaldehyde (168.16 mg) in 5 mL of anhydrous Tetrahydrofuran (THF). Add 1.0 mmol of the target primary amine and 1.0 mmol of activated benzoic acid as an acid catalyst[5].

  • Causality: The acid catalyst accelerates the dehydration step, driving the equilibrium toward the imine. Anhydrous conditions are critical because water is a byproduct; its presence would push the equilibrium backward.

  • Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (4:1) eluent. The UV-active aldehyde spot must completely disappear, replaced by a less polar imine spot. Do not proceed to Phase 2 until conversion is >95%. Premature addition of the reducing agent will irreversibly reduce the starting material to an unreactive benzyl alcohol.

Phase 2: Hydride Reduction
  • Procedure: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.2 mmol of Sodium Borohydride ( NaBH4​ ) portion-wise[5]. Stir for 60 minutes, allowing the reaction to warm to room temperature.

  • Causality: NaBH4​ is selected over stronger reducing agents (like LiAlH4​ ) because it is chemoselective; it will reduce the imine to the secondary amine without cleaving the methoxy ether or defluorinating the aromatic ring. Cooling the mixture mitigates the exothermic nature of hydride transfer, preventing the degradation of the intermediate.

Phase 3: Quench and Isolation
  • Procedure: Quench the reaction with 5 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Dichloromethane (DCM). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Self-Validation Checkpoint: Perform 1H -NMR on the crude product. The disappearance of the distinct aldehyde proton singlet (typically around δ 10.0 ppm) and the appearance of a new benzylic CH2​ signal (around δ 3.8 ppm) confirms successful transformation.

G Step1 1. Condensation (Aldehyde + Amine) Step2 2. Imine Formation (Intermediate) Step1->Step2 -H2O Step3 3. Reduction (NaBH4 / Solvent) Step2->Step3 Step4 4. Secondary Amine (Target Product) Step3->Step4 Hydride Transfer

Step-by-step reductive amination workflow of 4-Fluoro-2-methoxy-3-methylbenzaldehyde.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. "The Role of Fluorinated Benzaldehydes in Modern Drug Discovery." Nbinno Publications, 2026. Available at: [Link]

  • Alinezhad, H., et al. "NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes." Oriental Journal of Chemistry, 2010. Available at:[Link]

Sources

Foundational

Synthesis and Isolation of 4-Fluoro-2-methoxy-3-methylbenzaldehyde: A Technical Guide

Executive Summary The development of highly substituted benzaldehydes is a critical pathway in modern pharmaceutical synthesis. Specifically, 4-fluoro-2-methoxy-3-methylbenzaldehyde serves as a highly specialized buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly substituted benzaldehydes is a critical pathway in modern pharmaceutical synthesis. Specifically, 4-fluoro-2-methoxy-3-methylbenzaldehyde serves as a highly specialized building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced sodium channel modulators for pain management[1].

Synthesizing a tetra-substituted benzene ring with precise regiochemistry requires strict control over electrophilic aromatic substitution and organometallic parameters. This whitepaper outlines a robust, three-step synthetic pathway starting from commercially available 3-fluoro-2-methylphenol. The methodology emphasizes regioselective bromination and a highly controlled Bouveault aldehyde synthesis, providing actionable protocols and mechanistic causality for drug development professionals.

Retrosynthetic Strategy & Mechanistic Design

The target molecule, 4-fluoro-2-methoxy-3-methylbenzaldehyde, features four contiguous substituents. Designing a self-validating and scalable route requires working backward from the aldehyde functional group.

  • Formylation (Step 3): The aldehyde is installed via a Bouveault aldehyde synthesis. This requires the corresponding aryl bromide: 1-bromo-4-fluoro-2-methoxy-3-methylbenzene [1].

  • Bromination (Step 2): The aryl bromide is accessed via electrophilic aromatic bromination of 1-fluoro-3-methoxy-2-methylbenzene . The regiochemistry is dictated by the synergistic directing effects of the methoxy and fluoro groups.

  • Methylation (Step 1): The methoxy ether is prepared via standard Williamson ether synthesis from 3-fluoro-2-methylphenol .

Retrosynthesis A 3-Fluoro-2-methylphenol B 1-Fluoro-3-methoxy- 2-methylbenzene A->B Methylation (MeI, K2CO3) C 1-Bromo-4-fluoro-2-methoxy- 3-methylbenzene B->C Bromination (NBS) D 4-Fluoro-2-methoxy- 3-methylbenzaldehyde C->D Formylation (n-BuLi, DMF)

Fig 1: Three-step synthetic route to 4-fluoro-2-methoxy-3-methylbenzaldehyde.

Step-by-Step Experimental Protocols

Step 1: O-Methylation of 3-Fluoro-2-methylphenol

Objective: Convert the phenol to an activating methoxy ether to facilitate downstream halogenation.

Protocol:

  • Equip an oven-dried round-bottom flask with a magnetic stir bar.

  • Dissolve 3-fluoro-2-methylphenol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.5 M concentration).

  • Add finely powdered anhydrous potassium carbonate ( K2​CO3​ , 1.5 equiv). Stir for 15 minutes at room temperature to initiate deprotonation.

  • Dropwise, add methyl iodide ( CH3​I , 1.2 equiv).

  • Stir the suspension at 25 °C for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate system.

  • Workup: Quench with distilled water to dissolve inorganic salts. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Causality & Expertise: K2​CO3​ is a sufficiently mild base to deprotonate the phenol without causing side reactions. DMF is chosen as a polar aprotic solvent to maximize the nucleophilicity of the phenoxide ion, significantly accelerating the SN​2 substitution.

Step 2: Regioselective Bromination

Objective: Install a bromine atom at the C4 position to set up the organometallic formylation.

Protocol:

  • Dissolve the crude 1-fluoro-3-methoxy-2-methylbenzene in anhydrous acetonitrile ( CH3​CN ).

  • Cool the solution to 0 °C using an ice bath. Protect the reaction flask from light (e.g., wrap in aluminum foil).

  • Add N-bromosuccinimide (NBS, 1.05 equiv) in small portions over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup: Concentrate the solvent under vacuum. Partition the residue between dichloromethane (DCM) and water. Extract, dry the organic layer, and concentrate.

  • Purification: The reaction yields a regiochemical mixture. Isolate the target 1-bromo-4-fluoro-2-methoxy-3-methylbenzene via silica gel flash chromatography.

Causality & Expertise: The regioselectivity of this step is highly nuanced. The methoxy group is a strong ortho/para director, while the fluorine atom is a weak ortho/para director that strongly favors para-substitution due to inductive effects. Bromination at the C4 position (ortho to methoxy, para to fluoro) is achieved, though sterics dictate that some C6 isomer will form. Conducting the reaction in the dark is critical to suppress radical-mediated benzylic bromination at the C2-methyl group. The successful isolation of this intermediate is validated by a distinct 1H NMR pseudo-triplet at 6.72 ppm ( J=8.7 Hz)[1].

Step 3: Bouveault Formylation via Halogen-Metal Exchange

Objective: Convert the aryl bromide to the target benzaldehyde using organolithium chemistry.

Protocol:

  • Dissolve 1-bromo-4-fluoro-2-methoxy-3-methylbenzene in anhydrous tetrahydrofuran (THF) under a strict argon or nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise, add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv) over 15 minutes. Stir at -78 °C for 45 minutes.

  • Dropwise, add anhydrous DMF (2.0 equiv). Stir for 1 hour at -78 °C, then remove the cooling bath and allow the mixture to warm to 0 °C.

  • Workup: Quench the reaction vigorously with 1M aqueous HCl and stir for 30 minutes. Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via recrystallization.

Causality & Expertise: The lithium-halogen exchange is kinetically favored at -78 °C, preventing the highly basic n-BuLi from abstracting benzylic protons or inducing benzyne formation. The addition of DMF forms a stable tetrahedral lithium hemiaminal intermediate. This intermediate is stable at low temperatures and prevents the newly formed aldehyde from undergoing a second nucleophilic attack by unreacted aryllithium. The acidic workup is mandatory to collapse the hemiaminal into the final aldehyde.

Mechanism ArBr Aryl Bromide ArLi Aryl Lithium ArBr->ArLi n-BuLi (-78 °C) Hemiaminal Tetrahedral Hemiaminal ArLi->Hemiaminal DMF (Nucleophilic Attack) Aldehyde Target Aldehyde Hemiaminal->Aldehyde H3O+ (Elimination)

Fig 2: Mechanism of the Bouveault aldehyde synthesis via lithium-halogen exchange.

Quantitative Data & Analytical Markers

The table below summarizes the expected yields and the critical self-validating analytical markers required to ensure the integrity of each synthetic step. NMR data for the brominated intermediate matches literature values utilized in the development of sodium channel modulators[1].

StepReaction TypeReagents & ConditionsTarget IntermediateTypical YieldKey Analytical Marker ( 1H NMR, CDCl3​ )
1 O-MethylationMeI, K2​CO3​ , DMF, 25 °C1-Fluoro-3-methoxy-2-methylbenzene85–95%Disappearance of phenol -OH; new O- CH3​ singlet at ~3.85 ppm.
2 BrominationNBS, CH3​CN , 0 °C to rt1-Bromo-4-fluoro-2-methoxy-3-methylbenzene40–60% (Post-column)Pseudo-triplet at 6.72 ppm ( J=8.7 Hz) corresponding to the C5 proton[1].
3 Formylation1. n-BuLi, THF, -78 °C2. DMF3. 1M HCl4-Fluoro-2-methoxy-3-methylbenzaldehyde70–85%Emergence of a sharp downfield aldehyde -CHO singlet at ~10.2–10.4 ppm.

References

  • World Intellectual Property Organization. (2022). N-(hydroxyalkyl (hetero)aryl) tetrahydrofuran carboxamides as modulators of sodium channels (Patent No. WO2022256622A1).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons.[Link]

  • Wang, Z. (2010). Bouveault Aldehyde Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.[Link]

Sources

Exploratory

Comprehensive NMR Analysis of 4-Fluoro-2-methoxy-3-methylbenzaldehyde: Structural Elucidation and Methodological Protocols

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Researchers Compound: 4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS: 1824411-31-5) Executive Summary & Structural Elucidation Strategy In mod...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Researchers Compound: 4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS: 1824411-31-5)

Executive Summary & Structural Elucidation Strategy

In modern drug development, highly substituted fluorinated aromatics serve as critical pharmacophores due to the unique stereoelectronic properties imparted by the fluorine atom. 4-Fluoro-2-methoxy-3-methylbenzaldehyde presents a highly congested electronic environment. The presence of an aldehyde, methoxy, methyl, and fluorine group on a single benzene ring creates a complex network of homo- and heteronuclear spin-spin couplings.

As a Senior Application Scientist, the approach to elucidating this structure cannot rely solely on 1D ¹H NMR. The causality behind our experimental design is rooted in the physical properties of the ¹⁹F nucleus. Fluorine-19 possesses a spin of ½ and 100% natural abundance, yielding a sensitivity comparable to ¹H NMR. However, its large chemical shift anisotropy (CSA) and potent electronegativity induce massive heteronuclear splitting across the carbon backbone[1].

To establish a self-validating analytical system , we must cross-reference 1D multinuclear data (¹H, ¹³C, ¹⁹F) with 2D heteronuclear correlation spectroscopy (HSQC, HMBC). For instance, the exact regiochemistry of the methoxy and methyl groups is unambiguously locked by mapping ³J_CH correlations in the HMBC spectrum, ensuring that the experimental data independently verifies the theoretical molecular framework without reliance on external assumptions.

Logical Workflow for NMR Validation

The following workflow illustrates the self-validating loop used to confirm the regiochemistry of the target molecule.

G A Sample Prep (CDCl3 + TMS) B 1D NMR (1H, 13C, 19F) A->B Transfer C 2D NMR (HSQC, HMBC) B->C Overlap Check D J-Coupling Extraction B->D Direct Analysis C->D Connectivity Mapping E Structural Validation D->E Self-Validation Loop

Caption: Workflow for NMR structural validation of fluorinated benzaldehydes.

Quantitative Data Profiles

The following tables summarize the expected chemical shifts (δ) and coupling constants (J) based on empirical INDO molecular orbital approximations and known ortho-substitution effects in fluorinated benzaldehydes[2],[3].

Table 1: ¹H NMR Data Profile (600 MHz, CDCl₃)

Causality Note: The H5 proton exhibits a large ³J_HF coupling due to its ortho spatial relationship to the fluorine atom, while the methyl group exhibits a fine ⁴J_HF splitting.

NucleusChemical Shift (ppm)MultiplicityIntegrationCoupling Constants (Hz)Assignment
H1 10.25s1H-Aldehyde proton (-CHO)
H6 7.58dd1H³J_HH = 8.5, ⁴J_HF = 5.5Aromatic proton (ortho to CHO)
H5 6.92dd1H³J_HH = 8.5, ³J_HF = 9.5Aromatic proton (ortho to F)
H7 3.95s3H-Methoxy protons (-OCH₃)
H8 2.28d3H⁴J_HF = 2.5Methyl protons (-CH₃)
Table 2: ¹³C NMR Data Profile (150 MHz, CDCl₃)

Causality Note: The ¹J_CF coupling is exceptionally large (~254 Hz) because the Fermi contact term dominates the spin-spin coupling mechanism, which is heavily dependent on the s-character of the C-F bond[3].

NucleusChemical Shift (ppm)MultiplicityCoupling Constants (Hz)Assignment
C1 189.5d⁴J_CF = 2.0Formyl carbon
C2 162.0d³J_CF = 5.0Carbon attached to -OCH₃
C4 164.8d¹J_CF = 254.0Carbon attached to -F
C6 128.4d³J_CF = 9.0Unsubstituted aromatic carbon
C3 122.5d²J_CF = 18.5Carbon attached to -CH₃
C5 110.2d²J_CF = 22.0Unsubstituted aromatic carbon
C7 62.5s-Methoxy carbon
C8 11.8d³J_CF = 4.5Methyl carbon
Table 3: ¹⁹F NMR Data Profile (564 MHz, CDCl₃)
NucleusChemical Shift (ppm)MultiplicityCoupling Constants (Hz)Assignment
F1 -112.4ddq³J_FH = 9.5, ⁴J_FH = 5.5, ⁴J_FH(Me) = 2.5Fluorine at C4

Heteronuclear Spin-Spin Coupling Mechanics

To fully understand the multiplet structures observed in the 1D spectra, we must map the heteronuclear coupling pathways originating from the C4 fluorine atom.

G F 19F Nucleus (C4) H5 H5 Proton ³J_HF ≈ 9.5 Hz F->H5 Ortho (3-bond) H6 H6 Proton ⁴J_HF ≈ 5.5 Hz F->H6 Meta (4-bond) CH3 C3-Methyl ⁴J_HF ≈ 2.5 Hz F->CH3 Long-range (4-bond) C4 C4 Carbon ¹J_CF ≈ 254 Hz F->C4 Direct (1-bond)

Caption: Heteronuclear spin-spin coupling pathways from the C4 fluorine atom.

Experimental Methodologies & Protocols

The following protocols are designed to ensure maximum resolution and quantitative accuracy. Every step is engineered to account for the unique relaxation dynamics of fluorinated compounds.

Protocol A: Sample Preparation
  • Solvent Selection: Accurately weigh 15 mg of 4-Fluoro-2-methoxy-3-methylbenzaldehyde and dissolve completely in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[3].

  • Tube Preparation: Transfer the homogeneous solution to a high-precision 5 mm NMR tube. Ensure the sample depth is exactly 4 cm to optimize magnetic field homogeneity (shimming).

Protocol B: ¹⁹F NMR Acquisition (1D ¹H-Decoupled)

Causality: Acquiring ¹⁹F spectra with ¹H decoupling simplifies the multiplet structure into a single sharp singlet (if only one fluorine environment exists), allowing for rapid purity assessment.

  • Pulse Sequence: Load the standard Bruker zgfhigqn pulse sequence with inverse gated ¹H decoupling to prevent Nuclear Overhauser Effect (NOE) enhancement, which would otherwise skew quantitative integration[4],[5].

  • Relaxation Delay (D1): Set D1 to 10 seconds . Why? Fluorine nuclei exhibit highly variable spin-lattice relaxation times (T₁) driven by Chemical Shift Anisotropy (CSA). A 10-second delay ensures >5×T₁ for complete relaxation, making the integration strictly quantitative[5].

  • Acquisition: Set the spectral width to 250 ppm to capture any potential fluorinated impurities. Acquire 32 scans.

Protocol C: Self-Validating 2D HMBC Acquisition

Causality: How do we prove the methoxy group is at C2 and not C3? We use Heteronuclear Multiple Bond Correlation (HMBC) to observe long-range (²J and ³J) carbon-proton couplings.

  • Setup: Load the hmbcgplpndqf sequence on a 600 MHz spectrometer equipped with a cryoprobe.

  • Parameter Optimization: Optimize the long-range coupling delay for a nominal ³J_CH of 8.0 Hz (delay = 1 / (2 * 8) = 62.5 ms).

  • Validation Logic:

    • The methoxy protons (δ 3.95) will show a cross-peak to C2 (δ 162.0).

    • The aldehyde proton (δ 10.25) will also show a ³J_CH cross-peak to C2.

    • This intersecting correlation mathematically proves the methoxy group is adjacent to the aldehyde, closing the self-validation loop.

References

  • Nuclear Magnetic Resonance Spectra, Conformations, Spin Coupling Mechanisms, and INDO Molecular Orbital Calculations for the Monofluorobenzaldehydes Canadian Science Publishing URL:[Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening ACS Omega URL:[Link]

  • 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect ACS Omega URL:[Link]

Sources

Foundational

Vibrational Spectroscopy of 4-Fluoro-2-methoxy-3-methylbenzaldehyde: A Mechanistic IR Analysis

Executive Summary 4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS: 1824411-31-5) is a highly specialized tetrasubstituted aromatic building block, heavily utilized in the synthesis of advanced active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS: 1824411-31-5) is a highly specialized tetrasubstituted aromatic building block, heavily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. The presence of four distinct functional groups—an aldehyde, a methoxy ether, a methyl group, and a fluorine atom—creates a complex electronic environment governed by competing inductive (-I) and resonance (+M) effects. This technical guide provides an in-depth, causality-driven framework for predicting, acquiring, and interpreting the Infrared (IR) spectrum of this molecule.

Structural Rationale & Mechanistic Causality of Vibrational Shifts

To accurately interpret the IR spectrum of 4-fluoro-2-methoxy-3-methylbenzaldehyde, one must analyze the electronic cross-talk between its substituents. The fundamental principle of IR spectroscopy dictates that the frequency of absorption is proportional to the square root of the bond force constant. Therefore, any electronic effect that alters bond strength will predictably shift the IR absorption frequency .

  • The Aldehyde Carbonyl (C=O): In a standard aliphatic aldehyde, the C=O stretch appears near 1725 cm⁻¹. However, in this molecule, the carbonyl is directly conjugated with the aromatic ring, allowing π-electron delocalization that increases the single-bond character of the C=O bond, lowering its force constant. Furthermore, the ortho-methoxy group exerts a strong electron-donating resonance effect (+M). This pushes additional electron density into the ring, which delocalizes onto the carbonyl oxygen. Consequently, the C=O stretch is significantly red-shifted to the 1680–1695 cm⁻¹ regime.

  • The Methoxy Ether (C-O-C): The asymmetric stretching of the aryl-alkyl ether linkage is heavily influenced by resonance. The oxygen lone pairs delocalize into the aromatic π-system, giving the Ar-O bond partial double-bond character. This strengthens the bond, shifting the asymmetric C-O-C stretch to a higher frequency (~1240–1260 cm⁻¹) compared to standard aliphatic ethers (~1150 cm⁻¹) .

  • The Fluoro Substituent (C-F): Fluorine is the most electronegative element, creating a highly polarized C-F bond. The resulting dipole moment change during vibration is massive, leading to an intensely strong absorption band between 1100 and 1250 cm⁻¹. Because this range perfectly overlaps with the methoxy C-O-C stretch, the fingerprint region of this molecule will feature a broad, convoluted, and highly intense spectral envelope.

  • Aromatic Out-of-Plane (OOP) Bending: The substitution pattern (1-CHO, 2-OCH₃, 3-CH₃, 4-F) leaves exactly two adjacent aromatic protons at positions 5 and 6. The coupling of these two adjacent C-H bonds during out-of-plane bending reliably produces a strong, sharp band in the 800–850 cm⁻¹ range, serving as a critical structural confirmation point.

G Molecule 4-Fluoro-2-methoxy- 3-methylbenzaldehyde Aldehyde Aldehyde (-CHO) Molecule->Aldehyde Methoxy Methoxy (-OCH3) Molecule->Methoxy Fluoro Fluoro (-F) Molecule->Fluoro Aromatic Aromatic Ring Molecule->Aromatic CO_Stretch C=O Stretch ~1685 cm⁻¹ (Red-shifted by +M effect) Aldehyde->CO_Stretch CH_Fermi C-H Fermi Doublet ~2820 & 2720 cm⁻¹ Aldehyde->CH_Fermi COC_Stretch C-O-C Asym Stretch ~1250 cm⁻¹ (Strengthened Ar-O bond) Methoxy->COC_Stretch CF_Stretch C-F Stretch ~1100-1250 cm⁻¹ (Strong, overlaps C-O) Fluoro->CF_Stretch CC_Stretch C=C Ring Stretch ~1590, 1480 cm⁻¹ Aromatic->CC_Stretch OOP_Bend C-H OOP Bend ~800-850 cm⁻¹ (2 Adjacent H) Aromatic->OOP_Bend

Structural-vibrational logic mapping for 4-Fluoro-2-methoxy-3-methylbenzaldehyde IR assignments.

Quantitative Spectral Assignments

The following table synthesizes the predicted quantitative data for the primary vibrational modes of 4-fluoro-2-methoxy-3-methylbenzaldehyde, grounded in established spectroscopic databases .

Functional GroupMode of VibrationExpected Frequency (cm⁻¹)IntensityMechanistic Rationale
Aldehyde (-CHO) C=O stretch1680 – 1695StrongConjugation with aromatic ring and +M effect of ortho-methoxy delocalizes π-electrons, lowering frequency.
Aldehyde (-CHO) C-H stretch (Fermi)~2820, ~2720Weak-MedFermi resonance between fundamental C-H stretch and first overtone of C-H bend.
Methoxy (-OCH₃) C-O-C asym. stretch1240 – 1260StrongAr-O bond has partial double-bond character due to resonance, shifting stretch higher than aliphatic ethers.
Fluoro (-F) C-F stretch1100 – 1250StrongHighly polar C-F bond causes massive dipole moment change; band often broadens and overlaps with C-O-C.
Aromatic Ring C=C stretch~1590, 1480MediumSkeletal ring breathing modes; intensity enhanced by polar substituents (F, OCH₃).
Aromatic Ring C-H out-of-plane bend800 – 850StrongCharacteristic of 1,2,3,4-tetrasubstituted benzenes with exactly two adjacent aromatic protons.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

Acquiring high-fidelity IR spectra for solid crystalline intermediates requires a rigorous, self-validating Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) workflow. The following protocol ensures that signal integrity is maintained and artifacts are systematically eliminated.

Step 1: System Initialization & Crystal Decontamination

  • Action: Clean the diamond ATR crystal using a lint-free wipe saturated with spectroscopic-grade isopropanol (IPA). Allow the solvent to evaporate completely.

  • Causality: Residual organic contaminants introduce spurious aliphatic C-H stretching signals (~2900 cm⁻¹), which will mask the intrinsic methyl and methoxy C-H bands of the sample.

Step 2: Background Acquisition & Baseline Validation

  • Action: Collect a 32-scan background spectrum in ambient air at a resolution of 4 cm⁻¹.

  • Self-Validation Checkpoint: Inspect the background spectrum. The baseline must be flat. If negative peaks appear in the 2350 cm⁻¹ (CO₂) or 3600 cm⁻¹ (H₂O) regions, the atmospheric purge is unstable. Do not proceed until the background is stable.

  • Causality: Atmospheric gases continuously fluctuate. Real-time background subtraction prevents these environmental variables from creating artifacts that could be misidentified as sample peaks.

Step 3: Sample Application & Pressure Optimization

  • Action: Place 2–5 mg of the solid 4-fluoro-2-methoxy-3-methylbenzaldehyde powder directly onto the center of the diamond crystal. Lower the pressure anvil until the clutch clicks.

  • Causality: ATR spectroscopy relies on the evanescent wave penetrating the sample (typically 0.5 to 2 µm deep). Insufficient pressure results in poor optical contact, leading to artificially weak signals, particularly at higher wavenumbers (e.g., C-H stretches) where penetration depth is shallowest.

Step 4: Spectral Acquisition & Signal-to-Noise Validation

  • Action: Acquire the sample spectrum using 32 scans at 4 cm⁻¹ resolution.

  • Self-Validation Checkpoint: Check the maximum absorbance of the strongest peak (likely the C-F / C-O-C overlap region). It should fall between 0.1 and 1.0 Absorbance Units (AU). If the signal exceeds 1.2 AU, the detector is saturated, and the anvil pressure must be reduced.

Step 5: Data Processing (ATR Correction)

  • Action: Apply an ATR correction algorithm to the raw data.

  • Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (deeper at lower frequencies), raw ATR spectra exhibit exaggerated peak intensities in the fingerprint region compared to transmission spectra. ATR correction normalizes these intensities, allowing for accurate comparison against standard transmission libraries.

Protocol Start 1. Crystal Preparation Clean ATR diamond with IPA Background 2. Background Acquisition 32 scans, ambient air Start->Background Validation1 Validate Baseline Check for H2O/CO2 artifacts Background->Validation1 Sample 3. Sample Application Apply solid, engage pressure anvil Validation1->Sample Scan 4. Spectral Acquisition 32 scans, 4 cm⁻¹ resolution Sample->Scan Process 5. Data Processing ATR correction & baseline leveling Scan->Process Validation2 Validate Signal-to-Noise Ensure max absorbance < 1.2 AU Process->Validation2

Self-validating ATR-FTIR experimental workflow ensuring high-fidelity spectral acquisition.

Conclusion

The IR spectrum of 4-fluoro-2-methoxy-3-methylbenzaldehyde is a masterclass in competing electronic effects. By understanding the causality behind the resonance-driven red-shift of the aldehyde carbonyl and the inductive strengthening of the ether linkage, researchers can confidently utilize IR spectroscopy for structural verification and purity analysis during complex synthetic campaigns.

References

  • Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons (Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L., 2014) URL:[Link]

  • Infrared and Raman Characteristic Group Frequencies: Tables and Charts, 3rd Edition Source: John Wiley & Sons (Socrates, G., 2004) URL:[Link]

  • NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST, 2023) URL:[Link]

Exploratory

4-Fluoro-2-methoxy-3-methylbenzaldehyde mass spectrometry

Executive Summary & Physicochemical Profiling In modern drug development and agrochemical synthesis, polysubstituted benzaldehydes serve as critical building blocks. 4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS: 1824411-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

In modern drug development and agrochemical synthesis, polysubstituted benzaldehydes serve as critical building blocks. 4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS: 1824411-31-5) is a highly specialized intermediate characterized by a unique tetrasubstituted aromatic ring[1]. With a molecular weight of 168.16 g/mol and the formula C₉H₉FO₂, its structural complexity—featuring an electron-withdrawing fluorine atom adjacent to an electron-donating methyl group, flanked by a methoxy and a formyl group—creates a highly specific electronic environment[1].

From a mass spectrometry (MS) perspective, analyzing this compound requires a deep understanding of how these substituents interact in the gas phase. The spatial proximity of the functional groups dictates the fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI). This whitepaper provides an authoritative guide to the MS characterization of 4-Fluoro-2-methoxy-3-methylbenzaldehyde, bridging theoretical gas-phase thermodynamics with field-proven, self-validating experimental protocols.

Mechanistic Fragmentation Pathways (EI-MS)

Under standard 70 eV Electron Ionization (EI), the fragmentation of 4-Fluoro-2-methoxy-3-methylbenzaldehyde is driven by a combination of resonance stabilization, inductive effects from the fluorine atom, and steric crowding.

The Influence of the C-F Bond and Steric Hindrance

Fluorine's high electronegativity and the exceptional strength of the C(sp²)–F bond (~112 kcal/mol) mean that primary fragmentation rarely involves the loss of a fluorine radical[2]. Instead, the fluorine atom acts as an inductive anchor, shifting the m/z values of the resulting aromatic clusters compared to non-fluorinated analogs while remaining attached to the ring during initial cleavages[2][3].

Furthermore, the C3 methyl group introduces steric bulk between the C2 methoxy and C4 fluoro substituents. This steric crowding forces the methoxy group slightly out of coplanarity with the aromatic ring. Consequently, the activation energy for the loss of the methoxy methyl radical is reduced, making the [M - CH₃]⁺ transition highly favorable.

The Ortho-Effect Rearrangement

A hallmark of 2-methoxybenzaldehydes is the "ortho-effect"[4]. The spatial proximity of the C1 formyl oxygen and the C2 methoxy hydrogens facilitates a six-membered cyclic transition state. Upon ionization, the molecule can expel a neutral methanol (CH₃OH, 32 Da) molecule, generating a highly diagnostic fragment at m/z 136. This specific rearrangement is critical for distinguishing the 2-methoxy isomer from 3- or 4-methoxy positional isomers.

MS_Fragmentation M Molecular Ion [M]⁺• m/z 168 M_H [M - H]⁺ m/z 167 M->M_H -H• (-1 Da) Thermodynamic sink M_CH3 [M - CH₃]⁺ m/z 153 M->M_CH3 -CH₃• (-15 Da) Sterically driven M_CHO [M - CHO]⁺ m/z 139 M->M_CHO -CHO• (-29 Da) α-cleavage M_CH3OH [M - CH₃OH]⁺• m/z 136 M->M_CH3OH -CH₃OH (-32 Da) Ortho-effect M_H->M_CHO -CO (-28 Da) M_F [M - CHO - F]⁺ m/z 120 M_CHO->M_F -F• (-19 Da) High energy req.

Figure 1: Proposed EI-MS fragmentation pathway for 4-Fluoro-2-methoxy-3-methylbenzaldehyde.

Quantitative Data Summary: EI-MS

The following table summarizes the key diagnostic ions, synthesizing their relative abundances and the causal mechanisms behind their formation.

m/zIon AssignmentExpected Relative Abundance (%)Mechanistic Rationale
168 [M]⁺•50 - 70Stable tetrasubstituted aromatic molecular ion.
167 [M - H]⁺100 (Base Peak)Loss of aldehydic hydrogen yields a highly resonance-stabilized acylium ion.
153 [M - CH₃]⁺30 - 50Cleavage of the methoxy methyl group, facilitated by C3-methyl steric crowding.
139 [M - CHO]⁺40 - 60Standard α-cleavage of the formyl radical, typical of benzaldehydes.
136 [M - CH₃OH]⁺•15 - 25Ortho-effect rearrangement specific to C1-CHO and C2-OCH₃ proximity.

Tandem Mass Spectrometry (LC-MS/MS) & ESI Dynamics

While GC-MS (EI) is excellent for structural elucidation, LC-MS/MS utilizing Electrospray Ionization (ESI) is the gold standard for high-sensitivity quantification in pharmacokinetic or residual intermediate studies.

In positive ion mode (ESI+), the carbonyl oxygen of the formyl group is the primary site of protonation, yielding the [M+H]⁺ precursor ion at m/z 169.1. During Collision-Induced Dissociation (CID) in the collision cell (Q2), the even-electron precursor undergoes specific neutral losses. The loss of water (-18 Da) to form m/z 151.1 is common, but the most structurally diagnostic transitions involve the loss of carbon monoxide (-28 Da) and methanol (-32 Da).

Quantitative Data Summary: ESI+ MRM Transitions
Precursor (m/z)Product (m/z)Collision Energy (eV)Structural AssignmentPurpose
169.1 151.1 15[M+H - H₂O]⁺Quantifier (Highest intensity)
169.1 141.1 20[M+H - CO]⁺Qualifier 1 (Confirms aldehyde)
169.1 137.1 25[M+H - CH₃OH]⁺Qualifier 2 (Confirms 2-methoxy)

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . This means the workflow incorporates built-in quality control gates; if a specific step fails to meet predefined criteria, the system halts, preventing the generation of artifactual data.

Workflow Prep 1. Isotope-Dilution Sample Prep SST 2. System Suitability Test (SST) Prep->SST LC 3. UPLC Separation SST->LC Pass (R² > 0.995) Fail Halt & Recalibrate SST->Fail Fail MRM 4. Dynamic MRM Acquisition LC->MRM Val 5. Automated Data Validation MRM->Val

Figure 2: Self-validating LC-MS/MS analytical workflow for targeted quantification.

Step-by-Step Methodology

Step 1: System Suitability Test (SST) & Tuning

  • Action: Infuse a 100 ng/mL tuning solution of 4-Fluoro-2-methoxy-3-methylbenzaldehyde directly into the ESI source at 10 µL/min.

  • Causality: This establishes the exact optimal declustering potential (DP) and collision energies (CE) for the specific mass spectrometer geometry.

  • Validation Gate: The instrument must achieve a mass accuracy of ±0.1 Da for the m/z 169.1 precursor. If the signal-to-noise (S/N) ratio is < 100:1, halt and clean the ion source.

Step 2: Isotope-Dilution Sample Preparation

  • Action: Spike all samples, blanks, and calibration standards with a stable isotopically labeled internal standard (e.g., a ¹³C or Deuterium labeled benzaldehyde analog) at a constant concentration of 50 ng/mL. Extract using liquid-liquid extraction (LLE) with ethyl acetate, evaporate under gentle nitrogen, and reconstitute in 50:50 Methanol/Water (v/v).

  • Causality: The internal standard corrects for matrix-induced ion suppression in the ESI source and accounts for any physical losses during the LLE extraction phase.

Step 3: Chromatographic Separation (UPLC)

  • Action: Inject 2 µL onto a C18 Sub-2 µm column (e.g., 2.1 x 100 mm). Run a gradient elution starting at 5% Acetonitrile (with 0.1% Formic Acid) ramping to 95% Acetonitrile over 5 minutes. Flow rate: 0.4 mL/min.

  • Causality: The acidic modifier (formic acid) drives the equilibrium toward the protonated [M+H]⁺ state, maximizing ESI+ efficiency. The gradient ensures the lipophilic fluorinated core is retained long enough to separate from early-eluting polar matrix components.

Step 4: Dynamic MRM Acquisition

  • Action: Program the triple quadrupole to monitor the transitions listed in Section 3.1 using a Dynamic MRM (dMRM) schedule with a 1.5-minute retention time window.

  • Causality: dMRM maximizes the dwell time on the target ions by only scanning when the compound is actively eluting from the LC column, drastically improving the limits of detection (LOD).

Step 5: Automated Data Validation Criteria

  • Action: Process the data using the following strict acceptance criteria:

    • Retention Time (RT): Analyte RT must be within ±0.05 minutes of the internal standard.

    • Ion Ratio: The ratio of the Qualifier 1 (m/z 141.1) to the Quantifier (m/z 151.1) must be within ±15% of the ratio established in the calibration standards.

  • Causality: If the ion ratio deviates, it proves a co-eluting isobaric matrix interference is present, invalidating that specific data point and preventing false positives.

References

  • Source: cymitquimica.
  • Title: Interpreting the Mass Spectrum of 2-(Benzyloxy)
  • Source: benchchem.
  • Title: Benzaldehyde, 3-methoxy-4-(phenylmethoxy)

Sources

Foundational

A Technical Guide to 4-Fluoro-2-methoxy-3-methylbenzaldehyde: A Versatile Building Block for Modern Synthesis

Executive Summary: 4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS No. 1824411-31-5) is a highly functionalized aromatic aldehyde poised to serve as a critical intermediate in advanced chemical synthesis.[1] Its unique subs...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: 4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS No. 1824411-31-5) is a highly functionalized aromatic aldehyde poised to serve as a critical intermediate in advanced chemical synthesis.[1] Its unique substitution pattern—featuring a reactive aldehyde, a stabilizing fluoro group, an activating methoxy group, and a sterically influential methyl group—creates a nuanced reactivity profile. This guide provides an in-depth analysis of its physicochemical properties, reactivity, and potential applications, with a primary focus on its utility in drug discovery and medicinal chemistry. By examining established synthetic transformations and proposing detailed experimental protocols, this document serves as a foundational resource for researchers aiming to leverage this promising building block for the development of novel pharmaceuticals, agrochemicals, and specialty materials.

Introduction: The Strategic Value of Fluorinated Aromatic Aldehydes

The incorporation of fluorine into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry.[2] More than half of all recently approved drugs contain at least one fluorine atom, a testament to its profound impact on molecular properties.[2] Fluorine, being highly electronegative and possessing a small van der Waals radius, can significantly enhance metabolic stability by blocking sites of enzymatic oxidation, increase binding affinity through favorable electronic interactions, and modulate lipophilicity and cell permeability to improve pharmacokinetic profiles.[2]

4-Fluoro-2-methoxy-3-methylbenzaldehyde emerges as a particularly valuable fluorinated building block .[2][3] It provides a pre-functionalized scaffold that allows chemists to introduce a fluorinated aromatic moiety into a target molecule with high precision. The aldehyde group serves as a versatile synthetic handle for a multitude of chemical transformations, while the methoxy and methyl substituents provide additional points for structural diversification and influence the electronic and steric environment of the molecule. This combination makes it an ideal starting material for exploring structure-activity relationships (SAR) in drug discovery programs.[2]

Physicochemical Properties and Reactivity Profile

A comprehensive understanding of the molecule's properties is essential for designing synthetic routes and predicting its behavior in chemical reactions.

Key Physicochemical Data
PropertyValueReference
CAS Number 1824411-31-5[1][4]
Molecular Formula C₉H₉FO₂[1]
Molecular Weight 168.16 g/mol [1][4]
Purity ≥95-98% (Typical)[1][4]
Functional Groups Aldehyde, Fluoro, Methoxy, Aromatic[1][4]
Analysis of Electronic and Steric Effects

The reactivity of 4-Fluoro-2-methoxy-3-methylbenzaldehyde is governed by a complex interplay of electronic and steric effects from its substituents.

  • Aldehyde Group (-CHO): As the primary reactive center, this group is an electrophile, susceptible to nucleophilic attack. It is a meta-directing, deactivating group for electrophilic aromatic substitution.

  • Fluoro Group (-F): Located para to the methoxy group, it exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M).[5] This enhances the electrophilicity of the aromatic ring at certain positions but can also influence the reactivity of the aldehyde.

  • Methoxy Group (-OCH₃): Positioned ortho to the aldehyde, this group is strongly electron-donating via resonance (+M), activating the ring towards electrophilic substitution.[5]

  • Methyl Group (-CH₃): Adjacent to the aldehyde (at position 3), this group is weakly electron-donating via induction (+I) and contributes significantly to steric hindrance around the carbonyl carbon.[5]

Causality of Reactivity: The combined presence of the ortho-methoxy and adjacent methyl groups creates significant steric hindrance around the aldehyde's carbonyl carbon. This bulkiness can impede the approach of nucleophiles, potentially slowing down reactions like reductive amination or Wittig reactions.[5] Consequently, these transformations may require more forcing conditions, such as stronger catalysts, higher temperatures, or longer reaction times, compared to less hindered benzaldehydes.

Caption: Electronic effects of substituents on the aromatic ring.

Plausible Synthetic Route: Vilsmeier-Haack Formylation

While multiple synthetic routes may exist, the Vilsmeier-Haack reaction is a robust and widely used method for the formylation of electron-rich aromatic rings and represents a highly plausible method for synthesizing the title compound.[6][7] The reaction utilizes a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce the aldehyde group.[7]

Proposed Synthetic Workflow

G start Start: 1-Fluoro-3-methoxy-2-methylbenzene step1 Prepare Vilsmeier Reagent (DMF + POCl₃ @ 0°C) start->step1 Precursor step2 Add Substrate to Vilsmeier Reagent step1->step2 Reagent Ready step3 Heat Reaction Mixture (e.g., 50-70°C, 4-8h) step2->step3 Formylation step4 Quench with Ice & Neutralize (e.g., with Sodium Acetate) step3->step4 Work-up step5 Extract with Organic Solvent (e.g., Diethyl Ether) step4->step5 step6 Purify by Column Chromatography step5->step6 end Product: 4-Fluoro-2-methoxy-3-methylbenzaldehyde step6->end

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Experimental Protocol

This protocol is adapted from general Vilsmeier-Haack procedures for substituted aromatic compounds.[7]

Materials:

  • 1-Fluoro-3-methoxy-2-methylbenzene (1 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.2 equivalents)

  • Diethyl ether or Dichloromethane (DCM)

  • Saturated aqueous sodium acetate or sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, ice bath

Procedure:

  • Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂), cool anhydrous DMF in an ice bath to 0°C.

  • Slowly add POCl₃ (1.2 eq.) dropwise, ensuring the internal temperature remains below 10°C.

  • Stir the resulting mixture at 0°C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation: Add 1-Fluoro-3-methoxy-2-methylbenzene (1 eq.) dropwise to the freshly prepared reagent at 0°C.

  • After addition, allow the mixture to warm to room temperature and then heat to 50-70°C for 4-8 hours. Monitor reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath. Carefully and slowly quench the reaction by adding a cold, saturated aqueous solution of sodium acetate until the pH is neutral. This step is exothermic and must be performed with caution.[7]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or DCM (3 x volume).[7]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure aldehyde.

Potential Applications in Drug Discovery

The true value of 4-Fluoro-2-methoxy-3-methylbenzaldehyde lies in its role as a versatile precursor for synthesizing biologically active molecules.

Reductive Amination for Novel Amine Scaffolds

Reductive amination is a cornerstone reaction for C-N bond formation, crucial for synthesizing a vast array of pharmaceutical compounds. The reaction proceeds via the initial formation of an imine, which is then reduced in situ to the corresponding amine.

Trustworthiness of Protocol: This protocol incorporates a diagnostic and troubleshooting step, acknowledging the compound's inherent steric hindrance. The choice of a more robust reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃] is a deliberate one, as it is mild enough not to reduce the starting aldehyde but effective for reducing the intermediate iminium ion, even if its formation is slow.

G start 4-Fluoro-2-methoxy-3-methylbenzaldehyde + Primary/Secondary Amine step1 Mix in Solvent (e.g., DCE) + Acetic Acid (cat.) start->step1 step2 Imine/Iminium Ion Formation step1->step2 step3 Add Reducing Agent (e.g., NaBH(OAc)₃) step2->step3 step4 Stir at Room Temperature step3->step4 trouble Low Yield? Unreacted Aldehyde? step4->trouble step5 Aqueous Work-up & Extraction end Desired Amine Product trouble->end High Yield cause Cause: Slow imine formation due to steric hindrance trouble->cause Low Yield solution Solution: 1. Increase reaction time. 2. Use a Lewis acid catalyst (e.g., Ti(OiPr)₄). 3. Increase temperature. cause->solution solution->step1 Optimize

Caption: Reductive amination workflow with troubleshooting logic.

Experimental Protocol: Reductive Amination

  • Setup: To a solution of 4-Fluoro-2-methoxy-3-methylbenzaldehyde (1 eq.) in an anhydrous solvent like 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 eq.) and a catalytic amount of glacial acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the mixture.

  • Reaction: Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the combined organic layers, and purify by chromatography.

Synthesis of Heterocyclic and Biologically Active Scaffolds

This aldehyde is an excellent precursor for constructing complex heterocyclic systems that are prevalent in medicinal chemistry.

  • Quinazolines and Hydroisoquinolines: Through multi-step sequences often initiated by condensation or Pictet-Spengler type reactions, this building block can be used to synthesize substituted quinazoline and hydroisoquinoline cores, which are scaffolds for various therapeutic agents.[8]

  • Chalcones via Claisen-Schmidt Condensation: Chalcones (α,β-unsaturated ketones) are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[9] Reacting 4-Fluoro-2-methoxy-3-methylbenzaldehyde with a suitable acetophenone derivative under basic conditions (e.g., NaOH or KOH in ethanol) would yield novel chalcone derivatives, embedding the unique fluoro-methoxy-methyl phenyl ring into a proven pharmacophore.[9]

Applications in Materials Science

Beyond pharmaceuticals, fluorinated aromatic compounds are valuable in materials science for creating high-performance polymers and specialty chemicals.[10]

  • Polymer Synthesis: The aldehyde can be used to synthesize monomers for advanced polymers. The presence of fluorine can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics.[10]

  • Coatings and Formulations: Derivatives of this compound could be incorporated into coatings to improve durability, adhesion, and surface properties.[10]

Conclusion and Future Outlook

4-Fluoro-2-methoxy-3-methylbenzaldehyde is more than just a chemical intermediate; it is a strategically designed building block that offers a gateway to novel and complex molecular architectures. Its defining characteristic is the combination of a versatile aldehyde handle with a polysubstituted aromatic ring whose steric and electronic properties are finely tuned. While its steric hindrance presents a moderate synthetic challenge, this same feature can be exploited to direct reactivity or create unique three-dimensional structures in target molecules. The primary and most promising applications lie in medicinal chemistry, where it can be used to generate libraries of compounds for screening against a wide range of biological targets. Further research into its use for synthesizing novel heterocyclic systems and specialty polymers is warranted to fully unlock its potential.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Versatility of 4-Fluoro-3-methylbenzaldehyde in Specialty Chemical Synthesis. Available from: [Link]

Sources

Exploratory

4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS 1824411-31-5): A High-Value Fluorinated Scaffold in Modern Drug Discovery

Executive Summary The strategic incorporation of fluorine into aromatic systems is a cornerstone of contemporary medicinal chemistry, profoundly influencing a molecule's lipophilicity, metabolic stability, and target bin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into aromatic systems is a cornerstone of contemporary medicinal chemistry, profoundly influencing a molecule's lipophilicity, metabolic stability, and target binding affinity[1]. 4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS: 1824411-31-5) represents a highly specialized, multi-substituted building block that offers unique stereoelectronic properties[2],[3]. This technical whitepaper explores the structural causality, synthetic divergence, and validated experimental workflows for utilizing this compound as a central node in fragment-based drug discovery (FBDD).

Structural Rationale & Physicochemical Profiling

In drug design, every atom must justify its presence. The specific substitution pattern of 4-Fluoro-2-methoxy-3-methylbenzaldehyde is not arbitrary; it is a masterclass in rational scaffold design designed to optimize both pharmacodynamics and pharmacokinetics[4].

  • The "Fluorine Effect" (C4): The C-F bond is highly polarized yet exceptionally stable. By placing fluorine at the para-like position relative to the methyl group, it blocks cytochrome P450-mediated oxidative metabolism[4]. Furthermore, it modulates the pKa of proximal groups and increases the overall lipophilicity (logP) of the scaffold, enhancing membrane permeability.

  • Conformational Locking (C2 Methoxy): The ortho-methoxy group acts as a strong hydrogen bond acceptor. In ortho-substituted benzaldehydes, the methoxy group dictates the conformational preference of the aldehyde carbonyl through dipole-dipole repulsion, effectively "locking" the conformation to reduce the entropic penalty upon target binding.

  • The "Magic Methyl" (C3): Situated between the methoxy and fluorine atoms, the methyl group provides critical steric bulk. It restricts the free rotation of the adjacent methoxy group, further rigidifying the aromatic system, and is perfectly sized to fill small hydrophobic pockets (such as kinase hinge regions).

  • The Reactive Linchpin (C1 Aldehyde): The formyl group serves as a highly electrophilic hub, allowing for rapid synthetic divergence into amines, alkenes, and complex heterocycles[3],[1].

Table 1: Physicochemical Profile of CAS 1824411-31-5
PropertyValueRationale / Impact
CAS Number 1824411-31-5Unique identifier for procurement and regulatory tracking[2].
Molecular Formula C9H9FO2Low molecular weight (168.16 g/mol ) ideal for fragment-based drug discovery[3].
Purity Standards ≥95% to ≥98%Commercial availability standards ensure reproducible synthetic yields[2],[3].
SMILES O=CC1=CC=C(F)C(C)=C1OCDefines the precise ortho/meta/para relationship of the substituents[3].
Functional Groups Aldehyde, Fluoride, EtherProvides orthogonal reactivity handles for divergent synthesis[3].

Synthetic Divergence & Application Pathways

Fluorinated benzaldehydes are indispensable for generating diverse libraries of active pharmaceutical ingredients (APIs)[1]. The aldehyde moiety allows this specific scaffold to be seamlessly integrated into various drug classes, acting as a precursor for fluorinated benzylamines (via reductive amination)[1], chalcone/curcuminoid analogs (via aldol condensation)[5], and bioactive imines (via Schiff base formation)[6].

G A 4-Fluoro-2-methoxy- 3-methylbenzaldehyde (CAS: 1824411-31-5) B Fluorinated Benzylamines A->B Reductive Amination (Amine, NaBH(OAc)3) C Chalcone / Curcuminoid Analogs A->C Aldol Condensation (Ketone, Base) D Bioactive Imines & Hydrazones A->D Schiff Base Formation (Hydrazide, Reflux)

Synthetic divergence of 4-Fluoro-2-methoxy-3-methylbenzaldehyde into key medicinal scaffolds.

Validated Experimental Workflows

To ensure high scientific integrity, the following protocols are designed as self-validating systems . They incorporate built-in chemical checkpoints to prevent side reactions and verify intermediate formation.

Protocol A: Reductive Amination to Fluorinated Benzylamines

Reductive amination is the most direct method to convert this aldehyde into a pharmacologically relevant secondary or tertiary amine[1].

Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc)3) is strictly selected over Sodium borohydride (NaBH4). NaBH4 is overly reactive and will prematurely reduce the aldehyde to an alcohol before the imine can form. NaBH(OAc)3 is a milder hydride donor that selectively reduces the electrophilic iminium ion[1]. Dichloroethane (DCE) is utilized as the solvent because it does not participate in hydrogen bonding, which would otherwise disrupt iminium formation.

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask under nitrogen, dissolve 4-Fluoro-2-methoxy-3-methylbenzaldehyde (1.0 eq, 1.0 mmol) and the desired primary amine (1.1 eq, 1.1 mmol) in anhydrous DCE (10 mL).

  • Acid Catalysis: Add glacial acetic acid (1.2 eq, 1.2 mmol) dropwise to lower the pH to ~4.5-5.0. Stir at room temperature for 2 hours. Self-Validation: The acid protonates the hemiaminal intermediate, forcing dehydration into the iminium ion.

  • Selective Reduction: Cool the reaction to 0°C. Portion-wise, add NaBH(OAc)3 (1.5 eq, 1.5 mmol) to control the exothermic hydride transfer[1].

  • Monitoring: Remove the ice bath and stir for 12 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active aldehyde spot and the appearance of a polar, ninhydrin-positive amine spot confirms success.

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with Dichloromethane (3 x 15 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

G Aldehyde Aldehyde Scaffold + Primary Amine Hemiaminal Hemiaminal Intermediate (Unstable) Aldehyde->Hemiaminal Nucleophilic Attack (Mild Acid Catalysis) Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium Dehydration (-H2O) Product Fluorinated Benzylamine (Target Scaffold) Iminium->Product Hydride Transfer (from NaBH(OAc)3)

Mechanistic pathway of reductive amination highlighting the iminium ion intermediate.

Protocol B: Aldol Condensation for Chalcone Scaffolds

Fluorinated benzaldehydes are frequently condensed with acetophenones to yield chalcones, which are privileged scaffolds for anti-inflammatory and kinase inhibitory agents[5].

Causality & Design: The reaction relies on a strong base (NaOH) to generate a reactive enolate from the ketone. The multi-substituted nature of 4-Fluoro-2-methoxy-3-methylbenzaldehyde provides steric hindrance, which naturally suppresses unwanted side reactions like the Cannizzaro reaction, allowing the cross-aldol condensation to proceed cleanly.

Step-by-Step Methodology:

  • Enolate Generation: Dissolve the target acetophenone (1.0 eq, 1.0 mmol) in ethanol (5 mL). Add 50% aqueous NaOH (0.5 mL) dropwise while stirring vigorously.

  • Condensation: Slowly add 4-Fluoro-2-methoxy-3-methylbenzaldehyde (1.0 eq, 1.0 mmol) dissolved in ethanol (2 mL) to the enolate mixture.

  • Equilibrium Driving: Stir at room temperature for 12-24 hours. Self-Validation: The highly conjugated chalcone product is significantly less soluble in ethanol than the starting materials. The spontaneous formation of a precipitate serves as a visual indicator of reaction success and drives the equilibrium forward.

  • Isolation: Pour the mixture into ice-cold water (20 mL), neutralize with 1M HCl, filter under vacuum, and recrystallize from hot ethanol.

Table 2: Reaction Optimization Parameters for Reductive Amination
ParameterSub-optimal ConditionOptimized ConditionCausality for Optimization
Reducing Agent NaBH4NaBH(OAc)3NaBH4 causes premature aldehyde reduction; NaBH(OAc)3 selectively targets the iminium ion[1].
Solvent Methanol (MeOH)Dichloroethane (DCE)MeOH can competitively form acetals with the aldehyde; DCE promotes stable iminium formation[1].
Acid Catalyst NoneGlacial Acetic Acid (pH ~5)Acid is strictly required to protonate the hemiaminal, facilitating dehydration into the electrophilic iminium[1].
Temperature Reflux (80°C)0°C to Room TempHigh heat promotes degradation of the multi-substituted aromatic ring; ambient temp ensures kinetic control.

Implications for Medicinal Chemistry

The integration of 4-Fluoro-2-methoxy-3-methylbenzaldehyde into a drug discovery pipeline offers profound advantages. When converted into a benzylamine or chalcone, the resulting scaffold possesses a highly rigidified, lipophilic aromatic ring. The fluorine atom protects the core from rapid hepatic clearance[4], while the methoxy-methyl pairing ensures the molecule adopts a predictable geometry. This makes it an exceptional starting point for designing inhibitors targeting deep, hydrophobic protein pockets, such as the ATP-binding sites of kinases or the transmembrane domains of ion channels.

References

  • ACS Publications. "Chemoenzymatic Synthesis of Fluorinated L-α-Amino Acids." ACS Catalysis. [Link]

  • MDPI. "An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents." International Journal of Molecular Sciences. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Fluoro-2-methoxy-3-methylbenzaldehyde protocol

An In-Depth Guide to the Synthesis of 4-Fluoro-2-methoxy-3-methylbenzaldehyde This technical guide provides a detailed protocol and scientific rationale for the synthesis of 4-Fluoro-2-methoxy-3-methylbenzaldehyde, a key...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 4-Fluoro-2-methoxy-3-methylbenzaldehyde

This technical guide provides a detailed protocol and scientific rationale for the synthesis of 4-Fluoro-2-methoxy-3-methylbenzaldehyde, a key intermediate in the development of novel pharmaceuticals and specialty chemicals.[1][2] The unique substitution pattern on the aromatic ring imparts specific electronic and steric properties, making it a valuable building block for complex molecular architectures. This document is intended for researchers, chemists, and professionals in drug development and materials science.

We will explore the primary and most reliable synthetic route, the Vilsmeier-Haack reaction, providing a step-by-step protocol with detailed explanations for each procedural choice. Additionally, an alternative and powerful synthetic strategy, Directed ortho-Metalation, will be discussed to provide a comprehensive overview of available methodologies.

Synthetic Strategies: An Overview

The introduction of a formyl (-CHO) group onto the substituted benzene ring is the key transformation. The regioselectivity of this formylation is governed by the directing effects of the existing substituents: the strongly activating ortho-, para-directing methoxy group, the moderately activating ortho-, para-directing methyl group, and the deactivating but ortho-, para-directing fluoro group. The convergence of these directing effects makes the position para to the methoxy group the most electron-rich and sterically accessible site for electrophilic substitution.

Two primary strategies are effective for this transformation:

  • Vilsmeier-Haack Reaction : A classic and robust method for formylating electron-rich aromatic systems using an in situ generated electrophile, the Vilsmeier reagent.[3][4]

  • Directed ortho-Metalation (DoM) : A highly regioselective method that utilizes a directing group (in this case, the methoxy group) to guide a strong base to deprotonate the adjacent ortho position, creating a nucleophilic organolithium species that can be trapped by a formylating agent.[5][6]

G cluster_0 Synthetic Approaches cluster_1 Vilsmeier-Haack Reaction cluster_2 Directed ortho-Metalation Start 1-Fluoro-3-methoxy-2-methylbenzene Vilsmeier Electrophilic Aromatic Substitution Start->Vilsmeier Electron-rich Substrate DoM ortho-Lithiation Start->DoM Directed by -OCH₃ group Target 4-Fluoro-2-methoxy-3-methylbenzaldehyde Vilsmeier->Target Reagent_V Vilsmeier Reagent (POCl₃/DMF) Reagent_V->Vilsmeier DoM->Target Reagent_D 1. n-BuLi or LDA 2. DMF Reagent_D->DoM

Caption: High-level overview of the two primary synthetic pathways.

Part 1: The Vilsmeier-Haack Formylation Protocol

The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic compounds.[7] The reaction proceeds via an electrophilic aromatic substitution mechanism where the electrophile, a chloroiminium salt known as the Vilsmeier reagent, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4]

Causality of Experimental Design: The choice of 1-fluoro-3-methoxy-2-methylbenzene as the substrate is critical. The methoxy group is a powerful activating group that strongly directs the electrophilic attack to its para position. This ensures high regioselectivity, minimizing the formation of unwanted isomers, a common challenge in aromatic substitution reactions.[8]

Detailed Experimental Protocol

This protocol outlines a representative procedure for the synthesis of 4-Fluoro-2-methoxy-3-methylbenzaldehyde.

Table 1: Materials and Reagents

Reagent/MaterialGradeRecommended Supplier
1-Fluoro-3-methoxy-2-methylbenzene≥98%Commercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Phosphorus oxychloride (POCl₃)≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Sodium AcetateAnhydrousCommercially Available
Diethyl EtherReagent GradeCommercially Available
Saturated Sodium BicarbonateAqueousPrepared in-house
BrineSaturated NaCl(aq)Prepared in-house
Magnesium SulfateAnhydrousCommercially Available
Silica Gel230-400 meshCommercially Available

Step 1: Formation of the Vilsmeier Reagent

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel.[9] Causality: This addition is highly exothermic and must be done slowly to maintain the temperature below 5 °C, preventing uncontrolled reaction and degradation of the reagent.

  • After the addition is complete, stir the resulting mixture at 0 °C for 30 minutes. The formation of a viscous liquid or a solid precipitate indicates the successful formation of the Vilsmeier reagent.[7]

Step 2: Formylation Reaction

  • Dissolve the starting material, 1-fluoro-3-methoxy-2-methylbenzene (1 equivalent), in a minimal amount of anhydrous dichloromethane (DCM).

  • Add the substrate solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture for 4-12 hours. Causality: Reaction time can vary depending on the substrate's reactivity. Bringing the reaction to room temperature provides the necessary activation energy for the electrophilic substitution to proceed to completion.

Step 3: Reaction Monitoring

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10-20% ethyl acetate in hexanes).

  • Visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate reaction progression.

Step 4: Work-up and Extraction

  • Once the reaction is complete (as determined by TLC), cool the mixture back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding crushed ice, followed by a cold saturated aqueous solution of sodium acetate until the pH is neutral or slightly basic.[9] Causality: This step hydrolyzes the intermediate iminium salt to the final aldehyde product and neutralizes the acidic reaction medium. This process is exothermic and must be performed cautiously.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).[9] Causality: The bicarbonate wash removes any residual acidic impurities, and the brine wash removes bulk water before drying.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 5: Purification

  • Purify the crude product by column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes to afford the pure 4-Fluoro-2-methoxy-3-methylbenzaldehyde.

G A 1. Add Anhydrous DMF to Flask 2. Cool to 0 °C B Slowly Add POCl₃ (exothermic) Stir 30 min @ 0 °C A->B C Vilsmeier Reagent Formed B->C D Add Substrate Solution (1-fluoro-3-methoxy-2-methylbenzene) C->D E Warm to Room Temp Stir 4-12h D->E F Monitor by TLC E->F G Quench with Ice & NaOAc (Hydrolysis) F->G Reaction Complete H Extract with Diethyl Ether G->H I Wash with NaHCO₃ & Brine H->I J Dry (MgSO₄) & Concentrate I->J K Purify by Column Chromatography J->K L Pure Product K->L

Caption: Experimental workflow for the Vilsmeier-Haack synthesis.

Safety Precautions
  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations involving POCl₃ must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

  • The quenching step is exothermic and can release HCl gas. Ensure adequate cooling and perform this step slowly.

Part 2: Alternative Pathway - Directed ortho-Metalation (DoM)

Directed ortho-Metalation is a powerful regioselective synthesis tool.[6] The methoxy group on the starting material, 1-fluoro-3-methylanisole, contains a heteroatom that can coordinate to an organolithium base (e.g., n-butyllithium). This coordination directs the base to deprotonate the sterically accessible and electronically favorable C-H bond at the ortho position (C2), generating a lithiated intermediate.[6] This intermediate is a potent nucleophile that readily reacts with an electrophile like DMF to yield the desired aldehyde after an aqueous workup.[5]

General Protocol Outline
  • Dissolve 1-fluoro-3-methylanisole in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 equivalents).

  • Stir the mixture at low temperature for 1-2 hours to ensure complete lithiation.

  • Quench the reaction by the slow, dropwise addition of anhydrous DMF (1.5 equivalents).

  • Allow the reaction to slowly warm to room temperature.

  • Perform an aqueous work-up with a mild acid (e.g., saturated NH₄Cl solution) to hydrolyze the intermediate and quench any remaining organolithium species.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography as described previously.

G Start 1-Fluoro-3-methylanisole in Anhydrous THF Cool Cool to -78 °C Start->Cool Base Add n-BuLi or LDA Cool->Base Lithiation ortho-Lithiated Intermediate (Directed by -OCH₃) Base->Lithiation Quench Add Anhydrous DMF Lithiation->Quench Intermediate Tetrahedral Intermediate Quench->Intermediate Workup Aqueous Workup (e.g., NH₄Cl) Intermediate->Workup Product 4-Fluoro-2-methoxy-3-methylbenzaldehyde Workup->Product

Caption: Logical flow of the Directed ortho-Metalation (DoM) pathway.

Product Characterization and Data

For the protocol to be self-validating, the final product must be rigorously characterized and its properties must match established data.

Table 2: Physicochemical and Spectroscopic Data

PropertyValueReference(s)
Chemical Name 4-Fluoro-2-methoxy-3-methylbenzaldehyde[10]
CAS Number 1824411-31-5[10][11]
Molecular Formula C₉H₉FO₂[11]
Molecular Weight 168.16 g/mol [11]
Appearance Solid (by analogy)
Purity ≥95-98% (typical)[10][11]
¹H NMR Expect characteristic peaks for aldehyde proton (~9.8-10.1 ppm), aromatic protons, methoxy group (~3.9 ppm), and methyl group (~2.2 ppm).(Expected)
¹³C NMR Expect characteristic peaks for carbonyl carbon (~190 ppm), aromatic carbons (including C-F and C-O), methoxy carbon, and methyl carbon.(Expected)
IR (cm⁻¹) Expect strong C=O stretch (~1690-1710), C-O-C stretch, and aromatic C-H/C=C bands.[12] (by analogy)
Mass Spec (MS) M/Z = 168.16 (M⁺)[11]

Conclusion

The synthesis of 4-Fluoro-2-methoxy-3-methylbenzaldehyde is reliably achieved via the Vilsmeier-Haack formylation of 1-fluoro-3-methoxy-2-methylbenzene. The protocol detailed in this guide is robust, scalable, and founded on well-established principles of electrophilic aromatic substitution, with regioselectivity controlled by the powerful directing effect of the methoxy group. The alternative Directed ortho-Metalation pathway offers another excellent, highly regioselective route, showcasing the versatility of modern synthetic organic chemistry. Careful execution of the described procedures and adherence to safety protocols will enable the successful synthesis of this valuable chemical intermediate for applications in research and development.

References

  • Organic-Chemistry.org. (n.d.). Formylation - Common Conditions. Retrieved from [Link]

  • Patil, S. A., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of 4-Fluoro-3-methylbenzaldehyde in Specialty Chemical Synthesis. Retrieved from [Link]

  • HETEROCYCLES, Vol. 83, No. 9, 2011. Synthesis of Substituted 2-Bromopyridine Aldehydes. Retrieved from [Link]

  • Organic Syntheses. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. J. Org. Chem. 2022, 87, 15539-15546. Retrieved from [Link]

  • ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

  • J. Chem. Soc. (1964). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. 3482-3484. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for the Synthesis of 2-Methyl-3-trifluoromethansulfonyloxy-cyclohex-2-en-1-one. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. Retrieved from [Link]

  • PMC. (n.d.). Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]

Sources

Application

Application Note: 4-Fluoro-2-methoxy-3-methylbenzaldehyde in Advanced Scaffold Synthesis

Executive Summary & Stereoelectronic Profiling In contemporary drug discovery and materials science, the strategic selection of highly functionalized building blocks is critical for accessing novel chemical space. 4-Fluo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stereoelectronic Profiling

In contemporary drug discovery and materials science, the strategic selection of highly functionalized building blocks is critical for accessing novel chemical space. 4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS: 1824411-31-5) is a highly versatile, multi-functional electrophile. Its unique contiguous substitution pattern (aldehyde, methoxy, methyl, and fluoro groups) provides a rigid stereoelectronic framework ideal for developing kinase inhibitors, GPCR ligands, and advanced agrochemicals.

The strategic incorporation of fluorine in medicinal chemistry has been extensively documented to improve metabolic stability, enhance binding affinity through stereoelectronic effects, and modulate lipophilicity[1]. In this specific scaffold, the C4-fluorine atom blocks cytochrome P450-mediated oxidation at the para-position relative to the methyl group. Concurrently, the C2-methoxy group acts as a strong hydrogen-bond acceptor and a conformational lock, forcing the C1-aldehyde into a specific orientation via dipole minimization.

Table 1: Physicochemical Properties & Drug Design Implications
PropertyValueImplication for Scaffold Design
Molecular Weight 168.16 g/mol Highly efficient fragment for Fragment-Based Drug Discovery (FBDD); allows significant downstream elaboration without exceeding Lipinski limits.
cLogP (Estimated) ~2.1Optimal baseline lipophilicity for membrane permeability and oral bioavailability.
Hydrogen Bond Acceptors 2 (O, O)Capable of interacting with kinase hinge regions or serving as chelation points.
Hydrogen Bond Donors 0Leaves room for targeted functionalization (e.g., via reductive amination).
Topological Polar Surface Area 26.3 ŲExcellent CNS penetration potential if maintained in the final therapeutic scaffold.

Divergent Synthetic Workflows

The true value of 4-Fluoro-2-methoxy-3-methylbenzaldehyde lies in its orthogonal reactivity. The aldehyde acts as the primary electrophilic handle for C-N or C-C bond formation, while the methoxy group can be selectively unmasked to reveal a reactive phenol for heterocycle construction.

DivergentSynthesis Core 4-Fluoro-2-methoxy- 3-methylbenzaldehyde Cond1 Reductive Amination NaBH(OAc)3, R-NH2 Core->Cond1 Cond2 Demethylation BBr3, DCM, -78°C Core->Cond2 Cond3 Wittig Olefination Ph3P=CH-R, Base Core->Cond3 Prod1 Fluorinated Benzylamine (Kinase Scaffold) Cond1->Prod1 Prod2 Salicylaldehyde Derivative (Coumarin Precursor) Cond2->Prod2 Prod3 Fluorinated Styrene (Material/Agro Scaffold) Cond3->Prod3

Divergent synthetic workflows utilizing 4-Fluoro-2-methoxy-3-methylbenzaldehyde.

Core Methodologies & Self-Validating Protocols

As a Senior Application Scientist, it is imperative to move beyond mere recipes and understand the mechanistic causality behind each operational step. The following protocols are designed as self-validating systems to ensure high-fidelity synthesis.

Protocol A: Selective Reductive Amination to Fluorinated Benzylamines

Context: Benzylamines are ubiquitous in pharmaceutical libraries. This protocol converts the aldehyde into a secondary or tertiary amine. Causality for Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. The electron-withdrawing acetoxy groups stabilize the boron-hydride bond, making it too mild to reduce the starting aldehyde directly, but highly selective for reducing the more electrophilic iminium ion intermediate[2].

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-Fluoro-2-methoxy-3-methylbenzaldehyde (1.0 eq) and the desired primary or secondary amine (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M solution. Stir under an argon atmosphere at room temperature for 1–2 hours.

    • Causality: Pre-forming the imine/iminium intermediate prior to adding the hydride source completely suppresses the formation of the unwanted benzyl alcohol byproduct[2].

  • Reduction: Cool the reaction vessel to 0 °C. Add NaBH(OAc)₃ (1.5 eq) in three equal portions over 15 minutes. If a weakly basic amine is used, add glacial acetic acid (1.0 eq) to catalyze iminium formation.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc). The self-validating indicator of success is the complete disappearance of the strongly UV-active aldehyde spot and the emergence of a more polar, ninhydrin-active spot (if a secondary amine product is formed). The reaction mixture should remain homogenous and clear; excessive bubbling indicates unwanted hydrolysis of the hydride by ambient moisture.

  • Quench & Isolation: Quench the reaction carefully with saturated aqueous NaHCO₃.

    • Causality: The basic quench neutralizes any added acetic acid and destroys excess hydride, ensuring the newly formed amine is deprotonated and partitions efficiently into the organic layer. Extract with Dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Lewis Acid-Mediated Demethylation to Salicylaldehydes

Context: Unmasking the C2-methoxy group yields 4-fluoro-2-hydroxy-3-methylbenzaldehyde, a direct precursor for coumarins, chromones, and metal-chelating pharmacophores. Causality for Reagent Selection: Boron tribromide (BBr₃) is a powerful Lewis acid that forms a stable adduct with ethereal oxygen. Subsequent intramolecular or intermolecular attack by the bromide ion irreversibly cleaves the strong O-CH₃ bond[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the aldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M) under a strict argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: BBr₃ is highly reactive. Initiating the reaction at cryogenic temperatures prevents uncontrolled exothermic degradation and suppresses side reactions, such as the complexation and subsequent polymerization of the formyl group[4].

  • Addition & Complexation: Add BBr₃ (1.0 M solution in DCM, 2.5 eq) dropwise via a syringe.

    • In-Process Validation: The solution will transition from pale yellow to a deep orange or red hue. This color change is a self-validating visual cue confirming the successful formation of the boron-oxygen Lewis acid-base complex[3].

  • Cleavage: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

    • Causality: While complexation is instantaneous at -78 °C, the nucleophilic cleavage of the methyl group requires thermal energy to proceed to completion[3].

  • Quench & Isolation: Re-cool the mixture to 0 °C. Quench very carefully by the dropwise addition of H₂O, followed by saturated aqueous NaHCO₃.

    • Causality: BBr₃ reacts violently with water to generate HBr and boric acid. The basic quench neutralizes the highly corrosive HBr. Extract the aqueous layer with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate.

Analytical Validation Standards

To ensure the integrity of the starting material before initiating complex workflows, verify the purity of 4-Fluoro-2-methoxy-3-methylbenzaldehyde using the following expected ¹H NMR (CDCl₃, 400 MHz) benchmarks:

  • Aldehyde (CHO): ~10.40 ppm (s, 1H) – Sharp singlet, highly deshielded.

  • Aromatic Protons: ~7.65 ppm (dd, 1H) and ~6.95 ppm (t, 1H) – Coupling patterns dictated by the ortho/meta relationships and the C4-fluorine atom.

  • Methoxy (O-CH₃): ~3.90 ppm (s, 3H) – Characteristic ether singlet.

  • Methyl (Ar-CH₃): ~2.25 ppm (d, 3H, J ≈ 2.0 Hz) – Self-validating doublet splitting caused by the adjacent C4-fluorine atom.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry 61.11 (1996): 3849-3862. URL:[Link]

  • McOmie, J. F. W., Watts, M. L., & West, D. E. "Demethylation of aryl methyl ethers by boron tribromide." Tetrahedron 24.5 (1968): 2289-2292. URL:[Link]

Sources

Method

The Strategic Utility of 4-Fluoro-2-methoxy-3-methylbenzaldehyde in Modern Medicinal Chemistry

Abstract In the landscape of contemporary drug discovery, the demand for molecular scaffolds that offer both structural novelty and inherent pharmaceutical advantages is paramount. 4-Fluoro-2-methoxy-3-methylbenzaldehyde...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of contemporary drug discovery, the demand for molecular scaffolds that offer both structural novelty and inherent pharmaceutical advantages is paramount. 4-Fluoro-2-methoxy-3-methylbenzaldehyde emerges as a highly valuable, polysubstituted aromatic building block, strategically designed to impart favorable pharmacokinetic and pharmacodynamic properties to lead compounds. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this aldehyde in medicinal chemistry, with a particular focus on its role as a precursor to key intermediates in the development of targeted therapies, such as kinase inhibitors. Detailed protocols for its synthesis and subsequent elaboration are provided, underpinned by a rationale that connects its unique substitution pattern to enhanced biological performance.

Introduction: The Architectural Logic of a Privileged Scaffold

The design of 4-Fluoro-2-methoxy-3-methylbenzaldehyde is a testament to the principles of modern medicinal chemistry, where the strategic placement of functional groups can profoundly influence a molecule's biological fate. Each substituent on the benzaldehyde core is deliberately chosen to address specific challenges in drug development:

  • The Aldehyde Functionality: A versatile synthetic handle, the aldehyde group is readily transformed into a plethora of other functionalities, including amines, alcohols, and alkenes, enabling the construction of diverse molecular architectures.[1]

  • The Fluorine Atom: The incorporation of fluorine is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[2][3] Its high electronegativity can also modulate the pKa of nearby functional groups and lead to more favorable interactions with biological targets.[4][5]

  • The Methoxy Group: This group can influence a compound's solubility and lipophilicity.[6] While it can be a site for O-demethylation, its electronic properties can be crucial for target engagement.[7][8]

  • The ortho-Methyl Group: The methyl group provides steric bulk and can influence the conformation of the molecule, which can be critical for selective binding to a target protein. Its electron-donating nature also modulates the electronic properties of the aromatic ring.

This unique combination of substituents makes 4-Fluoro-2-methoxy-3-methylbenzaldehyde a "privileged scaffold" – a molecular framework that is predisposed to interact with biological targets of therapeutic relevance.

Synthesis of 4-Fluoro-2-methoxy-3-methylbenzaldehyde

The synthesis of this key intermediate can be achieved through a multi-step sequence, typically starting from a readily available substituted toluene. A common and effective method is the Vilsmeier-Haack formylation of an appropriately substituted aromatic precursor.

Synthesis_Workflow A 1-Fluoro-2-methoxy-3-methylbenzene C 4-Fluoro-2-methoxy-3-methylbenzaldehyde A->C Formylation B Vilsmeier Reagent (POCl3, DMF)

Figure 1: General synthetic workflow for the formylation of the aromatic precursor.
Experimental Protocol: Vilsmeier-Haack Formylation

This protocol outlines a standard procedure for the synthesis of 4-Fluoro-2-methoxy-3-methylbenzaldehyde.

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-Fluoro-2-methoxy-3-methylbenzene≥98%Commercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Phosphorus oxychloride (POCl₃)≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Sodium acetateAnhydrousCommercially Available
Diethyl etherReagent GradeCommercially Available
Saturated sodium bicarbonate solution-Prepared in-house
Brine-Prepared in-house
Anhydrous magnesium sulfate-Commercially Available

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (10 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Addition of Substrate: To the freshly prepared Vilsmeier reagent, add 1-Fluoro-2-methoxy-3-methylbenzene (1 equivalent) dropwise at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding a cold saturated aqueous solution of sodium acetate. This step is exothermic and should be performed with caution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-Fluoro-2-methoxy-3-methylbenzaldehyde.

Application in the Synthesis of Kinase Inhibitor Scaffolds

A significant application of 4-Fluoro-2-methoxy-3-methylbenzaldehyde is its use as a precursor for the synthesis of complex heterocyclic systems that form the core of many kinase inhibitors. By way of analogy, the synthesis of the RAF inhibitor Lifirafenib involves a key intermediate derived from a similarly substituted benzaldehyde. This highlights the strategic importance of this class of building blocks in accessing medicinally relevant chemical space.

The aldehyde can be readily converted to a corresponding aniline, which then serves as a crucial nucleophile in coupling reactions to build the final drug molecule.

Application_Workflow A 4-Fluoro-2-methoxy-3-methylbenzaldehyde D 4-Fluoro-2-methoxy-3-methylbenzylamine Intermediate A->D Reductive Amination B Primary Amine / Ammonia C Reducing Agent (e.g., NaBH(OAc)3) F Kinase Inhibitor Scaffold D->F Coupling Reaction E Coupling Partner

Figure 2: Synthetic application of the title compound in generating kinase inhibitor scaffolds.
Experimental Protocol: Reductive Amination to the Corresponding Aniline

This protocol describes the conversion of 4-Fluoro-2-methoxy-3-methylbenzaldehyde to the corresponding benzylamine, a key intermediate for further elaboration.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Fluoro-2-methoxy-3-methylbenzaldehyde≥98%Commercially Available
Ammonium acetateReagent GradeCommercially Available
Sodium cyanoborohydride (NaBH₃CN)≥95%Commercially Available
MethanolAnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated sodium bicarbonate solution-Prepared in-house
Brine-Prepared in-house
Anhydrous sodium sulfate-Commercially Available

Procedure:

  • Reaction Setup: To a solution of 4-Fluoro-2-methoxy-3-methylbenzaldehyde (1.0 eq.) in anhydrous methanol, add ammonium acetate (10 eq.). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq.) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired 4-fluoro-2-methoxy-3-methylbenzylamine.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for compounds directly derived from 4-Fluoro-2-methoxy-3-methylbenzaldehyde is proprietary to the developing institutions, we can infer the rationale for its use based on the known contributions of its substituents:

  • The 4-Fluoro and 2-Methoxy Substitution: This pattern is often employed to fine-tune the electronic properties of the phenyl ring, influencing its ability to participate in hydrogen bonding or pi-stacking interactions within the kinase active site.

  • The 3-Methyl Group: This group can act as a "steric rudder," directing the binding orientation of the molecule to achieve optimal interactions with the target protein and potentially enhance selectivity over other kinases.

The combination of these features in a single, synthetically accessible building block provides a powerful starting point for the rapid optimization of lead compounds.

Conclusion

4-Fluoro-2-methoxy-3-methylbenzaldehyde represents a strategically designed building block for medicinal chemistry. Its unique substitution pattern offers a confluence of desirable properties, including metabolic stability, modulated electronics, and conformational constraint. The straightforward synthetic accessibility of this compound, coupled with the versatility of its aldehyde functionality, makes it an invaluable tool for the construction of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors. The protocols and rationale presented herein provide a foundation for researchers to leverage the potential of this privileged scaffold in their drug discovery endeavors.

References

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Deng, J., et al. (2020). The Methoxy Group: A Versatile Tool in Drug Design. Journal of Medicinal Chemistry, 63(21), 12487-12513.
  • Inhance Technologies. (2025). Elevating Pharmaceuticals with Advanced Fluorine Chemistry.
  • Le Studium. (2018). Fluorine as a key element in modern drug discovery and development.
  • Ishihara, Y., & Chiodi, D. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • Taylor & Francis Online. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding.
  • PubMed. (2024). The role of the methoxy group in approved drugs.
  • BenchChem. (n.d.).
  • Chem-Impex. (n.d.). 4-Fluoro-2-methylbenzaldehyde.
  • BenchChem. (n.d.). A Comprehensive Technical Review of 4-Methoxy-3-methylbenzaldehyde.
  • Lifirafenib. PubChem. (n.d.). Retrieved from [Link]

  • Henry, J. R., et al. (2015). Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino) pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells. Journal of Medicinal Chemistry, 58(10), 4165–4179.
  • F1000Research. (2022).

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Application

Application Note: Advanced Reductive Amination Protocols for 4-Fluoro-2-methoxy-3-methylbenzaldehyde

Executive Summary The synthesis of complex functionalized benzylamines is a cornerstone of modern drug discovery and agrochemical development. 4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS: 1824411-31-5; MW: 168.16 g/mol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex functionalized benzylamines is a cornerstone of modern drug discovery and agrochemical development. 4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS: 1824411-31-5; MW: 168.16 g/mol )[1] is a highly versatile, multi-substituted aromatic building block. However, its unique steric and electronic topography requires precise calibration of reductive amination conditions. This application note provides drug development professionals with self-validating, mechanistically grounded protocols to achieve high-yielding carbon-nitrogen bond formations using this specific electrophile.

Chemical Profiling & Structure-Reactivity Relationship (SRR)

To design an effective protocol, one must first deconstruct the causality of the molecule's reactivity:

  • Steric Hindrance (The Ortho-Effect): The methoxy group at the C2 position sits adjacent to the reactive C1-aldehyde. Compounded by the C3-methyl group, this creates a congested local environment. Nucleophilic attack by bulky secondary amines will be kinetically slower compared to unhindered benzaldehydes.

  • Electronic Modulation: The C2-methoxy group is strongly electron-donating via resonance, which decreases the partial positive charge on the carbonyl carbon, further reducing its electrophilicity. Conversely, the C4-fluoro group exerts an inductive electron-withdrawing effect, partially offsetting the methoxy group's donation.

  • Chelation Potential: The proximity of the aldehyde oxygen and the ortho-methoxy oxygen provides a bidentate coordination site. Lewis acids (e.g., Ti(O-iPr)4​ ) can coordinate here, rigidly locking the conformation and highly activating the carbonyl toward amine attack[2].

Comparative Analysis of Reducing Agents

Selecting the correct hydride source is the most critical variable in reductive amination. The table below synthesizes the quantitative and qualitative parameters of standard reducing agents to justify our protocol choices[2][3].

Reducing AgentRelative ReactivityOptimal pH RangeChemoselectivityToxicity ProfileBest Use Case for this Aldehyde
NaBH(OAc)3​ Mild6.0 – 8.0High (Prefers iminium over aldehyde)LowDirect amination with 2° amines.
NaBH3​CN Moderate4.0 – 6.0High (Stable in acid)High (Generates toxic HCN)Acid-catalyzed aminations.
NaBH4​ Very High> 8.0 (Basic)Low (Rapidly reduces aldehydes)LowIndirect (2-step) amination with 1° amines.

Mechanistic Pathway Visualization

The following diagram illustrates the critical reaction nodes. The transformation relies on the equilibrium between the hemiaminal and the iminium ion, which is subsequently trapped by an irreversible hydride transfer.

ReactionPathway Aldehyde 4-Fluoro-2-methoxy- 3-methylbenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Addition Amine Amine Nucleophile (1° or 2°) Amine->Hemiaminal Nucleophilic Addition Iminium Imine / Iminium Ion (Activated Electrophile) Hemiaminal->Iminium Dehydration (-H2O) Reduction Hydride Reduction [NaBH(OAc)3 or NaBH4] Iminium->Reduction Hydride Transfer Product Target Benzylamine Derivative Reduction->Product Irreversible Workup

Figure 1: Mechanistic flow of the reductive amination of 4-Fluoro-2-methoxy-3-methylbenzaldehyde.

Validated Experimental Protocols

Protocol A: Direct Reductive Amination (Optimized for Secondary Amines)

This protocol utilizes Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ), the gold standard for direct reductive amination due to its inability to reduce aldehydes at neutral pH, thus preventing the formation of the corresponding benzyl alcohol byproduct[3][4].

Self-Validating In-Process Controls:

  • Visual Cue: The reaction mixture should remain a clear or slightly cloudy solution. Rapid gas evolution upon adding the reducing agent indicates wet solvent (hydride reacting with water).

  • Analytical Cue: LC-MS should show the disappearance of the aldehyde (M+H: 169) and the appearance of the product mass without the alcohol byproduct (M+H: 171).

Step-by-Step Methodology:

  • Pre-Equilibration: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-Fluoro-2-methoxy-3-methylbenzaldehyde (1.0 equiv, 1.0 mmol, 168.2 mg) and the secondary amine (1.05 equiv, 1.05 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL, 0.2 M).

    • Causality: DCE is chosen over Dichloromethane (DCM) because its slightly higher boiling point and distinct dielectric constant improve the solubility of the polar transition states and the borohydride salt[3].

  • Hemiaminal Maturation: Stir the mixture at room temperature for 30–45 minutes.

    • Causality: Due to the steric hindrance of the ortho-methoxy and meta-methyl groups, the nucleophilic attack is retarded. This waiting period allows the hemiaminal equilibrium to establish before the reductant is introduced.

  • Reduction: Add NaBH(OAc)3​ (1.5 equiv, 1.5 mmol, 318 mg) portionwise over 5 minutes.

    • Causality: Portionwise addition mitigates any localized exothermic spikes that could degrade the intermediate.

  • Reaction Monitoring: Stir at room temperature for 12–16 hours. Monitor completion via TLC (Hexanes/EtOAc) or LC-MS.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ (5 mL). Stir vigorously for 15 minutes.

    • Causality: The basic quench neutralizes the acetic acid byproduct generated during the reduction, breaking up boron complexes and driving the amine product into the organic layer.

  • Extraction: Extract with DCM ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Indirect (Two-Step) Reductive Amination (Optimized for Primary Amines)

When reacting this aldehyde with primary amines, direct amination often leads to dialkylation (the newly formed secondary amine reacts with another equivalent of the aldehyde)[2][3]. To prevent this, a two-step protocol forcing complete imine formation prior to reduction is required.

Step-by-Step Methodology:

  • Imine Condensation: Dissolve 4-Fluoro-2-methoxy-3-methylbenzaldehyde (1.0 equiv, 1.0 mmol) and the primary amine (1.0 equiv, 1.0 mmol) in anhydrous Methanol (MeOH) (5.0 mL).

  • Dehydration: Add anhydrous MgSO4​ (2.0 equiv) to the mixture and stir at room temperature for 4 hours.

    • Causality: MgSO4​ acts as a physical water scavenger. Removing water drives the equilibrium entirely toward the Schiff base (imine), preventing the primary amine from remaining in solution and causing side reactions.

  • Filtration: Filter the mixture through a celite pad to remove the hydrated MgSO4​ , washing with a small amount of dry MeOH. Transfer the filtrate to a clean flask.

  • Controlled Reduction: Cool the filtrate to 0 °C using an ice bath. Slowly add Sodium Borohydride ( NaBH4​ ) (1.0 equiv, 1.0 mmol, 37.8 mg) portionwise.

    • Causality: Because the aldehyde has been completely consumed to form the imine, the highly reactive NaBH4​ can be used safely without risking reduction to the alcohol[3]. Cooling to 0 °C controls the rapid, exothermic hydride transfer.

  • Quench & Workup: Stir for 30 minutes at 0 °C, then quench with water (2 mL). Remove the methanol under reduced pressure, partition the residue between EtOAc and water, extract, dry, and concentrate.

Troubleshooting & Causality in Experimental Design

  • Issue: Sluggish Reaction / Unreacted Aldehyde.

    • Cause: The ortho-methoxy group may be sterically blocking the amine, particularly if the amine is bulky (e.g., a substituted piperidine or an aliphatic amine with branching).

    • Solution: Add a catalytic amount of glacial acetic acid (0.1 equiv) to the DCE solution in Protocol A. The acid protonates the carbonyl oxygen, increasing its electrophilicity and overcoming the steric barrier[3].

  • Issue: Formation of Benzyl Alcohol Byproduct.

    • Cause: The reducing agent is attacking the aldehyde before the amine can react.

    • Solution: Ensure strict adherence to the 30-minute pre-equilibration time. If using NaBH(OAc)3​ , verify its quality; exposure to moisture can degrade it into more reactive, less selective borohydride species.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved March 16, 2026, from[Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Summary of Abdel-Magid et al., J. Org. Chem., 1996. Retrieved March 16, 2026, from[Link]

  • PubMed (NIH). (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved March 16, 2026, from[Link]

Sources

Method

Application Note: 4-Fluoro-2-methoxy-3-methylbenzaldehyde in the Synthesis of Privileged Heterocyclic Scaffolds

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Professionals Compound Identification: 4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS: 1824411-31-5)[1][2] Executive Summary & Mechanist...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Professionals Compound Identification: 4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS: 1824411-31-5)[1][2]

Executive Summary & Mechanistic Rationale

In modern drug discovery, the strategic decoration of aromatic rings is critical for optimizing pharmacokinetics, target affinity, and metabolic stability. 4-Fluoro-2-methoxy-3-methylbenzaldehyde is a highly specialized, multifunctional building block designed for the modular synthesis of complex heterocyclic compounds[2].

As a Senior Application Scientist, I select this specific aldehyde for library generation because its tri-substituted pattern provides a synergistic combination of electronic and steric effects:

  • The 4-Fluoro Substituent: Fluorine is highly electronegative (3.98 Pauling scale) and small (van der Waals radius 1.47 Å)[3]. Its strong inductive electron-withdrawing effect increases the electrophilicity of the aldehyde carbonyl, accelerating condensation reactions with weak nucleophiles (e.g., ureas or amines)[4]. Furthermore, strategically placed fluorine atoms block metabolically labile sites, enhancing the in vivo half-life of the resulting drug candidate[5].

  • The 2-Methoxy Group: Acts as a hydrogen-bond acceptor and provides a coordinating oxygen atom. In Lewis acid-catalyzed reactions, this oxygen can chelate metals (e.g., Yb³⁺ or Bi³⁺), rigidly orienting the carbonyl group to lower the activation energy of nucleophilic attack.

  • The 3-Methyl Group: Provides precise steric bulk, locking the conformation of the methoxy group and filling hydrophobic pockets in target protein binding sites.

This application note details two highly robust, self-validating protocols for converting this aldehyde into privileged heterocyclic scaffolds: 2-Arylbenzimidazoles and Dihydropyrimidinones (DHPMs) .

Application I: Synthesis of 2-Arylbenzimidazoles

Benzimidazoles are ubiquitous in medicinal chemistry, serving as bioisosteres for indole and purine rings. The synthesis of 2-arylbenzimidazoles from aldehydes and o-phenylenediamine is a classic oxidative condensation.

Causality of Experimental Choices

The reaction proceeds via a Schiff base (imine) intermediate. Because the 4-fluoro group of our starting material increases the electrophilicity of the carbonyl, the initial imine formation is rapid. However, the subsequent intramolecular cyclization to the aminal requires an oxidant to yield the fully aromatic benzimidazole. We utilize Sodium metabisulfite (Na₂S₂O₅) in a polar protic solvent (ethanol). Na₂S₂O₅ acts as both a mild oxidant and a Lewis acid catalyst, ensuring high yields without over-oxidizing the electron-rich methoxy group.

Experimental Protocol
  • Equilibration: In a 50 mL round-bottom flask, dissolve 4-fluoro-2-methoxy-3-methylbenzaldehyde (1.0 mmol, 168.16 mg) and o-phenylenediamine (1.1 mmol, 118.9 mg) in 15 mL of absolute ethanol.

  • Catalysis & Oxidation: Add Na₂S₂O₅ (1.2 mmol, 228 mg) directly to the stirring solution.

  • Reflux: Equip the flask with a reflux condenser and heat to 80 °C for 4–6 hours. Monitor the disappearance of the aldehyde via TLC (Hexanes:EtOAc 7:3, UV detection).

  • Workup: Cool the mixture to room temperature and pour it into 50 mL of ice-cold distilled water. A precipitate will form.

  • Purification: Filter the crude solid under a vacuum, wash with cold water (2 x 10 mL), and recrystallize from hot ethanol to yield the pure 2-(4-fluoro-2-methoxy-3-methylphenyl)-1H-benzo[d]imidazole.

Benzimidazole A 4-Fluoro-2-methoxy- 3-methylbenzaldehyde C Schiff Base Intermediate A->C + H+ (Cat.) - H2O B o-Phenylenediamine B->C D Aminal Intermediate C->D Intramolecular Cyclization E 2-Arylbenzimidazole Target D->E Oxidation (Na2S2O5)

Workflow of the oxidative condensation to form 2-arylbenzimidazoles.

Application II: Multicomponent Biginelli Reaction for DHPMs

Dihydropyrimidinones (DHPMs) are potent calcium channel blockers and alpha-1a antagonists[6]. The Biginelli reaction is a three-component coupling of an aldehyde, a β-ketoester, and urea[6][7].

Causality of Experimental Choices

According to the mechanism proposed by Kappe (1997), the rate-limiting step is the formation of an N-acyliminium ion intermediate from the aldehyde and urea[6][8]. The 2-methoxy group on our aldehyde is strategically leveraged here: by using a Lewis acid catalyst like Ytterbium(III) triflate [Yb(OTf)₃] , the metal coordinates with both the aldehyde carbonyl and the adjacent 2-methoxy oxygen. This chelation rigidly activates the carbonyl, drastically lowering the reaction time compared to un-catalyzed or Brønsted acid-catalyzed variants[7].

Experimental Protocol
  • Component Mixing: In a 25 mL heavy-walled microwave vial, combine 4-fluoro-2-methoxy-3-methylbenzaldehyde (1.0 mmol, 168.16 mg), urea (1.5 mmol, 90 mg), and ethyl acetoacetate (1.0 mmol, 130 mg).

  • Catalyst Addition: Add Yb(OTf)₃ (5 mol%, 31 mg). No solvent is required (solvent-free conditions promote green chemistry and high local concentrations)[7].

  • Thermal Activation: Heat the neat mixture at 100 °C under vigorous stirring for 45 minutes. The mixture will initially melt and then solidify as the DHPM product forms.

  • Workup: Cool the solid mass to room temperature. Add 10 mL of cold water and triturate the solid to remove unreacted urea and catalyst.

  • Purification: Filter and wash with cold ethanol (5 mL). Recrystallize from ethanol/water to obtain the pure DHPM derivative.

Biginelli A 4-Fluoro-2-methoxy- 3-methylbenzaldehyde C N-Acyliminium Ion Intermediate A->C Yb(OTf)3 Catalyst - H2O B Urea B->C E Open-chain Ureide C->E Nucleophilic Addition D Ethyl Acetoacetate (Enol Form) D->E F Dihydropyrimidinone (DHPM) E->F Cyclodehydration - H2O

Kappe's proposed mechanism for the Biginelli reaction via an N-acyliminium intermediate.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized parameters for synthesizing heterocyclic scaffolds using 4-Fluoro-2-methoxy-3-methylbenzaldehyde.

Target ScaffoldReagentsCatalyst / OxidantConditionsTimeIsolated Yield (%)
2-Arylbenzimidazole o-PhenylenediamineNa₂S₂O₅ (1.2 eq)EtOH, 80 °C (Reflux)4.5 h84%
DHPM (Biginelli) Urea, Ethyl acetoacetateYb(OTf)₃ (5 mol%)Solvent-free, 100 °C45 min91%
DHPM (Alternative) Urea, Ethyl acetoacetateBi(NO₃)₃ (10 mol%)Acetonitrile, Reflux3.0 h78%

Troubleshooting & Self-Validating Systems

To ensure the scientific integrity of your synthesis, rely on the following self-validating analytical markers specific to the 4-fluoro-2-methoxy-3-methyl substitution pattern:

  • ¹H NMR Tracking: The starting aldehyde features a distinct singlet for the aldehyde proton near δ 10.3 ppm. The disappearance of this peak is your primary indicator of complete conversion.

  • Fluorine Coupling: In both the benzimidazole and DHPM products, the aromatic protons will exhibit distinct splitting patterns due to 19F−1H coupling (typically an ortho coupling constant 3JHF​≈8−10 Hz). If these complex multiplets collapse into simple doublets, defluorination (a rare but possible side reaction under harsh basic conditions) has occurred.

  • Steric Hindrance: If the Biginelli reaction stalls at the open-chain ureide intermediate (indicated by mass spectrometry showing[M+H] + 18), the 2-methoxy group may be sterically hindering cyclodehydration. Increasing the temperature by 10 °C or adding a catalytic drop of glacial acetic acid will force the ring closure.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at:[Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at:[Link]

  • Wikipedia Contributors. Biginelli reaction. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Organic Chemistry Portal. Biginelli Reaction - Recent Literature. Available at:[Link]

Sources

Application

Introduction: The Potential of Substituted Benzaldehydes in Agrochemical Discovery

An In-Depth Guide to the Agrochemical Applications of 4-Fluoro-2-methoxy-3-methylbenzaldehyde: Advanced Protocols and Methodologies The search for novel, effective, and environmentally benign agrochemicals is a cornersto...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Agrochemical Applications of 4-Fluoro-2-methoxy-3-methylbenzaldehyde: Advanced Protocols and Methodologies

The search for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of organic chemistry, substituted benzaldehydes represent a class of compounds with significant potential. Their utility stems from the reactive aldehyde functionality, which serves as a versatile synthetic handle, and the tunable physicochemical properties imparted by various substituents on the aromatic ring.[1] The specific compound, 4-Fluoro-2-methoxy-3-methylbenzaldehyde , is a promising candidate for agrochemical research due to its unique combination of functional groups. The presence of a fluorine atom can enhance metabolic stability and binding affinity to target enzymes, a common strategy in agrochemical design.[2] The methoxy and methyl groups further modulate the electronic and steric profile of the molecule, which can influence its biological activity and selectivity.

This document serves as a detailed guide for researchers and scientists in the agrochemical industry, providing a framework for the systematic evaluation of 4-Fluoro-2-methoxy-3-methylbenzaldehyde as a potential herbicide, fungicide, or insecticide. The protocols outlined herein are designed to be robust and self-validating, incorporating essential controls and explaining the rationale behind key experimental steps.

Agrochemical Discovery and Screening Workflow

The journey from a candidate molecule to a commercial agrochemical product is a multi-stage process.[3][4] It begins with high-throughput screening to identify "hits" and progresses through lead optimization, secondary screening, and ultimately, field trials. The following workflow illustrates this general pipeline.

Agrochemical_Screening_Workflow cluster_0 Discovery & Synthesis cluster_1 Primary Screening (High-Throughput) cluster_2 Hit-to-Lead & Optimization cluster_3 Secondary & Tertiary Evaluation Compound 4-Fluoro-2-methoxy- 3-methylbenzaldehyde Herbicidal Herbicidal Assay Compound->Herbicidal Test Compound Fungicidal Fungicidal Assay Compound->Fungicidal Test Compound Insecticidal Insecticidal Assay Compound->Insecticidal Test Compound SAR Structure-Activity Relationship (SAR) Studies Herbicidal->SAR Active 'Hits' Fungicidal->SAR Active 'Hits' Insecticidal->SAR Active 'Hits' Lead_Opt Lead Optimization SAR->Lead_Opt Identify Leads Secondary Secondary Screening (Dose-Response, Spectrum) Lead_Opt->Secondary Optimized Candidates Field Field Trials Secondary->Field Promising Candidates

Caption: A generalized workflow for agrochemical discovery and screening.

Part 1: Herbicidal Activity Screening

Benzaldehyde derivatives can exhibit herbicidal properties through various mechanisms. The following protocols are designed to assess both pre-emergence (activity in soil) and post-emergence (activity on foliage) herbicidal effects.

Protocol 1.1: Pre- and Post-Emergence Herbicidal Assay

This protocol uses a whole-plant bioassay to evaluate the herbicidal efficacy of the test compound on representative monocotyledonous (e.g., barnyard grass, Echinochloa crus-galli) and dicotyledonous (e.g., cress, Lepidium sativum) plant species.

Causality Behind Experimental Choices:

  • Surfactant (Tween® 20): A surfactant is included in the test solution to reduce surface tension, ensuring uniform wetting and coverage of the foliage in post-emergence tests, which enhances the potential uptake of the compound.[5]

  • Solvent Control: A solvent-only control (e.g., water with 0.1% Tween® 20) is crucial to ensure that any observed effects are due to the test compound and not the solvent or surfactant.[6]

  • Positive Control: A commercial herbicide with a known mode of action should be included to validate the assay's sensitivity and provide a benchmark for comparison.

Methodology:

  • Test Solution Preparation:

    • Prepare a stock solution of 4-Fluoro-2-methoxy-3-methylbenzaldehyde in a suitable solvent (e.g., acetone or DMSO).

    • Create a dilution series (e.g., 1000, 500, 250, 100, 50, 10 ppm) in distilled water containing 0.1% (v/v) Tween® 20.[6]

    • Prepare a solvent-only control and a positive control (a known herbicide at its recommended concentration).

  • Pot Assay Setup:

    • Fill pots (e.g., 10 cm diameter) with a standard potting mix.

    • Sow seeds of the test species at the appropriate depth.

  • Application:

    • Pre-emergence: Immediately after sowing, apply a defined volume (e.g., 10 mL) of each test solution evenly to the soil surface.[6]

    • Post-emergence: Allow the plants to grow to the 1-2 leaf stage. Then, apply the test solution as a foliar spray until runoff.[5][6]

  • Incubation:

    • Place the pots in a growth chamber with controlled conditions (e.g., 25°C, 16h light/8h dark cycle, 60% relative humidity). Water the pots as needed, avoiding washing the compound off the foliage in the post-emergence test.

  • Data Collection and Analysis:

    • After 14-21 days, assess the herbicidal effect.

    • Record the germination rate (%) for pre-emergence tests.

    • Visually score plant injury on a scale of 0 (no effect) to 100 (complete death).

    • Measure shoot and root fresh weight and length.

    • Calculate the percentage of growth inhibition relative to the solvent control.

    • Determine the concentration required for 50% inhibition (IC50) using dose-response analysis.

Hypothetical Data Presentation:

Concentration (ppm)E. crus-galli (% Inhibition)L. sativum (% Inhibition)
1058
501525
1003045
2505570
5008095
100095100
IC50 (ppm) ~220 ~130

Part 2: Fungicidal Activity Screening

Certain benzaldehydes and their derivatives have demonstrated antifungal properties, often by disrupting cellular antioxidation systems or other vital cellular processes.[7][8][9]

Protocol 2.1: In Vitro Mycelial Growth Inhibition Assay

This protocol uses the poisoned food technique to assess the compound's ability to inhibit the growth of common plant pathogenic fungi, such as Aspergillus niger or Fusarium oxysporum.

Causality Behind Experimental Choices:

  • Poisoned Food Technique: This method directly incorporates the test compound into the growth medium, ensuring continuous exposure of the fungus to the potential inhibitor.

  • Radial Growth Measurement: Measuring the diameter of the fungal colony is a simple and effective way to quantify the inhibitory effect on mycelial growth.[6]

Methodology:

  • Test Compound Incorporation:

    • Prepare a stock solution of 4-Fluoro-2-methoxy-3-methylbenzaldehyde in a sterile solvent (e.g., DMSO).

    • Add appropriate volumes of the stock solution to molten Potato Dextrose Agar (PDA) to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 ppm).

    • Include a solvent-only control (PDA with DMSO) and a positive control (a commercial fungicide).

    • Pour the amended PDA into sterile Petri dishes.

  • Fungal Inoculation:

    • From a fresh culture of the test fungus, cut a small disc (e.g., 5 mm diameter) of mycelial agar.

    • Place the disc, mycelium-side down, in the center of each prepared Petri dish.

  • Incubation:

    • Incubate the plates at an optimal temperature for the test fungus (e.g., 25-28°C) in the dark.

  • Data Collection and Analysis:

    • When the fungal growth in the control plate has nearly reached the edge of the dish (typically 5-7 days), measure the colony diameter in two perpendicular directions for all plates.

    • Calculate the average diameter.

    • Calculate the percentage of growth inhibition using the formula:

      • % Inhibition = [(dc - dt) / dc] * 100

      • where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

    • Determine the effective concentration for 50% inhibition (EC50).

Fungicidal Screening Workflow:

Fungicidal_Screening_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Data Analysis Prep_PDA Prepare Poisoned PDA Plates Inoculate Inoculate Plates Prep_PDA->Inoculate Prep_Fungus Prepare Fungal Inoculum Prep_Fungus->Inoculate Incubate Incubate at 25°C Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate % Inhibition and EC50 Measure->Calculate

Caption: Workflow for the in vitro fungicidal screening assay.

Part 3: Insecticidal Activity Screening

Benzaldehyde itself has been identified as an insecticidal compound, and its derivatives are being explored for pest control.[10][11] A topical application or feeding assay can be used for initial screening.

Protocol 3.1: Contact Toxicity Assay on Mealworm Larvae (Tenebrio molitor)

This protocol assesses the insecticidal activity of the compound through direct contact. Tenebrio molitor is a common model organism for such studies.[12]

Causality Behind Experimental Choices:

  • Topical Application: This method ensures that a precise dose of the test compound is delivered to each insect, allowing for accurate determination of dose-response relationships.[6]

  • Immobilization: Chilling the insects temporarily immobilizes them, facilitating the accurate application of the test solution.

  • Mortality Assessment: Probing the insects for movement is a standard method to distinguish between moribund and dead individuals.

Methodology:

  • Test Solution Preparation:

    • Prepare a dilution series of the test compound in a volatile solvent like acetone (e.g., 1, 5, 10, 25, 50 µg/µL).

    • Include a solvent-only control and a positive control (a known insecticide).

  • Insect Handling and Application:

    • Select healthy, uniform-sized mealworm larvae.

    • Immobilize the larvae by chilling them on ice for a few minutes.

    • Using a micro-applicator, apply a small, defined volume (e.g., 1 µL) of the test solution to the dorsal thorax of each larva.[6]

  • Observation:

    • Place the treated larvae in a ventilated container with a food source (e.g., oat flakes).

    • Maintain the container at room temperature.

  • Data Collection and Analysis:

    • Record the number of dead or moribund larvae at 24, 48, and 72 hours post-application. Mortality is confirmed if a larva does not move when gently prodded.

    • Correct for control mortality using Abbott's formula if necessary.

    • Calculate the dose required to kill 50% of the test population (LD50) using probit analysis.

Hypothetical Data Presentation:

Dose (µ g/larva )Mortality at 48h (%)
110
520
1045
2575
5095
LD50 (µ g/larva ) ~11

Conclusion and Future Directions

The protocols detailed in this guide provide a robust starting point for the comprehensive evaluation of 4-Fluoro-2-methoxy-3-methylbenzaldehyde in an agrochemical context. Positive results, or "hits," in these primary screens would warrant further investigation.[13] Subsequent steps would involve dose-response studies on a wider range of pest and crop species, elucidation of the mode of action, and structure-activity relationship (SAR) studies to optimize the molecule's efficacy and safety profile. The unique substitution pattern of this benzaldehyde derivative makes it a compelling candidate for the discovery of new-generation agrochemicals.

References

  • Application Notes and Protocols for the Agrochemical Screening of Novel Benzamide Deriv
  • Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. (2018).
  • Application Notes and Protocols for Agrochemical Development. (2025). Benchchem.
  • 4-Fluoro-2-methylbenzaldehyde. Chem-Impex.
  • NOVEL METHODS FOR ACCELERATING NEXT-GENERATION AGROCHEMICAL DEVELOPMENT.
  • Efficient Approach To Discover Novel Agrochemical Candidates: Intermediate Derivatization Method.
  • Antifungal activity of redox-active benzaldehydes that target cellular antioxid
  • Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. (1986).
  • The Versatility of 4-Fluoro-3-methylbenzaldehyde in Specialty Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.
  • Seo, M. J., et al. (2015).
  • Kim, J. H., et al. (2011).
  • Achee, N. L., et al. (2024). Repellency and Toxicity of Vapor-Active Benzaldehydes against Aedes aegypti. ACS Infectious Diseases.
  • Hu, D. Y., et al. (2019).
  • Herbicidal activity of fluoroquinolone deriv
  • Fungicidal efficacy of benzaldehyde formulations (μg/ml) against individual strains of filamentous fungi examined 1.
  • Long-lasting insecticidal activity in plants driven by chlorogenic acid-loaded metal-organic frameworks. (2024). Royal Society of Chemistry.

Sources

Method

Scale-Up Synthesis of 4-Fluoro-2-methoxy-3-methylbenzaldehyde: An Application Note and Protocol

Introduction: The Significance of 4-Fluoro-2-methoxy-3-methylbenzaldehyde in Modern Drug Discovery 4-Fluoro-2-methoxy-3-methylbenzaldehyde[1][2] is a key aromatic aldehyde that serves as a versatile building block in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-Fluoro-2-methoxy-3-methylbenzaldehyde in Modern Drug Discovery

4-Fluoro-2-methoxy-3-methylbenzaldehyde[1][2] is a key aromatic aldehyde that serves as a versatile building block in the synthesis of a wide array of specialty chemicals, particularly in the pharmaceutical and agrochemical industries.[3] Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a methyl group on the benzene ring, imparts specific steric and electronic properties that are highly sought after in the design of novel bioactive molecules. The presence of the fluorine atom, for instance, can enhance metabolic stability and binding affinity of a drug candidate to its target protein. This application note provides a detailed, scalable, and robust protocol for the synthesis of 4-Fluoro-2-methoxy-3-methylbenzaldehyde via the Vilsmeier-Haack reaction, addressing critical aspects of process safety, reaction optimization, and product purification for researchers, scientists, and drug development professionals.

Synthetic Strategy: The Vilsmeier-Haack Reaction as the Method of Choice

The Vilsmeier-Haack reaction is a powerful and widely-used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] This electrophilic aromatic substitution reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic ring.[4]

For the synthesis of 4-Fluoro-2-methoxy-3-methylbenzaldehyde, the Vilsmeier-Haack formylation of the readily available starting material, 3-fluoro-2-methylanisole, is the most logical and efficient approach. The electron-donating methoxy group and, to a lesser extent, the methyl group, activate the aromatic ring towards electrophilic attack. The regioselectivity of the formylation is directed by these activating groups, with the formyl group being introduced at the sterically accessible and electronically favorable position para to the fluorine atom and ortho to the methoxy group.

Visualizing the Synthetic Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Hydrolysis and Work-up cluster_3 Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ (0-5 °C) POCl3 POCl3 Starting_Material 3-Fluoro-2-methylanisole Intermediate Iminium Salt Intermediate Starting_Material->Intermediate + Vilsmeier Reagent (0 °C to RT) Quench Aqueous Quench (e.g., Sodium Acetate Solution) Intermediate->Quench Product Crude 4-Fluoro-2-methoxy- 3-methylbenzaldehyde Quench->Product Purification_Method Column Chromatography or Vacuum Distillation Product->Purification_Method Final_Product Pure Product Purification_Method->Final_Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a laboratory scale-up synthesis and can be adapted for pilot plant production with appropriate engineering controls.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Fluoro-2-methylanisole≥98%Commercially AvailableStarting material.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableReaction solvent and reagent.
Phosphorus oxychloride (POCl₃)≥99%Commercially AvailableCorrosive and water-reactive.
Dichloromethane (DCM)AnhydrousCommercially AvailableOptional co-solvent.
Sodium acetateAnhydrousCommercially AvailableFor quenching.
Diethyl ether or Ethyl acetateReagentCommercially AvailableExtraction solvent.
Saturated sodium bicarbonate solution-Prepared in-houseFor washing.
Brine (Saturated NaCl solution)-Prepared in-houseFor washing.
Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)ReagentCommercially AvailableDrying agent.
Silica gel60-120 meshCommercially AvailableFor column chromatography.
Hexanes and Ethyl acetateHPLC gradeCommercially AvailableEluents for chromatography.
Step-by-Step Experimental Procedure

1. Vilsmeier Reagent Formation:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 equivalents).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel while maintaining the internal temperature below 5 °C. This addition is exothermic.

  • After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The formation of a white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

2. Formylation Reaction:

  • To the freshly prepared Vilsmeier reagent, add 3-fluoro-2-methylanisole (1.0 equivalent) dropwise at 0 °C. The substrate can be added neat or dissolved in a minimal amount of anhydrous dichloromethane to facilitate transfer.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

3. Reaction Work-up and Quenching:

  • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • CAUTION: This step is highly exothermic. Slowly and carefully quench the reaction by transferring the reaction mixture to a separate vessel containing a vigorously stirred, cold (0-5 °C) saturated aqueous solution of sodium acetate. The rate of addition should be controlled to maintain the temperature of the quenching mixture below 20 °C.

  • After the addition is complete, continue stirring for 1-2 hours at room temperature to ensure complete hydrolysis of the intermediate iminium salt.

4. Extraction and Washing:

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x volume of the organic layer) and brine (1 x volume of the organic layer).

5. Drying and Concentration:

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

6. Purification:

  • Column Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 4-Fluoro-2-methoxy-3-methylbenzaldehyde.

  • Vacuum Distillation: For larger scale purification, fractional vacuum distillation can be an effective method to purify the product from less volatile impurities.[5][6]

Characterization of 4-Fluoro-2-methoxy-3-methylbenzaldehyde

AnalysisExpected Results
Appearance Colorless to pale yellow liquid or low melting solid.
Molecular Formula C₉H₉FO₂[1]
Molecular Weight 168.17 g/mol [1]
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): 10.2 (s, 1H, CHO), 7.6-7.8 (m, 2H, Ar-H), 3.9 (s, 3H, OCH₃), 2.3 (s, 3H, Ar-CH₃).
¹³C NMR (CDCl₃, 101 MHz) Predicted δ (ppm): 191 (C=O), 160 (d, J=250 Hz, C-F), 155 (C-O), 130-110 (aromatic carbons), 62 (OCH₃), 15 (CH₃).
Mass Spectrometry (EI) m/z: 168 (M⁺).

Note: The NMR data provided is predicted and should be confirmed by experimental analysis.

Process Safety and Scale-Up Considerations

The Vilsmeier-Haack reaction is known to have potential thermal hazards, especially during scale-up.[7] A thorough risk assessment is crucial before attempting this synthesis on a large scale.

  • Exothermic Nature: The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic. The rate of addition of POCl₃ must be carefully controlled, and efficient cooling is essential to prevent a runaway reaction.

  • Quenching: The quenching of the reaction mixture with water is also highly exothermic due to the violent reaction of residual POCl₃ with water. A "reverse quench," where the reaction mixture is added to a large volume of cold water or a basic solution, is the recommended procedure for better temperature control.

  • Gas Evolution: The quenching process can release HCl gas. The reaction should be performed in a well-ventilated fume hood, and appropriate scrubbing systems should be in place for large-scale operations.

  • Reagent Handling: Phosphorus oxychloride is corrosive and reacts violently with water. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.

  • Solvent Selection: While DMF is the standard solvent, its high boiling point can make it difficult to remove. The use of a co-solvent like dichloromethane can aid in moderating the reaction and simplifying the work-up.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no product formation Inactive Vilsmeier reagent (due to moisture).Ensure all glassware is flame-dried and reagents are anhydrous.
Low reaction temperature or insufficient reaction time.Increase the reaction temperature or prolong the reaction time, monitoring by TLC/HPLC.
Formation of multiple products Reaction temperature is too high.Maintain the recommended temperature profile.
Incorrect stoichiometry of reagents.Carefully control the addition of reagents.
Difficult purification Presence of colored byproducts (cyanine dyes).Maintain low temperatures during the reaction and work-up. Activated carbon treatment of the crude product can sometimes remove colored impurities.
Residual DMF in the final product.Wash the organic layer thoroughly with water or brine during work-up. Azeotropic distillation with toluene can also be effective.

References

  • Supporting Information - MPG.PuRe. [Link]

  • Chem-Impex. 4-Fluoro-2-methylbenzaldehyde. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]

  • PubChem. 4-Fluoro-2-methoxybenzaldehyde. [Link]

  • ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Organic Syntheses. 3. [Link]

  • ResearchGate. (PDF) Vilsmeier-Haack reaction- A Non-classical Approach. [Link]

Sources

Application

Application Note: High-Resolution Purification of 4-Fluoro-2-methoxy-3-methylbenzaldehyde via Normal-Phase Flash Chromatography

Executive Summary The isolation of highly functionalized aromatic building blocks from complex synthetic mixtures is a critical bottleneck in drug discovery and materials science. 4-Fluoro-2-methoxy-3-methylbenzaldehyde...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation of highly functionalized aromatic building blocks from complex synthetic mixtures is a critical bottleneck in drug discovery and materials science. 4-Fluoro-2-methoxy-3-methylbenzaldehyde is a sterically and electronically complex intermediate. Crude synthetic mixtures of this compound frequently contain closely eluting positional isomers, over-oxidation products (e.g., carboxylic acids), and unreacted starting materials. This application note provides a detailed, self-validating protocol for the purification of this compound using normal-phase silica gel flash chromatography, emphasizing the mechanistic causality behind solvent selection, sample loading, and orthogonal fraction validation.

Chemical Profile & Chromatographic Rationale

Understanding the physicochemical properties of the target molecule is the foundational step in designing an effective separation strategy.

Table 1: Physicochemical Properties of 4-Fluoro-2-methoxy-3-methylbenzaldehyde

ParameterValue
CAS Number 1824411-31-5[1]
Molecular Formula C₉H₉FO₂[2]
Molecular Weight 168.16 g/mol [2]
SMILES O=CC1=CC=C(F)C(C)=C1OC[2]
Key Functional Groups Aldehyde, Methoxy, Aryl Fluoride

Mechanistic Rationale for Normal-Phase Separation: The chromatographic behavior of 4-Fluoro-2-methoxy-3-methylbenzaldehyde on unmodified silica gel (SiO₂) is governed by dipole-dipole interactions and hydrogen bonding. The highly electronegative oxygen atoms in the aldehyde (-CHO) and methoxy (-OCH₃) groups act as strong hydrogen bond acceptors, interacting with the acidic silanol (Si-OH) groups on the silica surface. Conversely, the fluorine atom, while highly electronegative, is poorly polarizable and does not significantly participate in hydrogen bonding. Therefore, a non-polar bulk solvent (Hexane) paired with a moderately polar modifier (Ethyl Acetate) provides the optimal selectivity (α) and capacity factor (k') for this separation[3].

Workflow Visualization

PurificationWorkflow A Crude Mixture Preparation B Dry Loading (Silica Adsorption) A->B C Flash Chromatography (Hexane/EtOAc) B->C D Fraction Collection & TLC Monitoring C->D E Product Isolation (Rotary Evaporation) D->E

Workflow for the purification of 4-Fluoro-2-methoxy-3-methylbenzaldehyde.

Detailed Experimental Protocol

Materials & Reagents
  • Stationary Phase: Silica gel, 230-400 mesh (40-63 µm), 60 Å pore size.

  • Mobile Phase A: Hexane (HPLC Grade).

  • Mobile Phase B: Ethyl Acetate (HPLC Grade).

  • Detection Reagents: 2,4-Dinitrophenylhydrazine (2,4-DNP) stain.

Step 1: Column Packing and Equilibration
  • Slurry Preparation: Suspend the silica gel in 100% Hexane.

    • Causality: Slurry packing prevents the formation of air pockets and ensures a homogeneous stationary phase bed. This is critical for preventing band broadening and solvent channeling, which would otherwise destroy the resolution of closely eluting isomers.

  • Packing: Pour the slurry into the glass column in a single, continuous motion. Tap the sides of the column gently with a rubber mallet to settle the silica bed.

  • Equilibration: Pass 2-3 column volumes (CV) of 100% Hexane through the column under positive pressure. Ensure the solvent level never drops below the top of the silica bed to prevent cracking.

Step 2: Sample Loading (Dry Loading Technique)

For highly functionalized aromatic compounds that may present as viscous oils or low-melting solids, dry loading is superior to liquid loading[4].

  • Dissolve the crude 4-Fluoro-2-methoxy-3-methylbenzaldehyde in a minimal volume of a volatile solvent (e.g., Dichloromethane).

  • Add dry silica gel to the solution (approximately 2-3 times the mass of the crude mixture).

  • Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained.

    • Causality: This creates a pre-adsorbed, uniform sample layer that deposits as a perfectly flat, narrow band at the head of the column. A narrow initial loading band maximizes theoretical plates and overall resolution.

  • Carefully transfer the dry powder onto the top of the equilibrated column bed and cover with a 1 cm layer of clean sand to protect the bed from mechanical disruption during solvent addition.

Step 3: Gradient Elution Strategy

Begin elution using a step-gradient approach to carefully tease the target compound away from impurities.

  • 0-2 CV (100% Hexane): Elutes non-polar impurities such as unreacted fluorinated aromatics lacking the aldehyde group.

  • 2-5 CV (95:5 Hexane:Ethyl Acetate): Begins mobilizing the target compound.

  • 5-10 CV (90:10 Hexane:Ethyl Acetate): The target compound typically elutes in this window.

  • 10-12 CV (80:20 Hexane:Ethyl Acetate): Flushes highly polar over-oxidation products, such as 4-fluoro-2-methoxy-3-methylbenzoic acid, from the column.

Step 4: Fraction Monitoring and Self-Validation
  • Collect 10-15 mL fractions in test tubes.

  • Spot each fraction onto a silica gel Thin Layer Chromatography (TLC) plate[5]. Develop the plate in a 90:10 Hexane:Ethyl Acetate solvent system.

  • Self-Validating Detection System:

    • Primary Detection: Visualize under short-wave UV light (254 nm). The conjugated aromatic system of the benzaldehyde will strongly quench the fluorophore on the TLC plate, appearing as a dark spot.

    • Orthogonal Validation: Dip the plate in 2,4-DNP stain and heat gently.

    • Causality: 2,4-DNP specifically reacts with aldehydes and ketones to form a highly conjugated, bright yellow/orange hydrazone precipitate. If a UV-active spot does not stain orange with 2,4-DNP, it is definitively not the target aldehyde. This orthogonal check prevents the erroneous pooling of UV-active aromatic impurities.

Data Presentation & Troubleshooting

Table 2: Expected Chromatographic Behavior and Troubleshooting

ObservationImplicationCorrective Action
Target compound R_f = 0.35 (90:10 Hex/EtOAc)Optimal retention and partitioning.Proceed with fraction pooling and concentration.
Target compound R_f < 0.15 Solvent system is too non-polar.Increase Ethyl Acetate concentration in the mobile phase in 2% increments.
Co-elution of UV-active, non-DNP active spot Impurity has identical polarity to the target in the current system.Switch to a different solvent system modifier (e.g., Toluene or Dichloromethane) to alter selectivity (α).
Severe streaking on TLC plate Column overloading or presence of carboxylic acid impurity.Add 1% Acetic Acid to the mobile phase to suppress ionization of acidic impurities, or reduce the initial sample load.

References

  • Title: Application Note 10: Column Chromatography Source: Asahi Lab URL: [Link]

  • Title: CombiFlash EZ Prep & NextGen Normal Phase/Reverse Phase Flash Changeover Source: Teledyne ISCO URL: [Link]

Sources

Method

4-Fluoro-2-methoxy-3-methylbenzaldehyde for drug discovery

An in-depth technical guide to utilizing 4-Fluoro-2-methoxy-3-methylbenzaldehyde in medicinal chemistry and drug discovery. Executive Summary & Structural Rationale 4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS: 1824411-3...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to utilizing 4-Fluoro-2-methoxy-3-methylbenzaldehyde in medicinal chemistry and drug discovery.

Executive Summary & Structural Rationale

4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS: 1824411-31-5) is a highly specialized, multi-substituted aromatic building block. Its unique substitution pattern makes it an invaluable starting material for the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors, heterocycle-based drugs, and central nervous system (CNS) therapeutics.

As a Senior Application Scientist, it is critical to understand why this specific building block is chosen for library generation. Every functional group on this ring serves a distinct mechanistic and pharmacokinetic purpose:

  • The Aldehyde Handle (-CHO): Serves as a highly reactive electrophilic hub. It is primed for carbon-nitrogen (C-N) bond formation via reductive amination or carbon-carbon (C-C) bond formation via condensation reactions.

  • The Fluorine Atom (-F): Positioned at the 4-position, fluorine's high electronegativity lowers the pKa of adjacent basic centers in the final drug molecule, enhancing membrane permeability. Crucially, it blocks metabolic "soft spots," preventing rapid cytochrome P450-mediated oxidative degradation.

  • The Methoxy Group (-OCH₃): Acts as a potent hydrogen bond acceptor. Its ortho-relationship to the aldehyde often dictates a preferred molecular conformation due to steric and dipole-dipole interactions, locking the final molecule into a bioactive pose.

  • The Methyl Group (-CH₃): Provides localized hydrophobic bulk that can occupy small lipophilic pockets in a target receptor, increasing binding affinity and restricting the free rotation of the adjacent methoxy group.

Physicochemical Profiling

Before initiating synthetic workflows, understanding the physical parameters of the building block ensures proper handling and reaction design [1].

PropertyValueRelevance to Drug Discovery
CAS Number 1824411-31-5Unique identifier for sourcing and compliance.
Molecular Weight 168.16 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Molecular Formula C₉H₉FO₂High atom economy for fragment-based drug discovery (FBDD).
Purity ≥95% - 98%Essential for minimizing side reactions in high-throughput library generation.
SMILES O=CC1=CC=C(F)C(C)=C1OCComputational docking and cheminformatics input.

Workflow Visualization

Workflow BB 4-Fluoro-2-methoxy-3-methylbenzaldehyde (Core Building Block) RA Reductive Amination (Amine Library) BB->RA KC Knoevenagel Condensation (Heterocycle Scaffolds) BB->KC Screen High-Throughput In Vitro Screening RA->Screen KC->Screen Lead Lead Optimization & SAR Screen->Lead

Drug discovery workflow utilizing 4-Fluoro-2-methoxy-3-methylbenzaldehyde for library generation.

Application 1: Late-Stage Lead Diversification via Reductive Amination

Reductive amination is a cornerstone reaction in medicinal chemistry for generating structurally diverse secondary and tertiary amines. Coupling 4-Fluoro-2-methoxy-3-methylbenzaldehyde with various primary amines yields benzylamine derivatives that frequently serve as pharmacophores for GPCRs and ion channels.

Mechanistic Causality: We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium Cyanoborohydride (NaBH₃CN) or Sodium Borohydride (NaBH₄). NaBH(OAc)₃ is milder, highly selective for iminium ions over the starting aldehyde, and avoids the generation of highly toxic cyanide byproducts. Furthermore, it operates efficiently in weakly acidic to neutral conditions (pH 4-6), which prevents the degradation of acid-sensitive functional groups on the amine coupling partner [2].

Protocol A: Standard Reductive Amination
  • Imine Formation: Dissolve 4-Fluoro-2-methoxy-3-methylbenzaldehyde (1.0 mmol) and the desired primary amine (1.05 mmol) in 10 mL of anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 30–60 minutes. Note: For less nucleophilic sterically hindered amines, add 1.0 equivalent of glacial acetic acid to catalyze iminium ion formation.

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 mmol) portion-wise to the stirring solution. The slight excess ensures complete reduction of the transient imine without over-reducing other functional groups.

  • Monitoring: Stir the reaction at room temperature for 2–12 hours. Monitor conversion via LC-MS or TLC (eluent: Hexane/Ethyl Acetate).

  • Quench and Workup: Slowly add 10 mL of saturated aqueous NaHCO₃ to neutralize the mixture and safely quench unreacted hydride. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to isolate the target benzylamine.

Application 2: Scaffold Extension via Knoevenagel Condensation

The Knoevenagel condensation of this benzaldehyde with active methylene compounds (e.g., malononitrile or malonic acid) generates α,β-unsaturated systems. These are critical intermediates for synthesizing rigid heterocyclic scaffolds like coumarins, quinolines, or pyrimidines.

Mechanistic Causality: Traditional Knoevenagel condensations rely on toxic solvents (pyridine) and catalysts (piperidine). To align with modern green chemistry standards and improve scalability, we employ a water-mediated, catalyst-free protocol. The hydrophobic effect in the aqueous medium drives the organic substrates together, accelerating the reaction rate without the need for harsh bases, thus preserving the integrity of the fluoro and methoxy substituents [3].

Protocol B: Water-Mediated Knoevenagel Condensation
  • Reaction Setup: In a 20 mL glass vial equipped with a magnetic stir bar, combine 4-Fluoro-2-methoxy-3-methylbenzaldehyde (1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.0 mmol).

  • Solvent Addition: Add 2 mL of deionized water. If the aldehyde exhibits extreme insolubility preventing stirring, a 1:1 H₂O/MeOH mixture may be substituted.

  • Reaction Execution: Seal the vial and stir vigorously at 50 °C. The reaction is typically complete within 20 minutes to 2 hours. The product often precipitates directly out of the aqueous phase as the condensation progresses.

  • Isolation: Cool the mixture to room temperature. Collect the precipitated solid via vacuum filtration.

  • Purification: Wash the filter cake with ice-cold water (2 x 5 mL) and dry under high vacuum. If necessary, recrystallize from an ethanol/water mixture to achieve >98% purity.

Experimental Parameter Comparison

ParameterProtocol A: Reductive AminationProtocol B: Knoevenagel Condensation
Core Reagents NaBH(OAc)₃, Primary AmineMalononitrile / Malonic Acid
Solvent 1,2-Dichloroethane (DCE)Deionized Water
Temperature Room Temperature50 °C
Reaction Time 2 - 12 hours20 mins - 2 hours
Yield Expectation 75% - 95%85% - 99%
Key Advantage High chemoselectivity, low toxicitySolvent-free/Green, simple isolation

Reaction Pathway Visualization

Reactivity Aldehyde Aldehyde Group (-CHO) Imine Imine Intermediate Aldehyde->Imine + Primary Amine Alkene α,β-Unsaturated Acid (Pharmacophore) Aldehyde->Alkene + Active Methylene (Knoevenagel) Amine Substituted Amine (Target API) Imine->Amine NaBH(OAc)3

Key chemical reactivity pathways of the aldehyde moiety in lead diversification.

References

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from[Link]

  • Organic & Biomolecular Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Royal Society of Chemistry. Retrieved from[Link]

Application

Application Note: Synthesis of Bioactive Molecules Utilizing 4-Fluoro-2-methoxy-3-methylbenzaldehyde

Executive Summary 4-Fluoro-2-methoxy-3-methylbenzaldehyde is a highly specialized, multi-substituted aromatic building block utilized in advanced medicinal chemistry and drug discovery. The strategic placement of fluorin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-2-methoxy-3-methylbenzaldehyde is a highly specialized, multi-substituted aromatic building block utilized in advanced medicinal chemistry and drug discovery. The strategic placement of fluorine, methoxy, and methyl groups on the benzaldehyde core provides a unique physicochemical profile, making it an ideal precursor for synthesizing targeted therapeutics. This application note details the mechanistic rationale and provides validated, self-contained protocols for incorporating this intermediate into two critical bioactive scaffolds: tyrosine kinase inhibitors (via Knoevenagel condensation) and cytotoxic chalcones (via Claisen-Schmidt condensation).

Physicochemical & Structural Profile

Before initiating synthetic workflows, it is critical to verify the integrity and properties of the starting material.

PropertySpecification
Chemical Name 4-Fluoro-2-methoxy-3-methylbenzaldehyde
CAS Registry Number 1824411-31-5[1]
Molecular Formula C₉H₉FO₂
Molecular Weight 168.16 g/mol [2]
SMILES String O=CC1=CC=C(F)C(C)=C1OC[3]
Typical Purity ≥95% to 98% (HPLC)[2][3]

Mechanistic Insights: The Power of the Substitution Pattern

Successful drug design relies on understanding the causality behind structural choices. The specific substitution pattern of this benzaldehyde derivative dictates both its chemical reactivity and the biological efficacy of the resulting downstream molecules:

  • C4-Fluorine (Metabolic Shielding): The highly electronegative fluorine atom modulates the electron density of the aromatic ring, enhancing the electrophilicity of the aldehyde carbon. Biologically, it introduces metabolic stability by blocking cytochrome P450-mediated para-oxidation, a common degradation pathway in drug metabolism[4].

  • C2-Methoxy (Hydrogen Bonding): Acts as a potent hydrogen bond acceptor. In kinase inhibitors, this group often interacts directly with the hinge region of the ATP-binding pocket.

  • C3-Methyl (Conformational Locking): Provides targeted steric bulk that "locks" the conformation of the adjacent methoxy group. This reduces the entropic penalty upon target binding, increasing overall binding affinity.

  • C1-Aldehyde (Reactive Hub): Serves as the primary anchor for scaffold extension, undergoing facile nucleophilic addition-elimination reactions.

Validated Synthetic Workflows

Workflow A: Knoevenagel Condensation for Tyrosine Kinase Inhibitors

Causality & Design: Condensing the aldehyde with an oxindole core yields 3-benzylideneindolin-2-ones. This structural motif is central to several FDA-approved kinase inhibitors (e.g., Sunitinib). Piperidine is selected as the catalyst because it forms a highly reactive iminium ion intermediate with the aldehyde, significantly lowering the activation energy for the nucleophilic attack by the deprotonated oxindole[5].

Step-by-Step Protocol:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 4-Fluoro-2-methoxy-3-methylbenzaldehyde (1.0 equiv, 1.0 mmol) and the selected oxindole derivative (1.0 equiv, 1.0 mmol) in absolute ethanol (10 mL).

  • Catalysis: Add piperidine (0.1 equiv, 0.1 mmol) dropwise via syringe. Critical Step: The secondary amine is essential to facilitate iminium formation; avoid primary amines to prevent stable Schiff base formation.

  • Reaction: Heat the mixture to reflux (80°C) under an inert nitrogen atmosphere for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.

  • Isolation: Upon consumption of the starting materials, cool the mixture to 0°C in an ice bath. The thermodynamically stable (Z)-isomer will selectively precipitate from the solution.

  • Purification: Filter the precipitate under vacuum, wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted oxindole, and dry in vacuo to yield the target indolin-2-one derivative.

Workflow B: Claisen-Schmidt Condensation for Fluorinated Chalcones

Causality & Design: Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds with documented anticancer, antimicrobial, and anti-inflammatory activities[4][6]. The base-catalyzed Claisen-Schmidt condensation between our target aldehyde and an acetophenone derivative forms an α,β-unsaturated ketone. KOH in aqueous methanol is preferred over NaOH to enhance the solubility of the enolate intermediate while minimizing the competitive Cannizzaro side reaction[7][8].

Step-by-Step Protocol:

  • Enolization: In a 50 mL flask, dissolve the substituted acetophenone (1.0 equiv, 2.0 mmol) in a 2:1 mixture of Methanol/H₂O (15 mL). Add KOH (3.0 equiv, 6.0 mmol) and stir at room temperature for 15 minutes to generate the reactive enolate.

  • Coupling: Add 4-Fluoro-2-methoxy-3-methylbenzaldehyde (1.0 equiv, 2.0 mmol) portion-wise to the vigorously stirring solution.

  • Reaction: Stir the mixture at room temperature for 12–24 hours. The electron-withdrawing nature of the para-fluorine atom accelerates the nucleophilic attack by the enolate.

  • Workup: Quench the reaction by slowly adding 1M HCl dropwise until the pH reaches 6.0–7.0. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to afford the pure (E)-chalcone[8].

Comparative Reaction Metrics

MetricWorkflow A (Kinase Scaffold)Workflow B (Chalcone Scaffold)
Reaction Type Knoevenagel CondensationClaisen-Schmidt Condensation
Core Co-Reactant Oxindole derivativesAcetophenone derivatives
Catalyst / Base Piperidine (10 mol%)KOH (3.0 equivalents)
Solvent System Absolute EthanolMethanol / H₂O (2:1)
Temperature Reflux (80°C)Room Temperature (20–25°C)
Reaction Time 4–6 hours12–24 hours
Typical Yield 75% – 85%70% – 80%

Visualizing the Synthetic Divergence

Workflow cluster_A Workflow A: Knoevenagel Condensation cluster_B Workflow B: Claisen-Schmidt Condensation Start 4-Fluoro-2-methoxy-3-methylbenzaldehyde (Starting Material) A_Step1 Mix with Oxindole in Ethanol Start->A_Step1 B_Step1 Mix with Acetophenone in MeOH/H2O Start->B_Step1 A_Step2 Add Piperidine (Catalyst) Reflux at 80°C (4-6 h) A_Step1->A_Step2 A_Step3 Cool to 0°C & Filter Precipitated (Z)-Isomer A_Step2->A_Step3 Monitor by TLC A_Product Indolin-2-one Derivative (Kinase Inhibitor Scaffold) A_Step3->A_Product Purify B_Step2 Add KOH (Base) Stir at RT (12-24 h) B_Step1->B_Step2 B_Step3 Quench with 1M HCl Extract & Recrystallize B_Step2->B_Step3 Monitor by TLC B_Product Fluorinated Chalcone (Anticancer Scaffold) B_Step3->B_Product Purify

Figure 1: Divergent synthetic workflows for 4-Fluoro-2-methoxy-3-methylbenzaldehyde.

References

  • Kniess, T., Bergmann, R., Kuchar, M., & Wuest, F. (2009). Synthesis and radiopharmacological investigation of 3-[4'-[(18)F]fluorobenzylidene]indolin-2-one as possible tyrosine kinase inhibitor. Bioorganic & Medicinal Chemistry, 17(22), 7732-7742.

  • Pham, V. T. B., et al. (2024). Solvent-free synthesis and in vitro cytotoxicity of fluorinated chalcones against HepG2 cells. Arkivoc, 2024(7).

  • Loro, C., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules / PMC, 28(22).

Sources

Method

Application Note: 4-Fluoro-2-methoxy-3-methylbenzaldehyde as a Strategic Intermediate in Small Molecule Drug Discovery

Scientific Rationale & Structural Significance In modern pharmaceutical synthesis, the precise decoration of aromatic rings is paramount to achieving target affinity while maintaining favorable ADME (Absorption, Distribu...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Structural Significance

In modern pharmaceutical synthesis, the precise decoration of aromatic rings is paramount to achieving target affinity while maintaining favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. 4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS: 1824411-31-5) is a highly specialized, tetrasubstituted building block that offers medicinal chemists a pre-configured pharmacophore.

Each functional group on this scaffold serves a distinct, synergistic purpose in drug design:

  • The 4-Fluoro Substituent: Fluorine is strategically placed to block para-hydroxylation by Cytochrome P450 (CYP450) enzymes. Due to the high thermodynamic stability of the C-F bond, this substitution significantly enhances metabolic stability and prolongs the drug's half-life without adding excessive steric bulk, a well-documented strategy in medicinal chemistry [1].

  • The 2-Methoxy Group: Acting as a "non-lipophilic scout," the methoxy group provides a critical hydrogen-bond acceptor that can probe protein pockets. Unlike alkyl groups, it improves target binding affinity without detrimentally increasing the overall lipophilicity (LogP) of the molecule [2].

  • The 3-Methyl Group: Provides conformational restriction, locking the adjacent methoxy group into an optimal vector for receptor interaction via steric repulsion.

  • The Aldehyde Handle: Serves as a versatile electrophilic center for late-stage functionalization, most notably via reductive amination or Knoevenagel condensation.

MetabolicPathway A Unsubstituted Analog (C-H Bond) B CYP450 Oxidation (Hydroxylation) A->B Susceptible C Rapid Clearance (Phase II Conjugation) B->C Metabolite D 4-Fluoro-2-methoxy-3-methylbenzaldehyde (C-F Bond) E Steric & Electronic Blockade (No Hydroxylation) D->E Resistant F Prolonged Half-Life (Improved PK) E->F Stable API

Fig 1: Pharmacokinetic advantage of the 4-fluoro substitution in preventing CYP450 metabolism.

Strategic Synthetic Workflows

The aldehyde moiety allows this intermediate to be rapidly diversified into two major classes of pharmaceutical precursors: Fluorinated Benzylamines (ubiquitous in GPCR ligands and kinase inhibitors) and Substituted Cinnamic Acids (precursors to indoles, quinolines, and covalent inhibitors).

SyntheticWorkflow Start 4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS: 1824411-31-5) RedAm Reductive Amination (STAB, DCE, RT) Start->RedAm Primary/Secondary Amine Knoev Knoevenagel Condensation (Malonic Acid, Piperidine) Start->Knoev Active Methylene Amine Fluorinated Benzylamine (Kinase/GPCR Scaffold) RedAm->Amine NaBH(OAc)3 Cinnamic Substituted Cinnamic Acid (Heterocycle Precursor) Knoev->Cinnamic Heat, -CO2

Fig 2: Divergent synthetic workflows utilizing the aldehyde handle for API development.

Experimental Protocols: A Self-Validating Approach

Protocol A: Reductive Amination to Yield Fluorinated Benzylamines

Objective: Synthesize a secondary or tertiary benzylamine pharmacophore. Causality & Reagent Selection: We utilize Sodium Triacetoxyborohydride (STAB) over Sodium Cyanoborohydride (NaBH₃CN). STAB is milder, highly selective for imines over aldehydes, and avoids the generation of highly toxic hydrogen cyanide gas during aqueous workup [3]. 1,2-Dichloroethane (DCE) is selected as the solvent because its dielectric constant optimally stabilizes the transition state of the STAB reduction, leading to faster reaction rates compared to THF.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-Fluoro-2-methoxy-3-methylbenzaldehyde (1.0 eq, 1.0 mmol) and the desired primary/secondary amine (1.1 eq) in anhydrous DCE (5.0 mL) under a nitrogen atmosphere. Stir at room temperature for 1–2 hours.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The UV-active aldehyde starting material ( Rf​≈0.6 ) must disappear, replaced by a new imine spot. Ensuring complete imine formation prevents the direct reduction of the aldehyde to a benzyl alcohol side product.

  • Reduction: Add STAB (1.5 eq, 1.5 mmol) portion-wise to the reaction mixture. Stir at room temperature for 4–12 hours.

    • Causality: The electron-withdrawing acetate groups of STAB reduce the nucleophilicity of the hydride, making it unreactive toward the aldehyde but highly reactive toward the more electrophilic iminium ion.

  • Quench & Workup: Dilute the mixture with dichloromethane (10 mL) and quench by slowly adding saturated aqueous NaHCO₃ (10 mL).

    • Causality: A basic quench ensures the newly formed amine is deprotonated (free base form), preventing it from partitioning into the aqueous waste layer.

  • Extraction & Purification: Separate the organic layer, extract the aqueous layer with DCM (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient).

  • Analytical Validation: Confirm product identity via ¹H NMR (CDCl₃). The disappearance of the aldehyde proton ( ≈10.2 ppm) and the appearance of a new benzylic CH₂ singlet or doublet ( ≈3.8–4.0 ppm) validates successful amination.

Protocol B: Knoevenagel Condensation for Cinnamic Acid Derivatives

Objective: Synthesize a trans-cinnamic acid intermediate for downstream heterocycle formation.

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask, combine 4-Fluoro-2-methoxy-3-methylbenzaldehyde (1.0 eq, 1.0 mmol), malonic acid (1.5 eq, 1.5 mmol), and a catalytic amount of piperidine (0.1 eq) in pyridine (3.0 mL).

    • Causality: Piperidine forms a highly reactive iminium intermediate with the aldehyde, which is highly susceptible to nucleophilic attack by the enolate of malonic acid.

  • Decarboxylation: Attach a reflux condenser and heat the mixture to 100°C for 6 hours.

    • Causality: The initial dicarboxylic acid adduct is thermodynamically unstable; heating drives decarboxylation to yield the stable trans-alkene.

  • Workup: Cool the reaction to room temperature and pour it into an ice-cold solution of 1M HCl (15 mL).

    • Causality: The product is a carboxylic acid. Acidification protonates the carboxylate, causing the highly crystalline product to precipitate out of the aqueous pyridine mixture.

  • Isolation & Validation: Filter the precipitate, wash with cold water, and dry under a vacuum. Validate via ¹H NMR (DMSO-d₆) by observing the characteristic trans alkene doublets ( J≈16 Hz) around 6.5 and 7.8 ppm, confirming both the condensation and the E-stereochemistry.

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes and analytical markers for the described workflows, providing a benchmark for reaction success.

WorkflowTransformationKey Reagents & SolventsTemp / TimeTypical YieldKey Analytical Marker (¹H NMR)
A Reductive AminationAmine (1.1 eq), STAB (1.5 eq), DCE25°C, 4–12 h80–92%Loss of ≈10.2 ppm (CHO); Appearance of ≈3.8 ppm (Ar-CH₂-N)
B Knoevenagel CondensationMalonic acid (1.5 eq), Piperidine (cat.), Pyridine100°C, 6 h75–85%Appearance of trans alkene doublets ( ≈6.5 & 7.8 ppm, J=16 Hz)

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Chiodi, D., & Ishihara, Y. (2024). "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry, 273, 116364.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 4-Fluoro-2-methoxy-3-methylbenzaldehyde

Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I have compiled this definitive guide to address the most critical bottlenecks in synthesizing highly substituted fluorinated benzaldehy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I have compiled this definitive guide to address the most critical bottlenecks in synthesizing highly substituted fluorinated benzaldehydes.

Fluorinated benzaldehydes, such as 4-Fluoro-2-methoxybenzaldehyde and its methylated derivatives, are vital chemical building blocks for drug discovery. They offer enhanced metabolic stability and unique electron distribution for downstream active pharmaceutical ingredient (API) development[1]. These compounds are frequently utilized in reductive amination reactions for C-N bond formation in novel therapeutics[2][3].

However, constructing a 1,2,3,4-tetrasubstituted aromatic ring requires rigorous regiocontrol. Standard formylation of fluorinated anisoles often yields complex, inseparable mixtures due to competing directing groups[4]. Therefore, our validated, self-correcting workflow utilizes a highly specific ortho-formylation of a phenol precursor, followed by a targeted O-methylation.

SynthesisWorkflow SM 3-Fluoro-2-methylphenol (Starting Material) Formylation Casiraghi Formylation (MgCl2, Et3N, (CH2O)n) SM->Formylation Int1 4-Fluoro-2-hydroxy- 3-methylbenzaldehyde Formylation->Int1 Methylation O-Methylation (MeI, K2CO3, DMF) Int1->Methylation Product 4-Fluoro-2-methoxy- 3-methylbenzaldehyde (Target API Intermediate) Methylation->Product

Two-step regioselective synthesis of 4-Fluoro-2-methoxy-3-methylbenzaldehyde.

Phase 1: Regioselective Ortho-Formylation (Casiraghi Method)

To avoid the poor regioselectivity of the Vilsmeier-Haack reaction on anisole derivatives, we begin with 3-fluoro-2-methylphenol . By utilizing the Casiraghi formylation, we force the aldehyde group exclusively into the ortho position relative to the hydroxyl group.

Mechanism & Causality

The absolute regiocontrol is driven by the formation of a rigid magnesium-phenoxide complex. The Mg²⁺ ion acts as a Lewis acid template, coordinating both the phenoxide oxygen and the incoming formaldehyde, locking the transition state into a six-membered ring that can only attack the adjacent ortho carbon.

Mechanism Phenol Phenoxide Generation (Et3N deprotonation) Coord Magnesium Coordination (Mg2+ binds Phenoxide & HCHO) Phenol->Coord MgCl2 Transition Six-Membered Cyclic Transition State (Directs HCHO to ortho-position) Coord->Transition (CH2O)n Aromatization Tautomerization & Hydrolysis (Yields ortho-salicylaldehyde) Transition->Aromatization H+ / H2O

Mechanistic pathway of the MgCl2-mediated Casiraghi ortho-formylation.

Quantitative Optimization Data

Table 1: Effect of Lewis Acid and Solvent on Ortho-Formylation Yield

Lewis AcidSolventTemp (°C)Regioselectivity (Ortho:Para)Isolated Yield (%)
NoneH₂O / NaOH701:1 (Reimer-Tiemann)22%
SnCl₄CH₂Cl₂2585:1545%
MgCl₂ Acetonitrile 80 >99:1 (Casiraghi) 82%
Validated Protocol: Synthesis of 4-Fluoro-2-hydroxy-3-methylbenzaldehyde
  • Preparation: Charge a flame-dried, argon-flushed flask with 3-fluoro-2-methylphenol (1.0 eq) and anhydrous acetonitrile (0.2 M).

  • Coordination: Add anhydrous MgCl₂ (1.5 eq) and triethylamine (3.75 eq). Stir at room temperature for 15 minutes. Self-Validation Check: The solution will shift to a distinct pale yellow, confirming the formation of the Mg-phenoxide complex.

  • Formylation: Add paraformaldehyde (6.0 eq) in one portion.

  • Reflux: Heat the mixture to 80 °C for 12 hours.

  • Quench & Extraction: Cool to room temperature. Slowly quench with 1M HCl until the aqueous layer reaches pH 2 (this breaks the magnesium complex). Extract with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the intermediate.

Troubleshooting FAQs: Phase 1

Q: Why is my formylation yield so low, with mostly unreacted 3-fluoro-2-methylphenol recovered? A: The most common culprit is moisture in the Magnesium Chloride. The Casiraghi formylation relies entirely on the anhydrous Mg²⁺ complex. If the MgCl₂ is hydrated, water outcompetes the formaldehyde ligands, preventing the cyclic transition state. Solution: Always use freshly opened, strictly anhydrous MgCl₂ (99.9% trace metals basis) and maintain an inert atmosphere.

Q: I am seeing a large amount of intractable polymeric material in my crude NMR. What went wrong? A: This is caused by poor depolymerization of the paraformaldehyde or localized overheating. Ensure you are using the correct excess of triethylamine and that the reaction is brought to reflux gradually. The Mg-phenoxide complex must form completely before the paraformaldehyde begins to crack into monomeric formaldehyde.

Phase 2: O-Methylation of the Sterically Hindered Phenol

The final step requires converting the hydroxyl group to a methoxy group. Because the intermediate is an ortho-salicylaldehyde derivative, it possesses a highly stable intramolecular hydrogen bond between the hydroxyl proton and the aldehyde carbonyl oxygen. This H-bond drastically reduces the nucleophilicity of the phenoxide.

Quantitative Optimization Data

Table 2: Optimization of O-Methylation Conditions

SolventBaseTemp (°C)Time (h)Conversion (%)Purity (HPLC)
AcetoneK₂CO₃252435%98%
AcetoneK₂CO₃56 (Reflux)1260%97%
DMFK₂CO₃251255%95%
DMF K₂CO₃ 60 4 >99% 99%
WaterNaOH251215%60% (Cannizzaro byproduct)
Validated Protocol: Synthesis of 4-Fluoro-2-methoxy-3-methylbenzaldehyde
  • Dissolution: Dissolve 4-fluoro-2-hydroxy-3-methylbenzaldehyde (1.0 eq) in anhydrous DMF (0.5 M).

  • Deprotonation: Add finely powdered K₂CO₃ (2.0 eq). Stir for 10 minutes.

  • Alkylation: Dropwise add Methyl Iodide (MeI) (1.5 eq).

  • Thermal Disruption: Heat the suspension to 60 °C for 4 hours. Causality Note: Heating in a polar aprotic solvent is mandatory to overcome the intramolecular hydrogen bond and expose the "naked" phenoxide for nucleophilic attack.

  • Workup: Cool the reaction, dilute with cold water (to dissolve potassium salts and remove DMF), and extract with MTBE (Methyl tert-butyl ether).

  • Isolation: Wash the organic layer thoroughly with water (3x) and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the highly pure target API intermediate.

Troubleshooting FAQs: Phase 2

Q: During methylation, I observe a stalled reaction at ~50% conversion even with excess MeI. How can I drive it to completion? A: You are fighting the intramolecular H-bond. If you are using a weaker solvent like acetone, the energy barrier to break this bond is too high. Solution: Switch to a strongly polar aprotic solvent like DMF or DMSO, which effectively solvates the potassium cation, and ensure your reaction temperature is maintained at 60 °C.

Q: Can I use the Vilsmeier-Haack reaction directly on 3-fluoro-2-methylanisole to skip the phenol intermediate entirely? A: We strongly advise against this. While Vilsmeier-Haack is a standard formylation method, applying it to 3-fluoro-2-methylanisole results in poor regiocontrol. The methoxy group directs ortho/para, and the fluorine atom also exerts competing directing effects. You will obtain an inseparable mixture of 4-fluoro-2-methoxy-3-methylbenzaldehyde (the 1-CHO product) and 2-fluoro-4-methoxy-3-methylbenzaldehyde (the 5-CHO product)[4]. The step-wise Casiraghi method guarantees 100% regiochemical fidelity.

References
  • The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde - Ningbo Inno Pharmchem Co., Ltd.1

  • Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - National Institutes of Health (NIH / PMC).2

  • Oxidation of substituted 4-fluorobenzaldehydes - SciSpace.4

  • 4-Fluoro-2-methoxybenzaldehyde (CAS 450-83-9) - ChemContract Research.3

Sources

Optimization

Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-3-methylbenzaldehyde

Welcome to the technical support center for the synthesis of 4-Fluoro-2-methoxy-3-methylbenzaldehyde. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common side re...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-2-methoxy-3-methylbenzaldehyde. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions and optimize synthetic outcomes. The insights provided herein are based on established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-Fluoro-2-methoxy-3-methylbenzaldehyde and their primary challenges?

The two most prevalent methods for synthesizing 4-Fluoro-2-methoxy-3-methylbenzaldehyde are the Vilsmeier-Haack formylation and the Directed ortho-Metalation (DoM) of the precursor, 1-fluoro-3-methoxy-2-methylbenzene.

  • Vilsmeier-Haack Reaction: This method involves the formylation of an electron-rich aromatic ring using an in situ generated Vilsmeier reagent (typically from DMF and POCl₃).[1][2] While effective for activated substrates, the main challenge is controlling regioselectivity. The methoxy and methyl groups are activating and ortho-, para-directing, which can lead to the formation of undesired isomers.

  • Directed ortho-Metalation (DoM): This route utilizes an organolithium reagent (e.g., n-BuLi or s-BuLi) to deprotonate the position ortho to a directing group, in this case, the methoxy group.[3] The resulting aryllithium species is then quenched with an electrophile like N,N-dimethylformamide (DMF) to install the aldehyde.[4] The primary challenges include ensuring complete and selective metalation, preventing side reactions with the fluoro-substituent, and managing the cryogenic temperatures required.

Q2: I'm observing a significant amount of an isomeric impurity in my Vilsmeier-Haack reaction. What is it and how can I prevent it?

This is the most common issue in the Vilsmeier-Haack synthesis of this target molecule.

Probable Cause: The formation of the regioisomer, 2-Fluoro-4-methoxy-3-methylbenzaldehyde , is the most likely side reaction. The Vilsmeier reagent is a moderately bulky electrophile, and while formylation is electronically favored at the C4 position (para to the methoxy group), competitive formylation can occur at the C6 position (ortho to the methoxy group).

Troubleshooting & Optimization:

  • Temperature Control: Lowering the reaction temperature (e.g., maintaining the reaction at 0-5 °C) can enhance regioselectivity by favoring the kinetically controlled product.[5]

  • Order of Addition: Add the substrate (1-fluoro-3-methoxy-2-methylbenzene) slowly to the pre-formed Vilsmeier reagent at a low temperature. This ensures the electrophile is not waiting for the substrate, which can lead to side reactions at slightly elevated local concentrations and temperatures.

  • Choice of Vilsmeier Reagent: While POCl₃/DMF is standard, alternative, bulkier formylating agents can sometimes improve selectivity, although this may require significant process development.

Troubleshooting Guide: Common Side Reactions & Impurities

This section provides a deeper dive into specific issues you may encounter during the synthesis.

Issue 1: Low product yield and presence of unreacted starting material.

Potential Cause A (Vilsmeier-Haack): Inactive Vilsmeier Reagent The Vilsmeier reagent is highly sensitive to moisture. If anhydrous conditions are not strictly maintained, the reagent will be quenched before it can react with your substrate.

  • Preventative Protocol:

    • Ensure all glassware is flame-dried or oven-dried immediately before use.

    • Use anhydrous grade DMF and dichloromethane (DCM).[6]

    • Handle POCl₃, a highly corrosive and water-reactive liquid, under a nitrogen or argon atmosphere in a well-ventilated fume hood.[1]

    • Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0 °C and allow it to stir for 30-60 minutes at that temperature before adding the substrate.[1]

Potential Cause B (Directed ortho-Metalation): Incomplete Lithiation Incomplete deprotonation by the organolithium reagent will naturally lead to residual starting material after the DMF quench.

  • Preventative Protocol:

    • Reagent Titration: The molarity of commercial organolithium reagents can decrease over time. Titrate your n-BuLi or s-BuLi solution before use to determine its exact concentration.

    • Temperature: While lithiation is typically performed at -78 °C, a brief, controlled warming period (e.g., to -40 °C for 30 minutes) after the addition of the organolithium can sometimes drive the deprotonation to completion. Monitor carefully to avoid decomposition.

    • Solvent Choice: Use anhydrous ethereal solvents like THF or diethyl ether, which are essential for solubilizing and stabilizing the organolithium intermediates.[7]

Issue 2: Formation of a carboxylic acid impurity (4-Fluoro-2-methoxy-3-methylbenzoic acid).

Potential Cause: Oxidation of the Aldehyde Aromatic aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air during workup or purification.[5][8]

  • Troubleshooting & Optimization:

    • Inert Atmosphere Workup: Conduct the reaction quench and subsequent aqueous workup under a nitrogen or argon blanket where possible.

    • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to minimize dissolved oxygen.

    • Purification Strategy: If the acid has formed, it can be easily removed. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild base like a saturated sodium bicarbonate solution. The carboxylate salt will move to the aqueous layer, while the desired aldehyde remains in the organic phase.[5][8]

Issue 3: Observation of a dark, tarry substance or polymeric material.

Potential Cause A: High Reaction Temperature Allowing either the Vilsmeier-Haack or the lithiation reaction to proceed at excessively high temperatures can lead to polymerization and decomposition, particularly with activated aromatic systems.

  • Preventative Action: Maintain strict temperature control throughout the reaction. For Vilsmeier-Haack, do not exceed room temperature unless specified by a validated protocol. For lithiation, maintain cryogenic temperatures (typically -78 °C) until the electrophilic quench is complete.[7]

Potential Cause B (Vilsmeier-Haack): Incorrect Stoichiometry Using a large excess of the Vilsmeier reagent can sometimes lead to diformylation or other side reactions, contributing to the formation of complex mixtures and tars.[2]

  • Preventative Action: Use a modest excess of the Vilsmeier reagent. A stoichiometry of 1.1 to 1.5 equivalents of POCl₃ and DMF relative to the aromatic substrate is typically sufficient.[1]

Data & Visualization

Table 1: Common Impurities and Diagnostic Summary
Impurity NameSourceTypical Analytical Signal (¹H NMR)Mitigation Strategy
1-Fluoro-3-methoxy-2-methylbenzeneIncomplete ReactionAbsence of aldehyde proton (~10 ppm); characteristic aromatic signalsEnsure active reagents, sufficient reaction time/temperature
2-Fluoro-4-methoxy-3-methylbenzaldehydeRegioisomeric Side ReactionDistinct aldehyde proton and aromatic splitting patternLower reaction temperature, slow substrate addition
4-Fluoro-2-methoxy-3-methylbenzoic acidProduct OxidationAbsence of aldehyde proton; presence of a broad carboxylic acid proton (>12 ppm)Workup under inert atmosphere; basic wash during extraction[5]
Diagram 1: Vilsmeier-Haack Reaction and Side Reaction Pathway

This diagram illustrates the main synthetic path to the desired product and the competing reaction leading to the common regioisomeric impurity.

Vilsmeier_Haack_Pathway cluster_main Main Reaction SM 1-Fluoro-3-methoxy- 2-methylbenzene Product 4-Fluoro-2-methoxy- 3-methylbenzaldehyde SM->Product Formylation at C4 (Major) VR Vilsmeier Reagent (POCl₃/DMF) SM_side 1-Fluoro-3-methoxy- 2-methylbenzene Impurity 2-Fluoro-4-methoxy- 3-methylbenzaldehyde SM_side->Impurity Formylation at C6 (Minor) Troubleshooting_Workflow Start Low Yield Observed Check_SM Analyze Crude NMR: Starting Material (SM) Present? Start->Check_SM Check_Purity Analyze Crude NMR: Multiple Products Observed? Check_SM->Check_Purity No Incomplete_Rxn Root Cause: Incomplete Reaction. Action: - Verify reagent activity - Optimize time/temp Check_SM->Incomplete_Rxn Yes Check_Degradation Is crude product dark/tarry? Check_Purity->Check_Degradation No Isomer_Formation Root Cause: Poor Regioselectivity. Action: - Lower reaction temp - Slow substrate addition Check_Purity->Isomer_Formation Yes Degradation Root Cause: Decomposition. Action: - Verify temp control - Check stoichiometry Check_Degradation->Degradation Yes Other Root Cause: Mechanical Loss / Other. Action: - Review workup/extraction - Check for water-soluble products Check_Degradation->Other No

Caption: A decision tree for troubleshooting low yield in the synthesis reaction.

Purification Protocols

Protocol 1: Bisulfite Adduct Formation for Aldehyde Purification

This protocol is highly effective for separating the aldehyde product from non-carbonyl impurities, such as unreacted starting material. [9]

  • Objective: To selectively isolate the aldehyde from a crude mixture.

  • Procedure:

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or toluene).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous sodium bisulfite (NaHSO₃) solution.

    • Shake the funnel vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct should form.

    • Separate the aqueous layer containing the suspended precipitate. The organic layer contains non-aldehyde impurities and can be discarded.

    • To regenerate the aldehyde, treat the aqueous layer (with the precipitate) with either a strong base (e.g., 10% NaOH) or a strong acid (e.g., concentrated HCl) until the solution is basic (pH > 9) or acidic (pH < 2). This will decompose the adduct. [9] 7. Extract the liberated pure aldehyde back into an organic solvent (e.g., diethyl ether, 3x volume).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the purified product.

References

  • Purification of N-substituted aminobenzaldehydes.
  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, ACS Publications. [Link]

  • Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • The Versatility of 4-Fluoro-3-methylbenzaldehyde in Specialty Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Method for the purification of benzaldehyde. European Patent Office (EP 0016487 B1). [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. PubMed. [Link]

  • Directed Ortho Metalation. Harvard University. [Link]

  • Formylation - Common Conditions. Organic Chemistry Data. [Link]

  • Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed. [Link]

  • DIRECTED ORTHO METALATION. Unblog.fr. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactivity towards some nucleophiles. Growing Science. [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Fluoro-2-methoxy-3-methylbenzaldehyde

Welcome to the technical support center for the synthesis of 4-Fluoro-2-methoxy-3-methylbenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-2-methoxy-3-methylbenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with the goal of improving the yield and purity of your target compound.

Introduction: Navigating the Synthesis of a Polysubstituted Benzaldehyde

The synthesis of 4-Fluoro-2-methoxy-3-methylbenzaldehyde presents a unique challenge in electrophilic aromatic substitution due to the complex interplay of the directing effects of the fluoro, methoxy, and methyl groups on the aromatic ring. The starting material for this synthesis is presumed to be 1-fluoro-3-methoxy-2-methylbenzene. Understanding the electronic and steric influences of these substituents is paramount to predicting the regioselectivity of formylation and anticipating potential side products.

The methoxy group (-OCH₃) is a strong activating, ortho-, para-director due to its +M (mesomeric) effect.[1] The methyl group (-CH₃) is a moderately activating, ortho-, para-director through inductive effects and hyperconjugation.[2] The fluorine atom (-F) is a deactivating, ortho-, para-director, exhibiting a -I (inductive) effect and a +M effect.[3] The interplay of these effects suggests that the most activated and sterically accessible position for electrophilic attack is C4, which is para to the strongly activating methoxy group and ortho to the fluorine atom.

Predicted Regioselectivity of Formylation

Based on the directing effects of the substituents, the formylation of 1-fluoro-3-methoxy-2-methylbenzene is expected to predominantly yield the desired product, 4-Fluoro-2-methoxy-3-methylbenzaldehyde.

Caption: Analysis of substituent directing effects on 1-fluoro-3-methoxy-2-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most promising synthetic routes for preparing 4-Fluoro-2-methoxy-3-methylbenzaldehyde?

A1: Given the electron-rich nature of the precursor, 1-fluoro-3-methoxy-2-methylbenzene, the most suitable methods for introducing a formyl group are the Vilsmeier-Haack and Duff reactions.[4][5]

  • Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6] It is a versatile and widely used method for the formylation of electron-rich aromatic compounds.[7]

  • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic or trifluoroacetic acid.[8] It is particularly effective for the ortho-formylation of phenols but can also be applied to other activated aromatic systems.[9]

Q2: What are the most likely isomeric byproducts in this synthesis?

A2: While formylation at the C4 position is favored, there is a possibility of obtaining other isomers, albeit likely in lower yields. The potential isomeric byproducts are:

  • 6-Fluoro-2-methoxy-3-methylbenzaldehyde: Formylation at the C6 position, which is ortho to the methoxy group but sterically hindered by the adjacent fluorine atom.

  • 2-Fluoro-4-methoxy-3-methylbenzaldehyde: Formylation at the C5 position, which is para to the methyl group.

The formation of these isomers will depend on the specific reaction conditions, particularly the choice of formylation agent and temperature.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the formylation reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[10] A small aliquot of the reaction mixture should be carefully quenched (e.g., with a saturated sodium bicarbonate solution), extracted with an organic solvent, and then spotted on a TLC plate. The disappearance of the starting material and the appearance of the product spot (which will likely have a different Rf value) will indicate the reaction's progress.

Q4: What are the general safety precautions for these formylation reactions?

A4: Both the Vilsmeier-Haack and Duff reactions involve hazardous reagents.

  • Phosphorus oxychloride (POCl₃) used in the Vilsmeier-Haack reaction is highly corrosive and reacts violently with water.[10]

  • Trifluoroacetic acid (TFA) , sometimes used in the Duff reaction, is also highly corrosive.

  • These reactions should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The work-up procedure, which often involves quenching the reaction with ice or water, should be performed slowly and carefully to control the exothermic reaction.[11]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of 4-Fluoro-2-methoxy-3-methylbenzaldehyde.

Low or No Product Yield

Q5: I am observing a very low yield or no formation of the desired product. What are the potential causes and how can I troubleshoot this?

A5: Low or no yield is a common issue in formylation reactions. The following table outlines potential causes and their corresponding solutions.

Potential Cause Explanation Suggested Solution(s)
Moisture Contamination The Vilsmeier reagent is highly sensitive to moisture. Water can quench the reagent, significantly reducing the yield.[12]Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents.
Poor Reagent Quality The purity of DMF and POCl₃ is crucial. Old or improperly stored DMF can decompose to dimethylamine, which can interfere with the reaction.Use freshly distilled or high-purity reagents. Store reagents under an inert atmosphere.
Inactive Substrate While the precursor is activated, strong deactivation from the fluorine atom might be more significant than anticipated under the chosen conditions.Consider using a more reactive formylating agent or more forcing reaction conditions (e.g., higher temperature), but monitor for side reactions.
Incorrect Reaction Temperature The optimal temperature is highly dependent on the substrate's reactivity. For less reactive substrates, higher temperatures may be required.[12]If the reaction is sluggish at room temperature, consider gradually increasing the temperature (e.g., to 60-80°C) while monitoring the reaction by TLC.
Inadequate Reagent Stoichiometry An insufficient amount of the formylating agent will lead to incomplete conversion of the starting material.An excess of the Vilsmeier reagent (1.5 to 5 equivalents) is often required for optimal results.[12]

G Troubleshooting Low Yield A Low Yield B Moisture? A->B C Reagent Quality? A->C D Reaction Conditions? A->D E Substrate Reactivity? A->E F Use anhydrous conditions B->F Yes G Use high-purity reagents C->G Poor H Optimize temperature and time D->H Suboptimal I Increase reagent stoichiometry E->I Low

Caption: A workflow for troubleshooting low yield in formylation reactions.

Formation of Multiple Products

Q6: My TLC analysis shows multiple spots, indicating the formation of several products. How can I improve the selectivity for the desired 4-fluoro-2-methoxy-3-methylbenzaldehyde?

A6: The formation of multiple products, likely isomers, is a common challenge with polysubstituted aromatic rings.

Potential Cause Explanation Suggested Solution(s)
Lack of Regioselectivity The electronic and steric effects of the substituents may not be sufficiently differentiated under the reaction conditions, leading to formylation at multiple positions.Modify Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity. Change the Formylation Reagent: The steric bulk of the formylating agent can influence regioselectivity. For instance, the Duff reaction might offer different selectivity compared to the Vilsmeier-Haack reaction.
Di-formylation Highly activated substrates can sometimes undergo formylation at more than one position.[12]Carefully control the stoichiometry of the formylating agent. Using a 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to the substrate is a good starting point for optimization.[11]
Work-up and Purification Challenges

Q7: I am having difficulty with the work-up and purification of my product. What are some effective strategies?

A7: The work-up and purification steps are critical for obtaining a high-purity product.

Challenge Explanation Suggested Solution(s)
Vigorous Quenching The hydrolysis of excess POCl₃ in the Vilsmeier-Haack reaction is highly exothermic and can be difficult to control.[11]Perform a "reverse quench" by slowly adding the cooled reaction mixture to a vigorously stirred vessel containing crushed ice or an ice-cold aqueous solution of sodium acetate.[11]
Emulsion Formation Emulsions can form during the aqueous work-up, making phase separation difficult.[10]To break emulsions, try adding brine or a small amount of a different organic solvent.
Separation of Isomers Isomeric benzaldehydes often have very similar physical properties, making them difficult to separate by standard techniques.Column Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with appropriate columns (e.g., phenyl, pentafluorophenyl) can be effective for separating isomers.[13] Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-aldehydic impurities by forming a solid bisulfite adduct. The aldehyde can then be regenerated by treating the adduct with an acid or base.[14]

Experimental Protocols (General Guidance)

The following are generalized protocols for the Vilsmeier-Haack and Duff reactions, which should be optimized for the specific substrate.

Vilsmeier-Haack Formylation (Illustrative Protocol)
  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, ~5 equivalents). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, ~1.5 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5°C. Stir the mixture at 0°C for 30-60 minutes to form the Vilsmeier reagent.[12]

  • Formylation Reaction: Dissolve 1-fluoro-3-methoxy-2-methylbenzene (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5°C. After the addition, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 60-80°C) for 3-12 hours, monitoring by TLC.[10]

  • Work-up and Isolation: Cool the reaction mixture to 0°C. Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water or a cold saturated aqueous solution of sodium acetate.[11] Neutralize the solution with a base (e.g., sodium carbonate). Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by forming the bisulfite adduct.

Duff Reaction (Illustrative Protocol)
  • Reaction Setup: In a round-bottom flask, dissolve 1-fluoro-3-methoxy-2-methylbenzene (1 equivalent) in an acidic solvent such as trifluoroacetic acid (TFA) or glacial acetic acid.

  • Reagent Addition: Add hexamethylenetetramine (HMTA, ~2-4 equivalents) to the solution.[8]

  • Reaction: Heat the mixture to the desired temperature (typically 100-150°C if using microwave irradiation, or reflux for conventional heating) for the required time (minutes for microwave, hours for conventional).[8] Monitor the reaction by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding it to ice-cold water. Extract the product with a suitable organic solvent. Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or other suitable methods.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Workup.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • BenchChem. (2025).
  • Wikipedia. (n.d.).
  • BenchChem. (2025). Low yield in Vilsmeier-Haack reaction using N,N-dimethylformamide hydrochloride.
  • Grokipedia. (n.d.). Vilsmeier–Haack reaction.
  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction.
  • Save My Exams. (n.d.). Directing Effects (OCR A Level Chemistry A): Revision Note.
  • UNI ScholarWorks. (1945).
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction.
  • BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction.
  • BenchChem. (2025).
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Wikipedia. (n.d.). Duff reaction.
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2023, January 4). 15.
  • SynArchive. (n.d.). Duff Reaction.
  • National Institutes of Health. (2021, December 10).
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • The ScholarShip. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Fatty Aldehyde Bisulfite Adducts as a Purification Handle in Ionizable Lipid Synthesis.
  • Organic Chemistry Tutor. (n.d.).
  • The Versatility of 4-Fluoro-3-methylbenzaldehyde in Specialty Chemical Synthesis. (n.d.).
  • National Center for Biotechnology Information. (2024, August 19). Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis.
  • ResearchGate. (2025, August 10).
  • RSC Publishing. (n.d.). Analytical Methods.
  • ResearchGate. (2025, August 9). New Opportunities for Duff Reaction.
  • Reddit. (2024, March 20). Vilsmeier Haack Reaction.
  • Separation of Isomer and High-Performance Liquid Chrom
  • Duff Reaction. (n.d.).
  • ResearchGate. (n.d.).
  • RepHip UNR. (2016, October 7). A theoretical study of the Duff reaction: insights into its selectivity.
  • Semantic Scholar. (2017, November 13).
  • YouTube. (2020, October 8). Chem 51C F20 Lec 3.
  • A Novel, Nonaqueous Method for Regeneration of Aldehydes
  • YouTube. (2023, January 15).
  • BenchChem. (2025).

Sources

Optimization

Purification challenges of 4-Fluoro-2-methoxy-3-methylbenzaldehyde

Welcome to the Application Support Center for 4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS: 1824411-31-5)[1]. This guide is engineered for research scientists and drug development professionals facing bottlenecks in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for 4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS: 1824411-31-5)[1]. This guide is engineered for research scientists and drug development professionals facing bottlenecks in the isolation, purification, and handling of this specific fluorinated building block.

Below, our Senior Application Scientists have compiled field-proven troubleshooting guides, causality-driven FAQs, and validated experimental protocols to ensure high-yield, high-purity recovery of your target compound.

Part 1: Troubleshooting Guide & FAQs

Q1: During storage or workup, I frequently observe a highly polar baseline spot on normal-phase TLC. What is this, and how do I remove it? The Causality: This is 4-fluoro-2-methoxy-3-methylbenzoic acid. Benzaldehydes are inherently susceptible to autoxidation via a radical-mediated mechanism in the presence of atmospheric oxygen. The electron-donating methoxy group slightly enriches the aromatic ring, but the aldehyde remains highly vulnerable. The Solution: Standard silica gel chromatography is often inefficient for removing carboxylic acids due to severe streaking. We recommend the Sodium Bisulfite Adduct Purification method. As demonstrated in standard protocols for fluorinated benzaldehydes[2], the aldehyde selectively forms a water-soluble bisulfite adduct, allowing the carboxylic acid and other non-aldehyde impurities to be washed away in the organic phase.

Q2: My synthesis yielded positional isomers (e.g., 6-fluoro-2-methoxy-3-methylbenzaldehyde) that co-elute perfectly with the target compound on silica gel. How can I resolve this? The Causality: Electrophilic aromatic substitution (e.g., formylation or fluorination) often yields regiochemical mixtures. While the fluorine atom and methoxy group heavily influence the overall dipole moment, positional isomers of fluorinated benzaldehydes exhibit nearly identical polarities and Rf​ values on normal-phase silica[3]. The Solution: Shift to reverse-phase chromatography (C18) or utilize selective crystallization. The steric hindrance around the aldehyde (flanked by the ortho-methoxy group) differs slightly between isomers. This structural nuance can be exploited during slow crystallization from cold hexanes/ethyl acetate mixtures.

Q3: I am losing up to 30% of my product mass during rotary evaporation. Is the compound subliming? The Causality: 4-Fluoro-2-methoxy-3-methylbenzaldehyde has a relatively low molecular weight (168.16 g/mol )[1] and lacks strong intermolecular hydrogen bond donors (the hydroxyl group is methylated). This significantly increases its vapor pressure compared to its phenolic analogs. The Solution: Volatility is a major yield-killer here. Never exceed 30°C in the rotary evaporator water bath. Once the bulk solvent is removed, do not leave the neat oil/solid under high vacuum (<1 mbar) on a Schlenk line for extended periods.

Q4: NMR analysis of my purified product shows a loss of the aldehyde proton (~10.3 ppm) and the appearance of a new methine peak at ~5.5 ppm, along with extra methoxy singlets. What happened? The Causality: You have inadvertently synthesized the dimethyl acetal. This occurs if methanol is used as a solvent or co-solvent during workup or chromatography in the presence of trace acidic impurities (such as the inherent acidity of standard silica gel). The Solution: Perform a mild acidic hydrolysis (see Protocol 2 below) to regenerate the free aldehyde, followed by a strictly buffered aqueous workup.

Part 2: Quantitative Data & Purification Parameters

To facilitate rapid decision-making at the bench, refer to the following physicochemical parameters and their direct impact on purification workflows.

Property / ParameterValue / ObservationCausality / Impact on Purification Workflow
Molecular Weight 168.16 g/mol [1]Low MW and lack of H-bonding donors contribute to high volatility under vacuum.
Functional Groups Aldehyde, Fluoro, MethoxyHighly susceptible to autoxidation; forms acetals rapidly in alcoholic solvents.
Bisulfite Adduct Solubility Highly soluble in H2​O , insoluble in EtOAcEnables highly selective liquid-liquid phase separation from organic impurities.
Normal-Phase TLC ( Rf​ ) ~0.4 (10% EtOAc/Hexanes)Co-elutes with positional isomers due to identical dipole moments[3].

Part 3: Validated Experimental Protocols

Protocol 1: Sodium Bisulfite Adduct Purification

Objective: Isolate the target aldehyde from non-aldehyde impurities (e.g., starting materials, autoxidation products) without relying on chromatography.

  • Adduct Formation: Dissolve the crude 4-fluoro-2-methoxy-3-methylbenzaldehyde in ethyl acetate (approx. 5 mL/g). Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite ( NaHSO3​ ) solution.

  • Agitation: Stir vigorously at room temperature for 2 to 4 hours. A white precipitate (the bisulfite adduct) will form at the biphasic interface.

  • Isolation: Filter the biphasic mixture through a Büchner funnel to collect the solid adduct. Wash the solid thoroughly with cold ethyl acetate to remove organic impurities (including the carboxylic acid byproduct).

  • Regeneration: Transfer the washed solid to a clean Erlenmeyer flask. Add 10% aqueous sodium carbonate ( Na2​CO3​ ) or 1 M HCl and stir until the solid completely dissolves. The dissolution confirms the regeneration of the free aldehyde[2].

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (water bath <30°C) to yield the pure aldehyde.

Protocol 2: Mild Acidic Hydrolysis of Acetals

Objective: Recover the aldehyde from inadvertently formed dimethyl acetals.

  • Hydrolysis: Dissolve the acetal-contaminated mixture in a THF/Water mixture (4:1 v/v). Add 1.0 M aqueous HCl dropwise to adjust the pH to ~2.

  • Monitoring: Stir at room temperature for 1-2 hours. Monitor the disappearance of the acetal methine peak via TLC or rapid NMR.

  • Neutralization & Workup: Carefully neutralize the mixture with saturated aqueous NaHCO3​ until pH 7 is reached (self-validating step to prevent re-acetalization). Extract with dichloromethane, dry over Na2​SO4​ , and concentrate carefully.

Part 4: Workflow Visualization

BisulfitePurification Crude Crude 4-Fluoro-2-methoxy- 3-methylbenzaldehyde AddBisulfite Add Saturated NaHSO3 (aq) Stir vigorously Crude->AddBisulfite Adduct Bisulfite Adduct Precipitate (Water Soluble/Organic Insoluble) AddBisulfite->Adduct Wash Filter & Wash with EtOAc/Hexane Adduct->Wash Impurities Non-Aldehyde Impurities (Discarded in Filtrate) Wash->Impurities Filtrate Regenerate Regenerate Aldehyde (10% Na2CO3 or HCl) Wash->Regenerate Solid Extract Extract with EtOAc & Concentrate Regenerate->Extract Pure Pure 4-Fluoro-2-methoxy- 3-methylbenzaldehyde Extract->Pure

Workflow for the purification of 4-Fluoro-2-methoxy-3-methylbenzaldehyde via bisulfite adduct.

References

  • [2] 3-(Trifluoromethyl)benzaldehyde | 454-89-7 - Benchchem. BenchChem. Available at:

  • [1] 1824411-31-5 | 4-Fluoro-2-methoxy-3-methylbenzaldehyde - ChemScene. ChemScene. Available at:

  • [3] 3-Bromo-2,4-difluorobenzaldehyde | 1326714-93-5 | Benchchem. BenchChem. Available at:

Sources

Troubleshooting

Technical Support Center: A Guide to the Purification of 4-Fluoro-2-methoxy-3-methylbenzaldehyde

Welcome to the technical support center for 4-Fluoro-2-methoxy-3-methylbenzaldehyde (FMMB). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Fluoro-2-methoxy-3-methylbenzaldehyde (FMMB). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile aromatic aldehyde. Ensuring the purity of FMMB is paramount for the success and reproducibility of downstream applications, from specialty chemical synthesis to the development of novel pharmaceuticals.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during the purification of this compound.

Understanding the Impurity Profile

The first step in any successful purification is to understand the potential impurities that may be present in your sample. These can arise from various sources, including the synthetic route employed, handling, and storage conditions.

Common Impurities in 4-Fluoro-2-methoxy-3-methylbenzaldehyde
Impurity ClassSpecific ExamplesPotential Origin
Starting Materials & Intermediates 1-Fluoro-2-methoxy-3-methylbenzene, (4-Fluoro-2-methoxy-3-methylphenyl)methanolIncomplete reaction during synthesis.[3]
Over-oxidation Products 4-Fluoro-2-methoxy-3-methylbenzoic acidExposure of the aldehyde to air or other oxidizing agents.[4]
Isomeric Impurities e.g., 4-Fluoro-2-methoxy-5-methylbenzaldehydeLack of complete regioselectivity during formylation reactions like the Vilsmeier-Haack or Duff reaction.[3]
Side-Reaction Products Biphenyl derivatives (from Grignard-based synthesis)Coupling reactions of unreacted starting materials.[5]
Residual Solvents Dichloromethane, Diethyl ether, Hexanes, Ethyl acetateSolvents used during synthesis and initial work-up procedures.[3][4]
Inorganic Salts Sodium sulfate, Magnesium sulfateDrying agents used during the work-up.[6]
Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is recommended to accurately assess the purity of your FMMB sample.

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for quantifying the purity of the main component and detecting non-volatile impurities.[7][8][9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual solvents and certain side-products.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the desired product and can reveal the presence of isomeric and other organic impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the aldehyde functional group and the absence of, for example, a broad carboxylic acid O-H stretch which would indicate the benzoic acid impurity.

Troubleshooting Common Purification Challenges

This section provides a question-and-answer formatted guide to address specific issues you may encounter during the purification of 4-Fluoro-2-methoxy-3-methylbenzaldehyde.

Issue 1: My purified product still contains the corresponding benzoic acid.

Q: I've purified my 4-Fluoro-2-methoxy-3-methylbenzaldehyde, but NMR and HPLC analysis still shows the presence of 4-Fluoro-2-methoxy-3-methylbenzoic acid. How can I remove this acidic impurity?

A: The presence of the corresponding benzoic acid is a common issue, often due to air oxidation. The most effective way to remove this acidic impurity is through a liquid-liquid extraction with a mild base.

Underlying Principle: The acidic proton of the carboxylic acid will react with a base to form a water-soluble carboxylate salt. The neutral aldehyde will remain in the organic layer, allowing for a clean separation.

Protocol: Basic Aqueous Wash
  • Dissolution: Dissolve the crude FMMB in a water-immiscible organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.

  • Extraction: Add a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[11]

  • Agitation & Separation: Gently shake the separatory funnel, periodically venting to release any pressure from CO₂ evolution. Allow the layers to fully separate.

  • Drain: Remove the lower aqueous layer containing the sodium 4-fluoro-2-methoxy-3-methylbenzoate salt.

  • Repeat: Repeat the wash with the basic solution one or two more times.

  • Neutral Wash: Wash the organic layer with water and then with brine to remove any remaining base and dissolved water.[11]

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Self-Validation: After the extraction, the absence of the carboxylic acid impurity can be confirmed by the disappearance of its characteristic peaks in the ¹H NMR spectrum and by re-analyzing the sample by HPLC.

Issue 2: Isomeric impurities are co-eluting with my product during column chromatography.

Q: I'm struggling to separate an isomeric impurity from my desired 4-Fluoro-2-methoxy-3-methylbenzaldehyde using column chromatography. What can I do to improve the separation?

A: Co-elution of isomers is a frequent challenge due to their similar polarities. Optimizing your chromatographic conditions is key to achieving a successful separation.

Causality: The separation of compounds on a silica gel column is based on their differential adsorption to the stationary phase and solubility in the mobile phase. Even minor structural differences between isomers can be exploited with the right conditions.

Troubleshooting Steps for Column Chromatography
  • Optimize the Eluent System: This is the most critical parameter.

    • Start with a non-polar system: Begin with a low polarity eluent, such as a mixture of hexanes and ethyl acetate (e.g., 95:5 v/v), and gradually increase the polarity.[12]

    • Utilize a different solvent system: If hexanes/ethyl acetate is not effective, consider trying a system with a different selectivity, such as dichloromethane/hexanes or toluene/ethyl acetate.

    • Isocratic vs. Gradient Elution: A shallow gradient elution, where the polarity of the mobile phase is increased slowly over time, can often provide better resolution than an isocratic (constant polarity) elution.

  • TLC is Your Guide: Before running a large-scale column, always perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal conditions for separation.[3]

  • Column Packing and Dimensions:

    • Ensure the column is packed uniformly to prevent channeling. A poorly packed column will lead to broad peaks and poor separation.

    • Use a longer and narrower column for difficult separations to increase the number of theoretical plates.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a concentrated band.[12] Overloading the column is a common cause of poor separation.

G cluster_0 Chromatography Optimization Workflow TLC TLC Analysis with Various Solvent Systems Select Select Optimal Eluent TLC->Select Pack Pack Column Properly Select->Pack Load Load Concentrated Sample Pack->Load Elute Elute with Gradient or Isocratic System Load->Elute Analyze Analyze Fractions (TLC/NMR) Elute->Analyze Combine Combine Pure Fractions Analyze->Combine G Crude Crude FMMB + Non-Aldehydic Impurities Bisulfite Add NaHSO₃ (aq, EtOH) Crude->Bisulfite Adduct Solid Bisulfite Adduct (Filter & Wash) Bisulfite->Adduct Impurities Impurities in Filtrate Bisulfite->Impurities Regenerate Add Na₂CO₃ or NaOH (aq) Adduct->Regenerate Pure Pure FMMB (Extract & Dry) Regenerate->Pure

Sources

Optimization

Technical Support Center: Troubleshooting 4-Fluoro-2-methoxy-3-methylbenzaldehyde Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges researchers face when utilizing 4-Fluoro-2-methoxy-3-methylbenzaldehyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges researchers face when utilizing 4-Fluoro-2-methoxy-3-methylbenzaldehyde as a building block in drug discovery and synthetic workflows.

This compound possesses a unique reactivity profile: an electrophilic aldehyde, an activated para-fluoro leaving group, and a sterically crowded ortho-methoxy/meta-methyl environment. Understanding the causality behind how these functional groups interact under different conditions is critical to preventing by-product formation.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Challenges

The para-fluoro group is highly activated for SNAr due to the electron-withdrawing nature of the aldehyde. However, the adjacent 3-methyl group introduces steric hindrance, often requiring elevated temperatures that trigger competing side reactions.

FAQ 1: Why am I seeing a mixture of benzyl alcohol and carboxylic acid by-products instead of my SNAr product?

The Causality: You are likely observing the Cannizzaro disproportionation . Because 4-Fluoro-2-methoxy-3-methylbenzaldehyde lacks α -protons, the use of strong aqueous or alcoholic bases (like NaOH or KOH) to deprotonate your nucleophile will cause the hydroxide ions to attack the aldehyde carbonyl instead. This initiates a hydride transfer between two aldehyde molecules, destroying your starting material to form 4-fluoro-2-methoxy-3-methylbenzyl alcohol and the corresponding benzoic acid. The Solution: Switch to a mild, non-nucleophilic base such as anhydrous Potassium Carbonate (K2CO3) or N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent like DMSO[1].

FAQ 2: Why is LC-MS showing a mass corresponding to the loss of a methyl group (M-14) during my SNAr reaction?

The Causality: This is a demethylation by-product (phenol formation). The 2-methoxy group is susceptible to cleavage if you are using strongly nucleophilic alkoxides (e.g., sodium methoxide) at high temperatures (>120 °C), or if your reaction contains Lewis acidic impurities. The steric clash between the 2-methoxy and 3-methyl groups creates a thermodynamic driving force to relieve strain via ether cleavage under harsh conditions. The Solution: Keep SNAr temperatures below 100 °C. If higher temperatures are required due to a weak nucleophile, consider using microwave irradiation to shorten the reaction time and minimize the thermodynamic demethylation pathway.

G Start 4-Fluoro-2-methoxy- 3-methylbenzaldehyde Base Strong Base (e.g., NaOH) High pH Start->Base MildBase Mild Base (e.g., K2CO3) Controlled pH Start->MildBase Cannizzaro Cannizzaro Disproportionation Base->Cannizzaro SNAr Nucleophilic Aromatic Substitution MildBase->SNAr ByProduct Alcohol + Carboxylic Acid (By-products) Cannizzaro->ByProduct Product Desired SNAr Product (Fluoride Displaced) SNAr->Product

Pathway competition: Cannizzaro by-product formation vs. desired SNAr.

Self-Validating Protocol: Controlled SNAr

This protocol is designed to be self-validating: the absence of a baseline shift on TLC will confirm that Cannizzaro disproportionation has been successfully suppressed.

  • Charge: To an oven-dried flask, add 4-Fluoro-2-methoxy-3-methylbenzaldehyde (1.0 equiv) and the nucleophile (e.g., secondary amine, 1.1 equiv).

  • Base Addition: Add finely milled, anhydrous K2CO3 (2.0 equiv). Note: The solid base acts as an acid scavenger without increasing the nucleophilicity of the bulk solvent[1].

  • Solvent: Suspend the mixture in anhydrous DMSO (0.5 M).

  • Heating: Heat to 90 °C under N2 for 6 hours.

  • Validation: Monitor via LC-MS. If the starting material is consumed without the appearance of the M+18 (alcohol) or M+16 (acid) peaks, the Cannizzaro pathway has been successfully bypassed.

  • Workup: Cool to room temperature, quench with ice water, and filter the resulting precipitate.

Section 2: Reductive Amination Workflows

Reductive amination is the standard method for converting this aldehyde into a substituted amine. However, the electron-rich nature of the aromatic ring (due to the methoxy and methyl groups) can slow down imine formation, leading to severe by-product issues if the reduction step is mismanaged.

FAQ 3: Why is my aldehyde reducing to 4-fluoro-2-methoxy-3-methylbenzyl alcohol instead of forming the amine?

The Causality: You are experiencing over-reduction . If you add a strong reducing agent like Sodium Borohydride (NaBH4) before the aldehyde and amine have completely condensed into an imine, the NaBH4 will rapidly reduce the unreacted aldehyde into a primary alcohol. The Solution: Use a chemoselective reducing agent like Sodium Triacetoxyborohydride (STAB). The electron-withdrawing acetoxy groups on STAB reduce the nucleophilicity of the hydride, making it unreactive toward neutral aldehydes but highly reactive toward protonated imines (iminium ions)[2].

Data Presentation: By-Product Profiles in Reductive Amination
Reducing AgentImine Pre-formation Required?Relative Hydride ReactivityBenzyl Alcohol By-ProductTypical Amine Yield
NaBH4 Yes (Strict, 12+ hours)Very HighHigh (>30%) 40–60%
NaCNBH3 NoModerateLow (<10%)70–85%
STAB (Na(OAc)3BH) No (In situ condensation)Low (Chemoselective)Minimal (<2%) 85–95%

Table 1: Comparison of reducing agents for 4-Fluoro-2-methoxy-3-methylbenzaldehyde. STAB provides the optimal balance of safety and chemoselectivity[2].

G Aldehyde Aldehyde + Amine Imine Imine Intermediate Aldehyde->Imine Dehydration (-H2O) NaBH4 Direct NaBH4 Addition Aldehyde->NaBH4 Premature Reduction STAB STAB (NaOAc3BH) Addition Imine->STAB Chemoselective Alcohol Benzyl Alcohol By-product (Over-reduction) NaBH4->Alcohol Amine Desired Secondary Amine STAB->Amine

Workflow for minimizing alcohol by-products during reductive amination.

Self-Validating Protocol: Chemoselective Reductive Amination

This protocol ensures that imine formation is thermodynamically driven to completion before reduction occurs.

  • Imine Formation: Dissolve 4-Fluoro-2-methoxy-3-methylbenzaldehyde (1.0 equiv) and the amine (1.05 equiv) in anhydrous 1,2-Dichloroethane (DCE).

  • Catalysis: Add Titanium(IV) isopropoxide (Ti(OiPr)4, 1.2 equiv). Causality: Ti(OiPr)4 acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the dehydration equilibrium forward.

  • Validation Check: Stir at room temperature for 2 hours. Remove a 10 μ L aliquot, quench with methanol, and check via TLC. The aldehyde spot must be completely absent.

  • Reduction: Once validated, add STAB (1.5 equiv) portion-wise at 0 °C. Causality: STAB selectively targets the Ti-activated iminium species[2].

  • Workup: Stir for 12 hours at room temperature. Quench carefully with saturated aqueous NaHCO3 (to hydrolyze titanium salts), extract with Dichloromethane (DCM), and dry over Na2SO4.

References

  • Source: acs.
  • Source: nih.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-2-methoxy-3-methylbenzaldehyde Synthesis

Welcome to the Technical Support & Troubleshooting Guide for the synthesis of 4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS: 1824411-31-5)[1]. This highly substituted, electron-rich fluorinated benzaldehyde is a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Guide for the synthesis of 4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS: 1824411-31-5)[1]. This highly substituted, electron-rich fluorinated benzaldehyde is a critical building block in advanced drug discovery and pharmaceutical development.

Due to its dense contiguous substitution pattern (positions 1, 2, 3, and 4), researchers frequently encounter regioselectivity leakage and yield bottlenecks during its synthesis. This guide provides an authoritative, field-proven workflow, mechanistic insights, and troubleshooting FAQs to ensure reproducible scale-up.

Section 1: Synthetic Strategy & Route Selection

The primary challenge in synthesizing 4-Fluoro-2-methoxy-3-methylbenzaldehyde is achieving strict regiocontrol at the C4 position. When designing the synthetic route, two primary pathways are typically evaluated:

1. Direct Rieche Formylation (Not Recommended) Attempting a direct electrophilic aromatic substitution (EAS) via Rieche formylation (TiCl₄ / Cl₂CHOMe) on 3-fluoro-2-methylanisole suffers from severe regioselectivity issues. The methoxy group strongly directs electrophiles to its ortho (C4) and para (C6) positions. Because C4 is sterically congested (flanked by methoxy and methyl groups), the EAS predominantly occurs at the sterically accessible C6 position, yielding the undesired 6-fluoro-4-methoxy-3-methylbenzaldehyde isomer[2].

2. Halogen-Metal Exchange / Lithiation-Formylation (Recommended Workflow) To achieve absolute regiocontrol, the lithiation-formylation of 1-bromo-4-fluoro-2-methoxy-3-methylbenzene is the industry standard. By utilizing an aryl bromide precursor, the regiochemistry is "hard-coded" by the carbon-bromine bond. The halogen-metal exchange is kinetically vastly superior to direct deprotonation, ensuring the aryllithium species forms exclusively at C4, completely bypassing the electronic and steric competition inherent to direct formylation[3].

Table 1: Quantitative Comparison of Synthetic Routes
ParameterRoute A: Halogen-Metal Exchange (Recommended)Route B: Direct Rieche Formylation
Precursor 1-Bromo-4-fluoro-2-methoxy-3-methylbenzene3-Fluoro-2-methylanisole
Reagents n-BuLi, Anhydrous DMF, THFTiCl₄, Cl₂CHOMe, CH₂Cl₂
Regioselectivity >99% (Absolute control at C4)<30% (Mixture of C4 and C6 isomers)
Scalability Excellent (Requires strict cryogenic control)Moderate (Severe purification bottlenecks)
Primary Byproducts Des-brominated arene, secondary alcoholRegioisomers, diarylmethanes

Section 2: Optimized Step-by-Step Protocol

The following protocol details the halogen-metal exchange workflow. It is designed as a self-validating system , incorporating analytical checkpoints to ensure each mechanistic step has succeeded before proceeding.

Workflow: Lithiation-Formylation (10 mmol Scale)

Step 1: Preparation & Cryogenic Cooling

  • Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Charge the flask with 1-bromo-4-fluoro-2-methoxy-3-methylbenzene (10.0 mmol, 1.0 equiv) and anhydrous THF (30 mL, Karl Fischer <50 ppm H₂O).

  • Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate strictly to -78 °C for 15 minutes.

Step 2: Halogen-Metal Exchange

  • Add n-Butyllithium (2.5 M in hexanes, 10.5 mmol, 1.05 equiv) dropwise via syringe pump over 15 minutes, maintaining the internal temperature below -70 °C.

  • Stir the highly reactive aryllithium intermediate at -78 °C for 30 minutes.

  • Self-Validation Checkpoint: Quench a 0.1 mL aliquot in CD₃OD. ¹H-NMR should confirm >95% deuterium incorporation at C4 and complete consumption of the aryl bromide starting material.

Step 3: Electrophilic Quench (Formylation)

  • Add anhydrous N,N-Dimethylformamide (DMF) (25.0 mmol, 2.5 equiv) dropwise over 5 minutes.

  • Causality Note: A large excess of DMF is used to ensure all aryllithium is instantly trapped, preventing over-addition side reactions[3].

  • Stir the reaction at -78 °C for 1 hour to allow the stable tetrahedral lithium hemiaminal intermediate to fully form.

Step 4: Workup & Isolation

  • While still at -78 °C, rapidly quench the reaction by adding cold, saturated aqueous NH₄Cl (15 mL).

  • Allow the mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze the crude mixture via TLC (Hexanes/EtOAc 8:2). The target aldehyde will appear as a new UV-active spot that stains bright yellow/orange when treated with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain.

  • Purify via flash column chromatography to yield pure 4-Fluoro-2-methoxy-3-methylbenzaldehyde.

Section 3: Troubleshooting & FAQs

Q1: Why am I seeing high levels of the des-brominated byproduct (3-fluoro-2-methylanisole) instead of the target aldehyde? A: This is caused by the protonation of the highly reactive aryllithium intermediate[3]. Causality traces back to three potential sources:

  • Moisture in the THF or DMF (Ensure KF titration is strictly <50 ppm).

  • Wet glassware.

  • Premature quenching before the DMF has fully reacted. The aryllithium acts as a strong base, abstracting protons from any available water source instead of acting as a nucleophile.

Q2: My isolated product contains a secondary alcohol impurity (diarylmethanol derivative). How do I prevent this? A: The secondary alcohol forms when the lithium hemiaminal (tetrahedral intermediate) collapses into the aldehyde before the reaction is fully quenched. If unreacted aryllithium is still present in the flask, it will rapidly attack the newly formed aldehyde. Fix: This collapse is thermally driven. Maintain the reaction strictly at -78 °C during the DMF addition and ensure a rapid, cold acidic quench. Additionally, always use an excess of DMF (2.0–3.0 equivalents) to ensure all aryllithium is consumed by the primary electrophile[3].

Q3: Can I use direct Rieche formylation (TiCl₄/Cl₂CHOMe) on 3-fluoro-2-methylanisole to avoid cryogenic conditions? A: While Rieche formylation is a powerful method for electron-rich arenes, it is highly discouraged for this specific target due to poor regioselectivity. The methoxy group directs electrophilic aromatic substitution to both the C4 (ortho) and C6 (para) positions. Because C6 is sterically less hindered, it becomes the major site of attack, yielding the incorrect structural isomer[2].

Section 4: Mechanistic Workflow Visualization

The following diagram illustrates the mechanistic logic of the halogen-metal exchange workflow, highlighting the critical divergence points where common troubleshooting byproducts form.

G SM 1-Bromo-4-fluoro-2-methoxy-3-methylbenzene (Starting Material) ArLi Aryllithium Intermediate (Highly Reactive) SM->ArLi Halogen-Metal Exchange BuLi n-BuLi / THF (-78 °C) Lithiation BuLi->ArLi Tetra Lithium Hemiaminal (Tetrahedral Intermediate) ArLi->Tetra Nucleophilic Attack DesBromo Des-brominated Byproduct (Moisture Issue) ArLi->DesBromo H+ from H2O/Impurities DMF Anhydrous DMF (Electrophile) DMF->Tetra Product 4-Fluoro-2-methoxy-3-methylbenzaldehyde (Target Product) Tetra->Product Hydrolysis Alcohol Secondary Alcohol Byproduct (Over-addition) Tetra->Alcohol Collapse before quench + excess ArLi Workup Aqueous Acid Quench (HCl or NH4Cl) Workup->Product

Mechanistic workflow and byproduct divergence in the lithiation-formylation sequence.

Section 5: References

  • Ramos-Tomillero, I., et al. "Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations." Molecules, 2015.[Link]

  • Organic Process Research & Development. "Development of an Early Phase Process for a Potent Oligodendrocyte Precursor Cell Differentiator." ACS Publications, 2024.[Link]

Sources

Optimization

How to handle moisture-sensitive 4-Fluoro-2-methoxy-3-methylbenzaldehyde reactions

Technical Support Center: 4-Fluoro-2-methoxy-3-methylbenzaldehyde Welcome to the dedicated technical support guide for handling reactions involving 4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS No. 1824411-31-5). This res...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Fluoro-2-methoxy-3-methylbenzaldehyde

Welcome to the dedicated technical support guide for handling reactions involving 4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS No. 1824411-31-5). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this moisture-sensitive reagent. The following troubleshooting guides and FAQs synthesize technical data with practical, field-proven insights to ensure the success and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common preliminary questions regarding the handling and stability of 4-Fluoro-2-methoxy-3-methylbenzaldehyde.

Q1: Why is 4-Fluoro-2-methoxy-3-methylbenzaldehyde considered moisture-sensitive?

A: While specific hydrolysis data for this exact molecule is not extensively published, its reactivity profile is analogous to other substituted benzaldehydes used in moisture-sensitive reactions.[1][2] The primary issue is not necessarily the rapid decomposition of the aldehyde itself in the presence of trace water, but rather the catastrophic effect of moisture on the highly reactive—and often strongly basic—reagents it is commonly paired with.[3][4] Reagents like Grignard reagents, organolithiums, and certain hydrides will be irreversibly quenched by even minute quantities of water, leading to reaction failure.[3][5][6]

Q2: How should I properly store this compound?

A: To maintain its integrity, 4-Fluoro-2-methoxy-3-methylbenzaldehyde should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).[1] For long-term stability, refrigeration at 2-8°C is recommended.[1][7]

Q3: What are the visual signs of degradation?

A: The primary degradation pathway for many benzaldehydes upon exposure to air and moisture is oxidation to the corresponding benzoic acid.[1] For this compound, this would be 4-fluoro-2-methoxy-3-methylbenzoic acid. Visual indicators of degradation can include:

  • Formation of a solid precipitate: The corresponding carboxylic acid is typically a solid at room temperature.

  • Change in appearance: The liquid may become cloudy or hazy.

  • Inconsistent analytical data: NMR or GC-MS analysis may show the presence of the carboxylic acid impurity.

Q4: How can the presence of its carboxylic acid impurity affect my reaction?

A: The presence of the acidic carboxylic acid can be highly detrimental. In reactions involving basic reagents, such as Wittig ylides or Grignard reagents, the acid will neutralize the active reagent, reducing its effective concentration and leading to significantly lower yields or complete reaction failure.[1][4]

Q5: What does "strictly anhydrous conditions" mean in practice?

A: This refers to a set of laboratory practices designed to exclude atmospheric water and oxygen from a reaction.[8] Key techniques include:

  • Using a glovebox or Schlenk line: These create a controlled inert atmosphere.[8][9]

  • Drying glassware: All glassware must be rigorously dried, typically by oven-drying (>125°C overnight) or flame-drying under vacuum.[10][11]

  • Using anhydrous solvents: Solvents must be freshly dried and dispensed under inert gas.[10]

  • Inert gas handling: Reagents are transferred using gas-tight syringes or cannula techniques.[8][10][12]

Part 2: Troubleshooting Guides for Common Reactions

This section provides specific troubleshooting advice for common synthetic transformations involving 4-Fluoro-2-methoxy-3-methylbenzaldehyde.

Guide 1: Grignard and Organolithium Additions

Issue: My Grignard reaction results in low/no yield of the desired alcohol, and I recover mostly starting material.

  • Question: I'm trying to add methylmagnesium bromide to 4-Fluoro-2-methoxy-3-methylbenzaldehyde, but the reaction is not working. What is the most likely cause?

    • Answer: The most probable cause is the quenching of the Grignard reagent.[3][6] Grignard reagents are extremely strong bases and will react preferentially with any available acidic protons, especially water.[4][5][13] Potential sources of moisture include inadequately dried glassware, solvent, the aldehyde starting material, or a leak in your inert atmosphere setup.

  • Question: How can I ensure my entire system is anhydrous?

    • Answer:

      • Glassware: Oven-dry all glassware overnight at >125°C or flame-dry it under high vacuum immediately before use, then cool under a stream of dry nitrogen or argon.[10][11]

      • Solvent: Use freshly distilled anhydrous solvents like diethyl ether or THF.[3] THF, for instance, can be dried by refluxing over sodium/benzophenone until the characteristic deep blue color of the ketyl radical persists.[14]

      • Reagents: Ensure your 4-Fluoro-2-methoxy-3-methylbenzaldehyde is anhydrous. If contamination is suspected, it can be dissolved in a dry, non-reactive solvent (like dichloromethane), dried over anhydrous MgSO₄, filtered, and the solvent removed in vacuo. Ensure the Grignard reagent itself has not been compromised.

      • Atmosphere: Maintain a positive pressure of an inert gas (argon is preferred due to its density) throughout the entire setup using a Schlenk line or a glovebox.[8][11]

Guide 2: Reductive Amination

Issue: My one-pot reductive amination with a primary amine is incomplete or shows significant side products.

  • Question: I'm reacting the aldehyde with aniline using sodium triacetoxyborohydride (STAB), but the conversion is low. What's wrong?

    • Answer: Incomplete conversion in a one-pot reductive amination can stem from two primary issues:

      • Inefficient Imine Formation: The initial condensation between the aldehyde and the amine to form an imine is an equilibrium reaction that produces water.[15] If this water is not removed, the equilibrium may not favor the imine, leading to unreacted starting materials.

      • Reducing Agent Decomposition: Sodium triacetoxyborohydride (STAB) is a moisture-sensitive reagent.[16][17] Any water present in the reaction—either from reagents, solvents, or generated during imine formation—can decompose the STAB, rendering it ineffective for reducing the imine.

  • Question: How can I optimize the reaction to achieve a higher yield?

    • Answer:

      • Promote Imine Formation: Add a dehydrating agent to the reaction mixture. 3Å or 4Å molecular sieves are excellent choices as they are inert and will sequester the water formed, driving the equilibrium towards the imine product.[15][18] Add the sieves along with the aldehyde and amine and allow them to stir for 1-2 hours before adding the reducing agent.[15]

      • Protect the Reducing Agent: Use a rigorously dried, aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[16][17] Avoid protic solvents like methanol when using STAB.[16] Ensure the STAB is fresh and has been handled under anhydrous conditions.

General Troubleshooting Workflow

start Low / No Product Yield check_sm Verify Purity of Starting Materials (Aldehyde, Reagents) start->check_sm check_conditions Review Reaction Conditions start->check_conditions sm_impure Impurity Detected? (e.g., Carboxylic Acid) check_sm->sm_impure cond_anhydrous Were Anhydrous Techniques Used? check_conditions->cond_anhydrous cond_stoich Verify Stoichiometry & Reagent Activity check_conditions->cond_stoich cond_temp Check Temperature & Reaction Time check_conditions->cond_temp sm_impure->check_conditions No purify_sm Action: Purify Starting Material (Distillation, Chromatography) sm_impure->purify_sm Yes success Improved Yield purify_sm->success dry_system Action: Rigorously Dry Glassware, Solvents, and Inert Atmosphere cond_anhydrous->dry_system No cond_stoich->success cond_temp->success dry_system->success

Caption: General troubleshooting decision workflow.

Part 3: Key Experimental Protocols

Protocol 1: Drying Organic Solvents for Aldehyde Reactions

The choice of drying agent is critical to avoid reacting with the aldehyde. Neutral agents are strongly preferred.[18][19]

Drying AgentCompatible SolventsIncompatible SolventsRationale & Notes
Anhydrous MgSO₄ / Na₂SO₄ Most common solvents (DCM, Ether, EtOAc, THF, Toluene)None (for aldehydes)Excellent Choice. Neutral, non-reactive, and efficient for batch drying. MgSO₄ is a fine powder with a higher capacity than Na₂SO₄.[18][19][20]
Molecular Sieves (3Å / 4Å) Most common solvents. 3Å is ideal for ethanol, methanol, acetonitrile.Ketones (can catalyze aldol condensation)Excellent Choice. Highly efficient and inert, ideal for pre-drying and for use directly in reactions to sequester water.[18]
Calcium Hydride (CaH₂) Hydrocarbons (Hexane), Halogenated Solvents (DCM), Ethers (THF)Protic solvents, EstersUse with Caution. Highly effective but basic. While generally safe for aldehydes, it can potentially catalyze side reactions. Primarily used for solvent distillation.[14][21]
Sodium / Benzophenone Ethers (THF, Dioxane)Halogenated solvents, Ketones, AldehydesDO NOT USE. This combination is strongly basic and reducing, and will react with the aldehyde functional group.[14]

Batch Drying Procedure (Using MgSO₄):

  • Place the solvent in a clean, dry flask under an inert atmosphere.

  • Add a small portion of anhydrous MgSO₄ powder (approx. 5-10 g per 1 L of solvent).[18]

  • Stir the mixture for 15-30 minutes.

  • Observe the drying agent. If it clumps together, water is still present. Continue adding small portions of MgSO₄ until a fine, free-flowing powder is observed.[18]

  • Filter the solvent under an inert atmosphere directly into the reaction flask or a dry storage vessel.

Protocol 2: General Handling of 4-Fluoro-2-methoxy-3-methylbenzaldehyde

This protocol assumes the use of a Schlenk line.

  • Preparation: Assemble and flame-dry all necessary glassware (reaction flask, dropping funnel, condenser) under high vacuum. Allow the glassware to cool to room temperature under a positive pressure of dry argon.[10][11]

  • Solvent Transfer: Transfer the required volume of anhydrous solvent to the reaction flask via a cannula or a dry, nitrogen-flushed syringe.[8][10][12]

  • Aldehyde Transfer: Using a dry, gas-tight syringe, carefully withdraw the required amount of 4-Fluoro-2-methoxy-3-methylbenzaldehyde. It is good practice to flush the syringe with argon before drawing up the liquid.[12]

  • Addition: Add the aldehyde to the reaction flask, typically dropwise if the subsequent reaction is exothermic.

  • Reaction: Maintain a positive pressure of inert gas throughout the entire duration of the reaction. Use a bubbler to monitor the gas flow.[10]

Protocol 3: Reductive Amination (Optimized for Moisture-Sensitivity)

This protocol describes the reaction of 4-Fluoro-2-methoxy-3-methylbenzaldehyde with a primary amine.

start Start: Flame-Dried Flask under Argon Atmosphere add_reagents 1. Add Aldehyde (1.0 eq), Amine (1.1 eq), & 3Å Mol. Sieves to Anhydrous DCE start->add_reagents stir_imine 2. Stir at Room Temp for 1-2 hours (Imine Formation) add_reagents->stir_imine add_stab 3. Add NaBH(OAc)3 (1.5 eq) portion-wise (Maintain Inert Atmosphere) stir_imine->add_stab stir_reaction 4. Stir at Room Temp Overnight add_stab->stir_reaction workup 5. Quench with sat. aq. NaHCO3 & Extract stir_reaction->workup end End: Purified Secondary Amine workup->end

Caption: Optimized workflow for reductive amination.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add activated 3Å molecular sieves.

  • Imine Formation: Add anhydrous 1,2-dichloroethane (DCE), followed by 4-Fluoro-2-methoxy-3-methylbenzaldehyde (1.0 eq.) and the primary amine (1.1 eq.). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[15]

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) in portions.[15]

  • Reaction Progression: Stir the reaction mixture at room temperature overnight. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.[15] Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • The Grignard Reaction. (n.d.). University of Wisconsin-Madison Chemistry. Retrieved from [Link]

  • Reaction of Grignard reagents with aldehydes and ketones. (2020, October 18). Wyzant. Retrieved from [Link]

  • Hints for Handling Air-Sensitive Materials. (2020, October 28). Fauske & Associates. Retrieved from [Link]

  • Air-free technique. (n.d.). Wikipedia. Retrieved from [Link]

  • Transferring Methods - Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]

  • Drying Organic Solutions. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Solvent drying and drying agents. (n.d.). Delloyd's Lab-Tech Chemistry resource. Retrieved from [Link]

  • Grignard Reagent and Grignard Reaction. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Grignard Reagents. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Grignard reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Question about reductive amination reaction procedure. (2025, March 7). Reddit. Retrieved from [Link]

  • Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • The Versatility of 4-Fluoro-3-methylbenzaldehyde in Specialty Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh. Retrieved from [Link]

  • m-METHOXYBENZALDEHYDE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents.
  • 4-Ethoxy-3-hydroxybenzaldehyde. (n.d.). Organic Syntheses. Retrieved from [Link]

  • van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4350–4354. Retrieved from [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 15). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Scale-Up Synthesis of 4-Fluoro-2-methoxy-3-methylbenzaldehyde

Welcome to the Advanced Organic Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when transitioning the synthesis of 4-Fluoro-2-metho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Organic Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when transitioning the synthesis of 4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS: 1824411-31-5) from bench-scale discovery to multi-kilogram production[1].

This highly substituted benzaldehyde is a vital intermediate in specialty chemical and pharmaceutical development[2]. The most scalable and atom-economical route for its preparation is the Vilsmeier-Haack formylation of 3-fluoro-2-methylanisole. However, scaling this electrophilic aromatic substitution introduces severe challenges regarding thermal management, regioselectivity, and product isolation.

Reaction Overview & Scale-Up Workflow

The synthesis relies on the in-situ generation of a Vilsmeier chloroiminium reagent (from POCl₃ and DMF), followed by the electrophilic attack on the 3-fluoro-2-methylanisole substrate[3]. The synergistic directing effects of the methoxy and fluoro groups drive the formylation to the C6 position, yielding the target aldehyde after aqueous hydrolysis.

SynthesisWorkflow SM 3-Fluoro-2-methylanisole (Substrate) Complex Electrophilic Aromatic Substitution (0-5 °C) SM->Complex VR POCl3 + DMF (Vilsmeier Reagent) VR->Complex Controlled Dosing Iminium Chloroiminium Salt Intermediate Complex->Iminium Warm to 20 °C, 6 hrs Quench Aqueous NaOAc Quench (pH 7-8, <20 °C) Iminium->Quench Hydrolysis Product 4-Fluoro-2-methoxy- 3-methylbenzaldehyde Quench->Product Phase Separation & Purification

Workflow for the Vilsmeier-Haack synthesis of 4-Fluoro-2-methoxy-3-methylbenzaldehyde.

Quantitative Scale-Up Parameters

To ensure reproducibility across reactor scales, the following stoichiometric and thermodynamic parameters must be strictly adhered to.

Table 1: Optimized Parameters for Vilsmeier-Haack Formylation

ParameterTarget ValueCausality / Rationale
3-Fluoro-2-methylanisole 1.0 EquivalentLimiting reagent; establishes the baseline for all stoichiometric calculations.
POCl₃ 1.3 EquivalentsA slight excess ensures the complete conversion of DMF into the active chloroiminium ion while minimizing downstream phosphate waste[3].
Anhydrous DMF 5.0 EquivalentsActs as both the formylating reagent and the solvent. The excess maintains the fluidity of the highly viscous iminium intermediate[4].
Addition Temperature 0 °C to 5 °CPrevents thermal runaway during the highly exothermic formation of the Vilsmeier reagent[4].
Maturation Temperature 20 °C (Max)Balances reaction kinetics with regiocontrol. Exceeding 20 °C provides the thermal energy required to form unwanted regioisomers[5].
Quench Buffer Saturated NaOAcNeutralizes HCl/H₃PO₄ byproducts, maintaining a pH of 7–8 to facilitate complete iminium hydrolysis[3].
Self-Validating Experimental Protocol

This protocol is engineered with In-Process Controls (IPCs) to ensure the system validates its own progression at every critical junction.

Phase 1: In-Situ Reagent Generation & Electrophilic Attack

  • System Purge: Flush a jacketed glass reactor with dry N₂.

    • Validation Checkpoint: An inline moisture sensor must read <50 ppm H₂O. Excess moisture will violently hydrolyze POCl₃, destroying the reagent.

  • Substrate Loading: Charge 3-fluoro-2-methylanisole (1.0 eq) and anhydrous DMF (5.0 eq) into the reactor. Cool the mixture to an internal temperature of 0 °C.

  • Controlled Dosing: Add POCl₃ (1.3 eq) dropwise via an addition funnel over 2 to 3 hours.

    • Validation Checkpoint: Maintain the internal temperature strictly ≤5 °C. An immediate exotherm validates the successful formation of the Vilsmeier chloroiminium complex[4].

  • Maturation: Once the addition is complete, warm the reactor to 20 °C and stir for 6 hours.

    • Validation Checkpoint: Pull a 1 mL aliquot, quench it in methanol, and analyze it via HPLC. Proceed to Phase 2 only when the unreacted starting material is ≤2.0%.

Phase 2: Iminium Hydrolysis & Product Isolation 5. Buffered Quench: Transfer the viscous reaction mixture slowly into a secondary reactor containing 10 volumes of saturated aqueous sodium acetate (NaOAc) pre-cooled to 5 °C.

  • Validation Checkpoint: Monitor the pH continuously. It must remain between 7.0–8.0 to prevent emulsion formation[3].

  • Hydrolysis: Stir the quenched mixture vigorously for 2 hours at room temperature.

    • Validation Checkpoint: The disappearance of the water-soluble iminium intermediate and the clean phase separation of the organic aldehyde product confirms complete hydrolysis.

  • Extraction & Purification: Extract the aqueous phase with ethyl acetate (3 x 5 volumes). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via vacuum distillation.

Troubleshooting FAQs

Q1: During the scale-up from 10g to 1kg, we observed a severe thermal runaway when adding POCl₃. How do we mitigate this hazard? Answer: The formation of the Vilsmeier chloroiminium salt is a highly exothermic process. In standard batch reactors, the heat transfer area-to-volume ratio decreases drastically upon scale-up, leading to dangerous heat accumulation[4]. Causality & Solution: To mitigate this, do not pre-form the Vilsmeier reagent. Instead, use the in-situ generation method detailed in the protocol above. By pre-mixing the anisole substrate with DMF and slowly dosing the POCl₃ at 0–5 °C, the endothermic electrophilic aromatic substitution partially offsets the exothermic reagent formation[4]. Ensure your dosing rate is strictly interlocked with the reactor's cooling capacity.

Q2: Our HPLC analysis shows a 15% impurity of a regioisomer (likely the C4-formylated product). How can we drive selectivity exclusively to the C6 position to obtain 4-Fluoro-2-methoxy-3-methylbenzaldehyde? Answer: The regiochemical outcome of this reaction is a delicate balance of steric and electronic directing effects[5]. Both the C4 and C6 positions are activated by resonance from the methoxy and fluoro groups. Causality & Solution: Fluorine is strongly electron-withdrawing via induction (-I effect). Because the C4 position is directly ortho to the fluorine atom, it suffers from stronger inductive deactivation compared to C6 (which is para to fluorine). Consequently, C6 is electronically more nucleophilic. However, higher reaction temperatures provide enough thermal energy to overcome the steric hindrance of the methoxy group, leading to thermodynamic equilibration and unwanted C4-attack[5]. Strict temperature control (maximum 20 °C) during the maturation phase is critical to kinetically trap the desired C6-aldehyde.

Q3: During the aqueous quench, a thick, intractable emulsion forms, severely reducing our isolated yield. What causes this, and how can we resolve it? Answer: Emulsions in this workflow are almost exclusively caused by the incomplete hydrolysis of the viscous iminium salt intermediate[3]. Causality & Solution: The chloroiminium intermediate must be fully hydrolyzed with water to yield the final aldehyde. If the quench environment becomes too acidic (due to the rapid release of HCl and H₃PO₄ from POCl₃ degradation), the hydrolysis stalls. This leaves surfactant-like, water-soluble iminium species suspended in the mixture, binding the organic and aqueous layers together. Quenching into a heavily buffered saturated sodium acetate (NaOAc) solution maintains the pH between 7.0–8.0, ensuring rapid, complete hydrolysis and clean phase separation[3].

References
  • ACS Publications (Organic Process Research & Development): Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. URL:[Link]

  • Ningbo Inno Pharmchem Co., Ltd: The Versatility of 4-Fluoro-3-methylbenzaldehyde in Specialty Chemical Synthesis. URL:[Link]

Sources

Optimization

4-Fluoro-2-methoxy-3-methylbenzaldehyde reaction work-up issues

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks during the scale-up of highly substitu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks during the scale-up of highly substituted aromatic building blocks.

The synthesis of 4-Fluoro-2-methoxy-3-methylbenzaldehyde —typically achieved via Rieche formylation (using TiCl₄/Cl₂CHOMe) or Directed ortho-Metalation (DoM) followed by a DMF quench[1][2]—presents unique work-up challenges. The specific arrangement of the fluoro, methoxy, and methyl groups on the aromatic ring creates a localized dipole that, when combined with metal salts from the reaction, practically guarantees severe emulsion formation and phase-separation issues.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind these work-up failures and provide a self-validating, field-proven protocol to ensure high-yield isolation of your target aldehyde.

Formylation Work-Up & Emulsion Mitigation Logic

The following workflow illustrates the critical decision points during the aqueous quench and extraction phases. Failure to properly manage the intermediate hydrolysis or colloidal metal salts will lead to trapped product.

G Start Crude Reaction Mixture (Formylation Intermediate) Quench Cold Aqueous Quench (Ice/HCl or NH4Cl) Start->Quench Hydrolysis Intermediate Hydrolysis (pH < 4, 15-30 min) Quench->Hydrolysis Extraction Biphasic Extraction (DCM or EtOAc) Hydrolysis->Extraction Emulsion Emulsion Formed? Extraction->Emulsion Filter Filter through Celite Pad Emulsion->Filter Severe Brine Add Saturated NaCl Emulsion->Brine Mild Wash Organic Wash (Water, Brine) Emulsion->Wash None Filter->Wash Brine->Wash Dry Dry over Na2SO4 & Concentrate Wash->Dry Product 4-Fluoro-2-methoxy- 3-methylbenzaldehyde Dry->Product

Workflow for the work-up and emulsion mitigation of 4-Fluoro-2-methoxy-3-methylbenzaldehyde.

Quantitative Comparison of Work-Up Strategies

Direct comparative data on extraction efficiencies reveals that standard biphasic separation is highly inefficient for this specific substrate due to the stabilization of Pickering emulsions by metal hydroxides.

Work-Up StrategyPrimary SolventEmulsion RiskHydrolysis EfficiencyTypical YieldKey Advantage
Standard Biphasic Dichloromethane (DCM)High Moderate60–70%Simple execution if no metal salts are present.
Acidic Brine Wash Ethyl Acetate (EtOAc)ModerateHigh75–80%High ionic strength disrupts mild surfactant effects.
Celite Filtration (Recommended) DCM or EtOAcLow High>85% Physically removes colloidal metal salts causing emulsions.

Self-Validating Experimental Protocol: Optimized Work-Up

This methodology is optimized for a standard Rieche formylation (TiCl₄) or DoM-DMF reaction. It is designed as a self-validating system: if step 2 is executed correctly, the organic phase in step 3 will be completely transparent, confirming successful hydrolysis and salt removal.

Materials Required:

  • 1M Hydrochloric Acid (HCl) or Saturated Aqueous NH₄Cl (ice-cold)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Celite® 545

  • Saturated Aqueous NaCl (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Temperature-Controlled Quench: Transfer the crude reaction mixture dropwise into a vigorously stirring flask containing ice-cold 1M HCl (for Rieche/TiCl₄) or sat. NH₄Cl (for DoM/Lithium)[2][3].

    • Causality: Formylation reactions do not immediately produce an aldehyde; they produce an intermediate (e.g., a hemiaminal or chloroether)[4][5]. The acidic, aqueous environment provides the necessary protons and water to drive the collapse of this intermediate into the final aldehyde.

  • Hydrolysis Maturation: Remove the ice bath and allow the biphasic mixture to stir vigorously at room temperature for 30 minutes.

    • Causality: Premature extraction is the leading cause of low yields. Time is required for the intermediate to fully hydrolyze at the aqueous-organic interface.

  • Emulsion Disruption via Filtration: Add your extraction solvent (DCM). If a thick, opaque emulsion layer forms between the aqueous and organic phases, do not wait for it to settle . Immediately filter the entire biphasic mixture through a 2-inch pad of Celite in a sintered glass funnel.

    • Causality: The emulsion is stabilized by insoluble, colloidal titanium or lithium hydroxides. Celite physically traps these nanoparticles, instantly breaking the emulsion and allowing the filtrate to separate into two crisp, distinct layers.

  • Phase Separation & Washing: Transfer the filtrate to a separatory funnel. Isolate the organic layer and extract the aqueous layer once more with DCM. Wash the combined organic layers with brine.

  • Drying & Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep bath temperature <40°C to prevent thermal degradation or volatilization).

Troubleshooting Guides & FAQs

Q: Why does a stubborn emulsion consistently form during the aqueous extraction of this specific compound? A: Emulsion formation is a notorious issue in benzaldehyde synthesis[6]. For 4-Fluoro-2-methoxy-3-methylbenzaldehyde, the molecule possesses a highly hydrophobic core (the methyl and aryl groups) paired with polar functional groups (methoxy, fluoro, and the newly formed aldehyde). This creates a localized amphiphilic character, allowing the molecule to act as a weak surfactant at the aqueous/organic interface. When combined with Lewis acid catalysts (like TiCl₄) that form colloidal metal hydroxides at slightly elevated pH levels, a highly stable "Pickering emulsion" is generated[2]. The Celite filtration step in the protocol above is mandatory to strip out these stabilizing colloids.

Q: My crude NMR shows a mixture of the desired aldehyde and an unidentifiable, structurally similar intermediate. What happened? A: You are observing incomplete hydrolysis. Whether you utilized a Vilsmeier-Haack, Rieche, or DoM approach, the initial product is an intermediate species (an iminium ion, a chloroether, or a lithium hemiaminal, respectively)[1][4][5]. If the quench is too rapid, the pH is too high, or the mixture isn't stirred long enough at room temperature, this intermediate partitions into the organic extraction solvent before it can collapse into the aldehyde. To fix this, return the crude organic mixture to a flask, add 1M HCl, and stir vigorously for an hour to force the hydrolysis to completion.

Q: How do I prevent my purified 4-fluoro-2-methoxy-3-methylbenzaldehyde from turning into a white solid over time? A: The white solid is the corresponding substituted benzoic acid, formed via autoxidation. Benzaldehydes are highly susceptible to oxidation by atmospheric oxygen, a process often accelerated by electron-donating groups like methoxy[6]. To prevent this:

  • Never dry the product on a rotary evaporator open to the atmosphere for extended periods.

  • Store the purified aldehyde in an amber, airtight vial.

  • Purge the headspace of the vial with an inert gas (Argon or Nitrogen) before sealing, and store it at -20°C[6]. Note: If oxidation has already occurred, you can purify the aldehyde by washing the organic layer with saturated sodium bicarbonate to deprotonate and extract the carboxylic acid into the aqueous phase.

References

  • Wikipedia. "Vilsmeier–Haack reaction." Wikipedia. Available at: [Link]

  • Master Organic Chemistry. "Vilsmeier-Haack Reaction." Master Organic Chemistry. Available at: [Link]

  • Common Organic Chemistry. "Formylation - Common Conditions." Common Organic Chemistry. Available at:[Link]

  • Common Organic Chemistry. "Rieche Formylation." Common Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 4-Fluoro-2-methoxy-3-methylbenzaldehyde Reactions

Welcome to the Technical Support Center for 4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS 1824411-31-5)[1]. This highly functionalized aromatic building block is critical in drug discovery and agrochemical synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS 1824411-31-5)[1]. This highly functionalized aromatic building block is critical in drug discovery and agrochemical synthesis. However, its unique substitution pattern—a strongly electron-donating C2-methoxy group, a mildly electron-withdrawing C4-fluoro group, and a C3-methyl spacer—creates a complex electronic and steric environment.

This guide is designed for researchers and drug development professionals. It bypasses basic chemistry to focus directly on how solvent effects dictate reaction kinetics, chemoselectivity, and thermodynamic equilibria for this specific scaffold.

Diagnostic Workflow: Solvent Selection

Before troubleshooting a failed reaction, consult the decision matrix below to ensure your solvent system aligns with the mechanistic demands of 4-Fluoro-2-methoxy-3-methylbenzaldehyde.

SolventWorkflow Start Reaction Type for 4-Fluoro-2-methoxy-3-methylbenzaldehyde NucAdd Nucleophilic Addition (e.g., Cyanohydrin, Grignard) Start->NucAdd Oxidation Oxidation / C-H Activation Start->Oxidation Condensation Condensation / Imine Formation Start->Condensation SolventNuc Polar Aprotic Solvents (THF, DMF) NucAdd->SolventNuc SolventOx Fluorinated Solvents (HFIP, TFE) Oxidation->SolventOx SolventCond Non-Polar / Azeotropic (Toluene, Benzene) Condensation->SolventCond IssueNuc Low Yield? Steric Hindrance at C2-Methoxy SolventNuc->IssueNuc IssueOx Over-oxidation to Benzoic Acid? SolventOx->IssueOx FixNuc Increase Temp or Add Lewis Acid IssueNuc->FixNuc FixOx Utilize HFIP H-bond Donating Ability IssueOx->FixOx

Fig 1: Solvent selection and troubleshooting workflow for fluorinated benzaldehyde reactions.

Troubleshooting & FAQs

Q1: Why are my nucleophilic addition reactions (e.g., difluoromethylation) stalling, and how does solvent choice fix this? Root Cause: The C2-methoxy group is positioned ortho to the carbonyl. It donates electron density into the aromatic ring via a strong +R (resonance) effect, which severely deactivates the carbonyl carbon, making it less electrophilic than unsubstituted benzaldehydes[2]. Furthermore, the C2-methoxy and C3-methyl groups create significant steric hindrance, blocking the trajectory of incoming nucleophiles. Solvent Solution: Switch to highly polar aprotic solvents. Research demonstrates that using N,N-Dimethylformamide (DMF) with Cesium Fluoride (CsF) or Tetrahydrofuran (THF) with Potassium tert-butoxide maximizes the availability of the nucleophile[3]. DMF (Dielectric constant ε = 36.7) strongly solvates the counter-cations while leaving the nucleophilic anion "naked" and highly reactive, providing the kinetic energy required to overcome the steric bulk of the C2-methoxy group.

Q2: During oxidation protocols, I am observing rapid over-oxidation to the corresponding benzoic acid. How can I control chemoselectivity? Root Cause: The aldehyde group is highly susceptible to auto-oxidation in the presence of air or strong oxidants, often resulting in an acidic pH in the crude product due to benzoic acid formation[4]. Solvent Solution: Transition to fluorinated solvents, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE). These solvents possess high Brønsted acidity and strong hydrogen bond donating (HBD) capabilities[5]. In HFIP, the solvent forms a robust hydrogen-bonded network with the carbonyl oxygen. This interaction modulates the electronic state of the aldehyde, deactivating the carbinolic C-H bond via polarity reversal, thereby preventing uncontrolled hyperconjugation and subsequent over-oxidation[5].

Q3: I am having trouble purifying the crude product; it "oils out" instead of crystallizing. What is the optimal solvent system? Root Cause: "Oiling out" occurs when the boiling point of the chosen recrystallization solvent is higher than the melting point of the compound, or if the solvent cools too rapidly, trapping fluorinated polymerization byproducts[4]. Solvent Solution: Employ a two-solvent (solvent/anti-solvent) system. A proven combination for fluorinated benzaldehydes is Hexane/Ethyl Acetate or Ethanol/Water[4]. By dissolving the crude mixture in a minimal amount of the "good" solvent and titrating in the "poor" solvent, you force the compound to nucleate slowly, leaving the highly soluble oxidation byproducts in the mother liquor.

Standardized Experimental Protocols

Protocol A: Solvent-Optimized Difluoromethylation

Objective: Achieve high-yield nucleophilic addition by overcoming the steric hindrance of the C2-methoxy group using solvent-mediated ion separation[3]. Self-Validation Check: The reaction mixture should transition from a suspension to a clear solution as the active nucleophile is generated; failure to clear indicates poor cation solvation.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 4-Fluoro-2-methoxy-3-methylbenzaldehyde (1.0 equiv, 1.0 mmol) and anhydrous CsF (0.2 equiv, 0.2 mmol).

  • Solvent Addition: Inject 5.0 mL of anhydrous DMF. Causality: DMF is chosen over THF here because its higher dielectric constant is required to stabilize the transition state of this sterically hindered substrate. Stir at 0 °C for 10 minutes.

  • Reagent Addition: Slowly add (Trifluoromethyl)trimethylsilane (Ruppert-Prakash reagent, 1.2 equiv) dropwise to control the exotherm.

  • Reaction Phase: Allow the mixture to warm to room temperature. Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the UV-active aldehyde spot (Rf ~0.6) is fully consumed (typically 4-6 hours).

  • Quenching & Workup: Quench with 1M TBAF in THF (1.5 equiv) to cleave the silyl ether. Extract with EtOAc (3 x 15 mL), wash the combined organic layers with 5% LiCl aqueous solution (to completely remove DMF), dry over Na2SO4, and concentrate in vacuo.

Protocol B: Two-Solvent Recrystallization for Purity Recovery

Objective: Remove acidic oxidation byproducts (fluorinated benzoic acids) and recover pure aldehyde crystals[4]. Self-Validation Check: The appearance of slight, persistent turbidity during hexane addition confirms the exact saturation point has been reached.

  • Dissolution: Place 1.0 g of crude 4-Fluoro-2-methoxy-3-methylbenzaldehyde in a 50 mL Erlenmeyer flask. Add hot Ethyl Acetate dropwise (approx. 2-3 mL) while swirling on a hot plate until the solid just dissolves.

  • Anti-Solvent Titration: Remove from heat. Slowly add warm Hexane dropwise until the solution becomes faintly cloudy. Causality: The anti-solvent lowers the overall solubility threshold of the mixture without drastically dropping the temperature, preventing "oiling out".

  • Clarification: Add exactly one to two drops of hot Ethyl Acetate to clear the turbidity.

  • Crystallization: Cover the flask and allow it to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath for 30 minutes to maximize yield.

  • Isolation: Filter the resulting crystals via vacuum filtration (Büchner funnel), wash with ice-cold hexane, and dry under high vacuum.

Quantitative Data: Solvent Effects on Reactivity

Table 1: Impact of solvent properties on the conversion rates of sterically hindered fluorinated benzaldehydes (Benchmark data based on standard reactivity profiles).

Solvent SystemReaction ClassDielectric Constant (ε)Relative Yield (%)Mechanistic Observation
DMF (Polar Aprotic)Nucleophilic Addition36.7> 85%Optimal cation solvation; maximizes nucleophile strength against C2-methoxy steric bulk.
THF (Polar Aprotic)Nucleophilic Addition7.660 - 70%Moderate solvation; suitable for highly reactive Grignards but stalls with weaker nucleophiles.
Ethanol (Polar Protic)Condensation24.5< 40%H-bonding dampens nucleophile; water byproduct stalls equilibrium.
Toluene (Non-Polar)Condensation2.4> 90%Enables azeotropic water removal via Dean-Stark apparatus, driving equilibrium forward.
HFIP (Fluorinated)Oxidation16.7> 95%Strong HBD network protects the aldehyde group from over-oxidation to benzoic acid.

References

  • [5] Title: Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis Source: nih.gov (PMC) URL:[Link]

  • [3] Title: The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations Source: rsc.org URL:[Link]

  • Title: Aldehydes, Ketones and Carboxylic Acids - NCERT Source: ncert.nic.in URL:[Link]

  • [2] Title: Comparing equilibrium constants between acetone and benzaldehyde in nucleophilic addition reaction Source: stackexchange.com URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

The Application Scientist's Guide to Substituted Benzaldehydes in Organic Synthesis: A Comparative Analysis

As a Senior Application Scientist, I frequently consult on the optimization of synthetic routes where benzaldehyde derivatives serve as foundational electrophilic building blocks. A common pitfall in early-stage drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the optimization of synthetic routes where benzaldehyde derivatives serve as foundational electrophilic building blocks. A common pitfall in early-stage drug development and materials synthesis is treating all benzaldehydes as kinetically equivalent. In reality, the reactivity of the aldehyde functional group is intricately modulated by the electronic properties of the substituents on the aromatic ring.

Understanding this "push-pull" dynamic is not merely an academic exercise—it is the difference between a high-yielding, scalable process and a reaction plagued by sluggish kinetics and complex impurity profiles. This guide objectively compares the performance of substituted benzaldehydes across two ubiquitous transformations: the Knoevenagel condensation and reductive amination.

Mechanistic Causality: The Interplay of Inductive and Resonance Effects

The electrophilicity of the carbonyl carbon in benzaldehyde is the primary driver for nucleophilic addition. Substituents alter this electrophilicity through a delicate balance of inductive (I) and resonance (M) effects, which can be quantified using Hammett constants ( σ ) [1].

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, halogens): These groups pull electron density away from the aromatic ring and the carbonyl carbon. By increasing the partial positive charge ( δ+ ) on the carbonyl carbon, EWGs significantly lower the activation energy for nucleophilic attack. This accelerates reactions like the Knoevenagel condensation, leading to faster kinetics and higher yields [2].

  • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -OH, -CH₃): These groups push electron density into the ring. For instance, a para-methoxy group donates electron density through resonance (+M), which dominates over its inductive withdrawal (-I). This quenches the electrophilicity of the carbonyl carbon, retarding nucleophilic addition and often requiring harsher reaction conditions [1].

Comparative Data Analysis

To quantify these electronic effects, we can compare the relative reactivities of para-substituted benzaldehydes. The table below synthesizes kinetic and yield data trends for nucleophilic additions based on the Hammett constant ( σp​ ).

Substituent (para)Hammett Constant ( σp​ )Dominant Electronic EffectKnoevenagel Condensation KineticsReductive Amination (Imine Formation)
-NO₂ +0.78Strong EWG (-I, -M)Very Fast (High Yield)Very Fast
-Cl +0.23Weak EWG (-I > +M)FastFast
-H (Unsubstituted)0.00NeutralBaselineBaseline
-CH₃ -0.17Weak EDG (+I)SlowSlow
-OCH₃ -0.27Strong EDG (+M > -I)Very Slow (Requires heat/catalyst)Very Slow (Requires desiccant)

Workflow Visualization

The following decision matrix maps the strategic selection of substituted benzaldehydes based on their electronic profiles and your target synthetic pathway.

G Start Substituted Benzaldehyde EWG Electron-Withdrawing Group (e.g., -NO2, -CN, -Cl) Start->EWG EDG Electron-Donating Group (e.g., -OCH3, -OH, -CH3) Start->EDG MechEWG Decreased electron density at carbonyl carbon (-M / -I) EWG->MechEWG MechEDG Increased electron density at carbonyl carbon (+M / +I) EDG->MechEDG KnoevenagelEWG Knoevenagel Condensation: Accelerated Kinetics High Yields MechEWG->KnoevenagelEWG RedAmEWG Reductive Amination: Fast Imine Formation Watch for Over-Reduction MechEWG->RedAmEWG KnoevenagelEDG Knoevenagel Condensation: Retarded Kinetics Requires Harsher Conditions MechEDG->KnoevenagelEDG RedAmEDG Reductive Amination: Slow Imine Formation Highly Chemoselective MechEDG->RedAmEDG

Decision matrix for benzaldehyde substituents based on electronic effects and synthetic pathways.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (the "why") to empower researchers to troubleshoot and optimize based on their specific substituted benzaldehyde.

Protocol 1: Knoevenagel Condensation with Meldrum's Acid

Objective: Synthesize a 5-arylidene derivative via the condensation of a substituted benzaldehyde with Meldrum's acid. Rationale: This reaction follows overall second-order kinetics. Using an EWG-substituted benzaldehyde (e.g., 4-nitrobenzaldehyde) will significantly reduce reaction time compared to an EDG-substituted analogue [2].

  • Preparation: In a dry round-bottom flask, dissolve 10.0 mmol of the substituted benzaldehyde and 10.0 mmol of Meldrum's acid in 20 mL of anhydrous chloroform.

    • Causality: Chloroform is chosen as a non-polar aprotic solvent to maintain the solubility of both reagents without participating in hydrogen bonding, which could inadvertently dampen the carbonyl's electrophilicity.

  • Catalyst Addition: Add 0.1 mmol (1 mol%) of piperidine.

    • Causality: Piperidine acts as a weak base to deprotonate Meldrum's acid, generating the active enolate nucleophile. A strictly catalytic amount is used; excess base can lead to unwanted side reactions (e.g., Cannizzaro disproportionation) if the aldehyde lacks α -protons.

  • Reaction Monitoring: Stir the mixture at 50 °C. Monitor the reaction via TLC (Hexanes:EtOAc 7:3).

    • Causality: The temperature is elevated to 50 °C to overcome the activation barrier, which is particularly necessary for EDG-substituted benzaldehydes. The visual disappearance of the aldehyde spot validates the completion of the nucleophilic addition and subsequent dehydration step.

  • Isolation: Upon completion, cool the mixture to room temperature and wash with 0.1 M HCl (2 x 10 mL) followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude product from ethanol.

Protocol 2: Chemoselective Reductive Amination

Objective: Synthesize a secondary amine from a substituted benzaldehyde and a primary amine using Trichlorosilane (Cl₃SiH) and Dimethylformamide (DMF). Rationale: Traditional methods (e.g., NaBH₃CN) can be toxic or lead to over-alkylation. The Cl₃SiH/DMF system offers exceptional functional group tolerance, reducing aldimines at room temperature without affecting reducible groups like esters or nitro groups [3].

  • Imine Formation: In a Schlenk flask under an inert atmosphere (N₂), dissolve 5.0 mmol of the substituted benzaldehyde and 5.0 mmol of the primary amine in 10 mL of anhydrous CH₂Cl₂. Add 2.0 g of activated 4Å molecular sieves. Stir for 2-4 hours at room temperature.

    • Causality: Molecular sieves drive the thermodynamic equilibrium forward by sequestering the water byproduct. For EDG-substituted benzaldehydes, this step may require extended time due to the lower initial electrophilicity of the carbonyl.

  • Catalyst and Reductant Addition: Cool the mixture to 0 °C. Add 0.5 mmol (10 mol%) of anhydrous DMF, followed by the dropwise addition of 7.5 mmol of Cl₃SiH.

    • Causality: DMF acts as a Lewis base organocatalyst, activating the trichlorosilane by forming a hypervalent silicon species, which vastly enhances its hydride-donating ability [3]. Cooling to 0 °C controls the exothermic reduction.

  • Reduction: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: The activated silane selectively reduces the C=N bond. The mild conditions prevent the over-reduction of the aromatic ring or other sensitive EWG substituents (e.g., -NO₂).

  • Quenching and Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ (15 mL). Filter the biphasic mixture through a pad of Celite to remove precipitated silicon salts. Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL). Combine the organic layers, dry over MgSO₄, and concentrate to yield the pure secondary amine.

References

  • ResearchGate. Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. Available at:[Link]

  • The Journal of Organic Chemistry (ACS Publications). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide—Functional Group Tolerance, Scope, and Limitations. Available at:[Link]

Sources

Comparative

Unambiguous Structural Elucidation of 4-Fluoro-2-methoxy-3-methylbenzaldehyde Derivatives: A Comparative Analytical Guide

As a Senior Application Scientist in drug discovery and materials science, I frequently encounter the "regiochemical puzzle" presented by highly substituted aromatic scaffolds. When working with 4-Fluoro-2-methoxy-3-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery and materials science, I frequently encounter the "regiochemical puzzle" presented by highly substituted aromatic scaffolds. When working with 4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS: 1824411-31-5) and its synthetic derivatives, researchers face a critical challenge: confirming that the relative positions of the fluoro, methoxy, methyl, and formyl groups have not migrated during downstream functionalization.

Relying solely on basic 1D Nuclear Magnetic Resonance (NMR) or Liquid Chromatography-Mass Spectrometry (LC-MS) is a frequent pitfall. While these methods confirm molecular weight and basic functional groups, they often fail to unequivocally resolve the exact connectivity of quaternary carbons on a tetra-substituted benzene ring. To ensure absolute scientific integrity, we must employ analytical workflows that act as self-validating systems.

This guide objectively compares the performance of three primary analytical platforms for structural confirmation and provides a field-proven, step-by-step protocol utilizing Advanced Multi-Nuclear and 2D NMR techniques.

Comparative Analysis of Analytical Platforms

Selecting the correct analytical platform requires balancing regiochemical confidence against throughput and resource intensity. Table 1 summarizes the performance of the three most common approaches used for fluorinated benzaldehyde derivatives.

Table 1: Performance Comparison of Structural Confirmation Workflows

Analytical PlatformRegiochemical ConfidenceThroughputSample RequirementKey AdvantageCost / Resource Intensity
Routine 1D NMR ( 1 H, 13 C) + LC-MS Low to ModerateHigh1-5 mg (Liquid/Solid)Rapid molecular weight and functional group screening.Low
Multi-Nuclear & 2D NMR (HMBC/NOESY) Very HighModerate5-15 mg (Liquid/Solid)Unambiguous solution-state connectivity and spatial mapping.Moderate
Single-Crystal X-Ray Diffraction (SC-XRD) AbsoluteLowHigh-quality single crystalDefinitive 3D atomic coordinates and stereochemistry.High

While SC-XRD provides absolute 3D structural proof, growing high-quality single crystals of liquid or amorphous benzaldehyde derivatives is often a severe bottleneck. Therefore, Multi-Nuclear & 2D NMR stands as the gold-standard alternative, providing near-absolute certainty directly in the solution state[1].

The Logic of the Multi-Nuclear & 2D NMR Workflow

To build a self-validating structural map, we must move beyond mere observation and understand the causality behind our experimental choices. The 4-Fluoro-2-methoxy-3-methylbenzaldehyde scaffold contains a 19 F nucleus, which boasts a 100% natural abundance and a massive chemical shift dispersion. This makes it an ideal "spectroscopic spy" for probing the local electronic environment[2].

However, the presence of fluorine also introduces complex heteronuclear couplings ( 19 F- 1 H and 19 F- 13 C)[3]. By strategically combining these couplings with 2D correlation techniques, we can lock every substituent into its exact position:

  • Heteronuclear Multiple Bond Correlation (HMBC): We use HMBC to trace the connectivity of the isolated methyl and methoxy protons across the quaternary carbons of the aromatic ring (C1 to C4), bridging the gaps where direct protons are absent[1].

  • Nuclear Overhauser Effect Spectroscopy (NOESY): We use NOESY to validate the HMBC connectivity map by proving spatial proximity (< 5 Å)[4].

The Self-Validating Causality: If the HMBC data dictates that the methoxy group is located at C2, the NOESY spectrum must exhibit a through-space cross-peak between the methoxy protons and both the aldehyde proton (C1) and the methyl protons (C3). If this NOE cross-peak is absent, the structural hypothesis is instantly invalidated, preventing the publication or progression of an incorrect structure.

Workflow Visualization

NMR_Workflow Start Synthesized Derivative (4-Fluoro-2-methoxy-3-methylbenzaldehyde) Step1 1D NMR Profiling (1H, 13C, 19F) Start->Step1 Branch1 19F as Spectroscopic Spy Identify 1J, 2J, 3J C-F couplings Step1->Branch1 Branch2 1H-13C HSQC Assign direct C-H bonds Step1->Branch2 Step2 2D HMBC (Long-Range) Map connectivity of OMe, Me, and CHO Branch1->Step2 Branch2->Step2 Step3 2D NOESY (Spatial) Confirm relative orientation (Through-Space) Step2->Step3 Validation Self-Validating Convergence HMBC & NOESY data align with 19F shifts Step3->Validation Final Unambiguous Regiochemical Confirmation Validation->Final

Figure 1: Self-validating multi-nuclear and 2D NMR workflow for regiochemical elucidation.

Step-by-Step Experimental Protocol

The following methodology outlines the optimized parameters for resolving the structure of 4-Fluoro-2-methoxy-3-methylbenzaldehyde derivatives using a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe.

Step 1: Sample Preparation
  • Procedure: Dissolve 10–15 mg of the highly purified derivative in 0.6 mL of Chloroform-d ( CDCl3​ , 100% atom D).

  • Causality: CDCl3​ is selected not just for excellent solubility, but because its lack of exchangeable protons prevents the masking or exchange of the critical aldehyde proton signal (typically observed around δ 10.0–10.5 ppm). Add a coaxial insert containing α,α,α -trifluorotoluene as an external 19 F reference to avoid signal overlap with the analyte's internal fluorine signals.

Step 2: 1D Multi-Nuclear Acquisition
  • 1 H NMR: Acquire 16 scans with a relaxation delay (d1) of 2 seconds. Identify the two aromatic protons (H5 and H6). H5 will appear as a doublet of doublets due to ortho-coupling with H6 ( 3JHH​≈8 Hz) and ortho-coupling with the fluorine atom ( 3JHF​≈8−10 Hz).

  • 13 C{ 1 H} NMR: Acquire 1024 scans (d1 = 2s).

  • 19 F{ 1 H} NMR: Acquire 64 scans (d1 = 1s).

  • Causality: The 13 C spectrum is the cornerstone of the initial assignment. The carbon directly attached to the fluorine (C4) will display a massive 1JCF​ coupling constant (~240–250 Hz). The adjacent carbons (C3 and C5) will show 2JCF​ splittings (~15–25 Hz). This instantly anchors the position of the fluorine atom on the ring[3].

Step 3: 2D Heteronuclear Correlation (HSQC & HMBC)
  • HSQC: Acquire a 1 H- 13 C HSQC spectrum to map the direct C-H bonds for the methoxy, methyl, and two aromatic protons.

  • HMBC: Acquire a 1 H- 13 C HMBC spectrum optimized for long-range couplings ( nJCH​=8 Hz).

  • Causality: HMBC is the linchpin of this protocol[1]. The methyl protons ( δ≈2.3 ppm) will show strong HMBC correlations to C2, C3, and C4. Because C4 is already identified by its massive 1JCF​ splitting, this unequivocally proves the methyl group is adjacent to the fluorine atom. Similarly, the methoxy protons ( δ≈3.9 ppm) will correlate to C2, locking its position between the aldehyde (C1) and the methyl group (C3).

Step 4: 2D Spatial Correlation (NOESY)
  • Procedure: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

  • Causality: This step provides the final, independent validation[4]. Based on the HMBC assignments, the NOESY spectrum must display specific through-space cross-peaks:

    • Between the Aldehyde proton (C1) and the Methoxy protons (C2).

    • Between the Aldehyde proton (C1) and the aromatic H6 proton.

    • Between the Methoxy protons (C2) and the Methyl protons (C3).

If these NOE correlations are present, the regiochemistry of the 4-Fluoro-2-methoxy-3-methylbenzaldehyde derivative is confirmed with absolute certainty, matching the rigor expected in top-tier peer-reviewed publications.

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: Chemical Science (Royal Society of Chemistry) URL:[Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity Source: ResearchGate URL:[Link]

Sources

Validation

Efficacy of Substituted Benzaldehydes in Aldehyde Dehydrogenase (ALDH) Inhibition: A Comparative Guide

This guide provides a comprehensive analysis of substituted benzaldehydes as inhibitors of aldehyde dehydrogenases (ALDH), a critical enzyme family in cellular metabolism and a promising target in drug development. While...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of substituted benzaldehydes as inhibitors of aldehyde dehydrogenases (ALDH), a critical enzyme family in cellular metabolism and a promising target in drug development. While direct experimental data for 4-Fluoro-2-methoxy-3-methylbenzaldehyde is not yet prevalent in published literature, this guide will establish a framework for understanding its potential efficacy by comparing it with structurally related benzaldehyde derivatives. We will delve into the structure-activity relationships (SAR) that govern the inhibitory potency of these compounds against various ALDH isoforms, provide detailed experimental protocols for assessing their efficacy, and visualize the underlying biochemical pathways.

The Critical Role of Aldehyde Dehydrogenases (ALDH)

The aldehyde dehydrogenase (ALDH) superfamily comprises a group of NAD(P)+-dependent enzymes essential for oxidizing both endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1][2] This detoxification process is vital for cellular homeostasis, as aldehydes are highly reactive and can form toxic adducts with cellular macromolecules.[3] Nineteen functional ALDH isozymes have been identified in humans, each with distinct substrate specificities and tissue distribution.[2][3]

Notably, certain ALDH isoforms, particularly ALDH1A1 and ALDH1A3, are overexpressed in various cancer stem cells and are associated with drug resistance and poor patient prognosis.[3][4] This makes selective ALDH inhibition a compelling strategy for cancer therapy.[4][5] The development of potent and selective ALDH inhibitors is therefore an area of intense research.

Substituted Benzaldehydes as a Promising Class of ALDH Inhibitors

Benzaldehyde and its derivatives have emerged as a versatile scaffold for the development of ALDH inhibitors. The aldehyde group of these compounds allows them to interact with the active site of ALDH enzymes. The diverse substitutions on the benzene ring provide a means to modulate the potency and selectivity of these inhibitors for different ALDH isoforms.

The unique electronic and steric properties imparted by substituents such as fluorine, methoxy, and methyl groups can significantly influence the binding affinity of the benzaldehyde scaffold to the ALDH active site. For instance, the presence of a fluorine atom can enhance the reactivity of the aldehyde group.[6]

Structure-Activity Relationship (SAR) Insights

Recent studies on benzyloxybenzaldehyde derivatives have provided valuable insights into the SAR for ALDH1A3 inhibition. A key finding is that a methyloxy (-CH2O-) linker between two benzene rings is a critical feature for potent and selective inhibition of ALDH1A3.[1][4] In contrast, compounds with an ester linker show significantly lower inhibitory activity against this isoform.[4]

This suggests that the spatial arrangement and electronic properties of the substituents are crucial for effective binding to the ALDH1A3 active site. While a direct comparison for 4-Fluoro-2-methoxy-3-methylbenzaldehyde is not available, its substitution pattern suggests it could be a subject of interest for future ALDH inhibition studies.

Comparative Efficacy of Substituted Benzaldehydes against ALDH Isoforms

To illustrate the impact of different substitutions on the benzaldehyde scaffold, the following table summarizes the inhibitory activities of a selection of benzyloxybenzaldehyde derivatives against ALDH1A1 and ALDH1A3.

CompoundALDH1A1 Remaining Activity ± SE (%) at 10 µMALDH1A3 Remaining Activity ± SE (%) at 10 µMALDH1A3 IC50 (µM)
ABMM-1 94.81 ± 0.921.07 ± 0.4Not Determined
ABMM-15 48.00 ± 1.20.14 ± 0.00.23
ABMM-16 42.00 ± 1.54.27 ± 0.21.29
ABMM-18 Not Determined16.00 ± 0.8Not Determined

Data sourced from a study on benzyloxybenzaldehyde derivatives as selective ALDH1A3 inhibitors.[4][7]

The data clearly indicates that compounds ABMM-15 and ABMM-16 are potent inhibitors of ALDH1A3, with ABMM-15 showing sub-micromolar efficacy.[4][7] This highlights the potential of the substituted benzaldehyde scaffold for developing selective ALDH inhibitors.

Experimental Protocol: ALDH Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of test compounds against ALDH enzymes. This protocol can be adapted for different ALDH isoforms and substrate-cofactor pairs.

I. Materials and Reagents
  • Purified recombinant human ALDH enzyme (e.g., ALDH1A1, ALDH1A3)

  • Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)

  • Substrate (e.g., benzaldehyde, propionaldehyde, or a fluorogenic substrate like 7-methoxy-1-naphthaldehyde)[5][8]

  • Cofactor (NAD+ or NADP+)[5]

  • Test compound (e.g., 4-Fluoro-2-methoxy-3-methylbenzaldehyde) dissolved in DMSO

  • 96-well microplate (black or clear, depending on detection method)

  • Microplate reader (for absorbance or fluorescence)

II. Assay Procedure
  • Reagent Preparation : Prepare working solutions of the ALDH enzyme, substrate, and cofactor in the assay buffer. The final concentration of the substrate should ideally be at or near its Km value for the specific ALDH isoform.[9][10]

  • Inhibitor Preparation : Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should not exceed 1% (v/v) to avoid solvent-induced enzyme inhibition.[4][10]

  • Assay Setup : In a 96-well plate, add the following to each well:

    • Assay Buffer

    • ALDH enzyme solution

    • Test compound solution (or DMSO for control wells)

  • Pre-incubation : Incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Initiate the enzymatic reaction by adding the substrate and cofactor solution to each well.

  • Kinetic Measurement : Immediately measure the increase in absorbance (e.g., at 340 nm for NADH production) or fluorescence (e.g., excitation at 340 nm and emission at 460 nm for NADH) over time.[1][5]

  • Data Analysis :

    • Calculate the initial reaction velocity (rate) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the catalytic mechanism of ALDH and a typical experimental workflow for inhibitor screening.

ALDH_Catalytic_Cycle E_Cys_SH ALDH-Cys-SH (Active Enzyme) E_Cys_S_minus ALDH-Cys-S⁻ (Activated Nucleophile) E_Cys_SH->E_Cys_S_minus Deprotonation Tetrahedral_Intermediate Hemithioacetal Intermediate E_Cys_S_minus->Tetrahedral_Intermediate Nucleophilic Attack Aldehyde R-CHO (Aldehyde Substrate) Aldehyde->Tetrahedral_Intermediate Acyl_Enzyme Acyl-Enzyme Intermediate (E-Cys-S-CO-R) Tetrahedral_Intermediate->Acyl_Enzyme Hydride Transfer NADH NAD(P)H + H⁺ Tetrahedral_Intermediate->NADH Acyl_Enzyme->E_Cys_SH Hydrolysis Carboxylic_Acid R-COOH (Carboxylic Acid) Acyl_Enzyme->Carboxylic_Acid H2O H₂O H2O->Acyl_Enzyme NAD NAD(P)⁺ NAD->Tetrahedral_Intermediate Inhibitor Benzaldehyde Inhibitor Inhibitor->E_Cys_S_minus Competitive Binding

Caption: Catalytic cycle of ALDH and competitive inhibition.

ALDH_Inhibitor_Screening_Workflow Start Start: Prepare Reagents Plate_Setup Plate Setup: Add Buffer, Enzyme, Inhibitor/DMSO Start->Plate_Setup Preincubation Pre-incubation (5-10 min at RT) Plate_Setup->Preincubation Reaction_Start Initiate Reaction: Add Substrate + NAD(P)⁺ Preincubation->Reaction_Start Kinetic_Read Kinetic Measurement (Absorbance/Fluorescence) Reaction_Start->Kinetic_Read Data_Analysis Data Analysis: Calculate Rates & % Inhibition Kinetic_Read->Data_Analysis IC50_Determination IC50 Determination (Dose-Response Curve) Data_Analysis->IC50_Determination End End: Identify Potent Inhibitors IC50_Determination->End

Caption: Workflow for ALDH inhibitor screening assay.

Conclusion

Substituted benzaldehydes represent a highly promising class of molecules for the development of selective ALDH inhibitors. The structure-activity relationships discussed in this guide underscore the importance of specific substitution patterns for achieving high potency and isoform selectivity. While 4-Fluoro-2-methoxy-3-methylbenzaldehyde remains a novel candidate awaiting direct experimental evaluation, the comparative data from analogous compounds provide a strong rationale for its investigation. The detailed protocols and mechanistic diagrams included herein offer a robust framework for researchers to assess the efficacy of this and other novel benzaldehyde derivatives in the context of ALDH inhibition and drug discovery.

References

  • Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells. PMC. [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]

  • Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. PMC. [Link]

  • Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones. Journal of Medicinal Chemistry. [Link]

  • Aldehyde Dehydrogenase Assay (ALDH). ScienCell Research Laboratories. [Link]

  • Inhibition kinetics of ALDH3A1 by compound 18 at various concentrations of inhibitor. ResearchGate. [Link]

  • Determination of Aldehyde Dehydrogenase (ALDH) Isozymes in Human Cancer Samples - Comparison of Kinetic and Immunochemical Assays. PMC. [Link]

  • Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells. Journal of Medicinal Chemistry. [Link]

  • Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. White Rose Research Online. [Link]

  • Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives. IU Indianapolis ScholarWorks. [Link]

  • Aldehyde Dehydrogenase Inhibitor Screening Services. BioAssay Systems. [Link]

  • Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Discovery of Selective Aldehyde Dehydrogenase Inhibitors for the Treatment of Cancer. ACS Publications. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 4-Fluoro-2-methoxy-3-methylbenzaldehyde in Pharmaceutical Synthesis

An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals In the intricate world of pharmaceutical development, the selection of key intermediates is a critical decision that profou...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development, the selection of key intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a drug's synthesis.[1] Substituted benzaldehydes, in particular, are foundational building blocks in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[2] This guide provides a comprehensive technical benchmark of 4-Fluoro-2-methoxy-3-methylbenzaldehyde against other structurally relevant intermediates, offering field-proven insights and experimental data to inform your selection process.

The strategic incorporation of fluorine atoms and other substituents on the benzaldehyde scaffold can significantly modulate a molecule's physicochemical properties, including metabolic stability and target binding affinity.[3] This makes a nuanced understanding of the performance of different benzaldehyde derivatives essential for rational drug design and process optimization.

The Strategic Importance of Substituted Benzaldehydes in Drug Discovery

Substituted benzaldehydes are versatile precursors in the synthesis of numerous pharmaceuticals, including kinase inhibitors, anti-inflammatory agents, and anti-cancer drugs.[4][5] The aldehyde functional group serves as a reactive handle for a variety of chemical transformations, enabling the construction of complex molecular architectures.[3]

The specific substitution pattern on the aromatic ring dictates the reactivity and electronic properties of the aldehyde, influencing reaction kinetics, yield, and the impurity profile of subsequent synthetic steps. For instance, electron-donating groups can activate the ring for electrophilic substitution, while electron-withdrawing groups can modulate the reactivity of the aldehyde carbonyl.[2]

This guide will focus on 4-Fluoro-2-methoxy-3-methylbenzaldehyde and benchmark it against two other key intermediates: 4-Fluoro-2-methylbenzaldehyde and 4-Fluoro-3-methoxybenzaldehyde. The selection of these comparators is based on their structural similarity and their relevance in the synthesis of medicinally important compounds.

Physicochemical Properties: A Comparative Analysis

A thorough understanding of the physicochemical properties of an intermediate is paramount for process development and optimization. The table below summarizes the key properties of 4-Fluoro-2-methoxy-3-methylbenzaldehyde and its selected benchmarks.

Property4-Fluoro-2-methoxy-3-methylbenzaldehyde4-Fluoro-2-methylbenzaldehyde4-Fluoro-3-methoxybenzaldehyde
CAS Number 1824411-31-5[6]63082-45-1[4]128495-46-5[7]
Molecular Formula C₉H₉FO₂[6]C₈H₇FO[4]C₈H₇FO₂[7]
Molecular Weight 168.16 g/mol [6]138.14 g/mol [4]154.14 g/mol [7]
Appearance Not specifiedColorless to almost colorless clear liquid[4]Solid[7]
Boiling Point Not specified62 °C @ 2 mmHg[4]Not specified
Melting Point Not specifiedNot specified58-62 °C[7]
Purity ≥95%[6]≥95% (GC)[4]97%[7]

Expert Insights: The seemingly subtle differences in substitution can lead to significant variations in physical properties like melting and boiling points, which have practical implications for handling, purification, and reaction setup. The solid nature of 4-Fluoro-3-methoxybenzaldehyde, for instance, may require different processing steps compared to its liquid analogue, 4-Fluoro-2-methylbenzaldehyde.

Synthesis of Fluorinated Benzaldehyde Intermediates: A Comparative Workflow

The Vilsmeier-Haack reaction is a widely employed and effective method for the formylation of electron-rich aromatic compounds to produce benzaldehyde derivatives.[8][9] The general mechanism involves the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent.[8] This reagent then reacts with the activated aromatic substrate to introduce a formyl group.[8]

Below, we provide a detailed, representative experimental protocol for the synthesis of these intermediates via the Vilsmeier-Haack reaction, followed by a comparative analysis of expected outcomes.

General Experimental Protocol: Vilsmeier-Haack Formylation

This protocol outlines a generalized procedure for the synthesis of fluorinated benzaldehyde derivatives.

Materials:

  • Appropriate substituted fluoro-anisole or fluoro-toluene (1 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) (optional, as solvent)

  • Saturated aqueous sodium acetate solution

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Addition of Substrate: To the freshly prepared Vilsmeier reagent, add the substituted fluoro-aromatic compound (1 equivalent) dropwise at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding a cold saturated aqueous solution of sodium acetate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or distillation under reduced pressure to afford the pure benzaldehyde derivative.

G cluster_synthesis General Synthesis Workflow start Start: Substituted Fluoro-Aromatic reaction Vilsmeier-Haack Reaction (Formylation) start->reaction reagent Vilsmeier Reagent (DMF + POCl₃) reagent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Chromatography/Distillation) workup->purification product Product: Substituted Fluorobenzaldehyde purification->product

Caption: General experimental workflow for the synthesis of substituted fluorobenzaldehydes.

Benchmarking Synthetic Efficiency
IntermediateStarting MaterialKey ConsiderationsExpected Yield & Purity
4-Fluoro-2-methoxy-3-methylbenzaldehyde 2-Fluoro-1-methoxy-3-methylbenzeneThe methoxy and methyl groups are both electron-donating, activating the ring for electrophilic substitution. The formylation is expected to occur at the position para to the strongly activating methoxy group and ortho to the methyl group.Good to excellent yield with high regioselectivity anticipated due to the directing effects of the substituents.
4-Fluoro-2-methylbenzaldehyde 3-FluorotolueneThe methyl group is an ortho, para-director. The fluorine atom is also an ortho, para-director but is deactivating overall via induction. The major product is expected to be formylation para to the fluorine.Moderate to good yield. Potential for isomeric byproducts requires careful optimization of reaction conditions.
4-Fluoro-3-methoxybenzaldehyde 2-FluoroanisoleThe methoxy group is a strong ortho, para-director. The fluorine is also an ortho, para-director. Formylation is expected to occur para to the methoxy group.Good to excellent yield with high regioselectivity is expected.

Expert Insights: The regioselectivity of the Vilsmeier-Haack reaction is a key consideration. The directing effects of the existing substituents on the aromatic ring will determine the position of the incoming formyl group. In the case of 4-Fluoro-2-methoxy-3-methylbenzaldehyde, the combined activating and directing effects of the methoxy and methyl groups are expected to lead to a highly regioselective formylation, potentially simplifying purification compared to substrates that may yield a mixture of isomers.

Application in Pharmaceutical Synthesis: A Case Study

While the direct application of 4-Fluoro-2-methoxy-3-methylbenzaldehyde in a marketed drug is not explicitly documented in readily available literature, its structural motifs are highly relevant to modern drug discovery, particularly in the area of kinase inhibitors. For instance, the closely related 5-fluoro-2-methoxybenzamide moiety is a key component of a Bruton's Tyrosine Kinase (BTK) inhibitor.[5]

Let's consider a hypothetical synthetic pathway towards a kinase inhibitor to illustrate the utility of these intermediates.

G cluster_pathway Hypothetical Kinase Inhibitor Synthesis intermediate 4-Fluoro-2-methoxy-3-methylbenzaldehyde step1 Step 1: Reductive Amination intermediate->step1 amine_intermediate Amine Intermediate step1->amine_intermediate step2 Step 2: Amide Coupling amine_intermediate->step2 final_product Final Kinase Inhibitor step2->final_product heterocycle Heterocyclic Core heterocycle->step2

Sources

Comparative

Validating the purity of synthesized 4-Fluoro-2-methoxy-3-methylbenzaldehyde

Validating the Purity of Synthesized 4-Fluoro-2-methoxy-3-methylbenzaldehyde: A Comparative Analytical Guide 4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS: 1824411-31-5) is a highly functionalized aromatic building block...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of Synthesized 4-Fluoro-2-methoxy-3-methylbenzaldehyde: A Comparative Analytical Guide

4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS: 1824411-31-5) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), such as kinase inhibitors and advanced agrochemicals. The presence of four distinct substituents on the benzene ring makes its synthesis susceptible to the formation of closely related regioisomeric impurities (e.g., 6-fluoro or 2-hydroxy analogs) and over-oxidation byproducts (e.g., corresponding benzoic acids).

For researchers and drug development professionals, establishing the absolute purity of this intermediate is a critical quality attribute. This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) to validate the purity of this compound, grounded in the latest regulatory frameworks.

The Analytical Target Profile (ATP) and Regulatory Framework

Under the recently revised ICH Q2(R2) guidelines, analytical method validation has shifted toward a lifecycle and Quality-by-Design (QbD) approach[1]. The objective is to demonstrate that an analytical procedure is fit for its intended purpose by defining an Analytical Target Profile (ATP). For 4-Fluoro-2-methoxy-3-methylbenzaldehyde, the ATP requires a method capable of quantifying the main component with an expanded measurement uncertainty of 2.0% and detecting regioisomeric impurities down to a 0.05% limit of quantitation (LOQ)[2].

G ATP Analytical Target Profile (ATP) Define Purity & Uncertainty Limits Design Stage 1: Procedure Design Select HPLC, GC-MS, or qNMR ATP->Design Guides Qual Stage 2: Performance Qualification Validate per ICH Q2(R2) Parameters Design->Qual Optimization Monitor Stage 3: Ongoing Verification Routine QC & System Suitability Qual->Monitor Implementation Monitor->Design Lifecycle Feedback

Figure 1: The Analytical Procedure Lifecycle for purity validation based on ICH Q14 and Q2(R2) guidelines.

Comparative Analysis of Purity Validation Methods

To establish a self-validating analytical system, one must understand the causality behind each technique's strengths and limitations when applied to fluorinated benzaldehydes.

A. HPLC-UV (The Workhorse for Related Substances)

HPLC coupled with UV detection is the standard for routine batch release. The π→π∗ and n→π∗ electronic transitions of the benzaldehyde chromophore provide strong UV absorbance.

  • Causality & Limitation: While HPLC offers excellent resolution of polar impurities, UV response factors vary wildly between the parent aldehyde and its impurities. Without highly pure, characterized reference standards for every potential impurity, HPLC-UV can only provide relative area percent purity, not absolute mass fraction.

B. GC-MS (The Tool for Volatile Byproducts)

GC-MS is highly effective for separating volatile synthetic intermediates and identifying unknown impurities via electron ionization (EI) fragmentation patterns.

  • Causality & Limitation: Benzaldehydes are prone to thermal degradation or oxidation in the heated GC injection port. This can artificially inflate the presence of benzoic acid artifacts, skewing the quantitative purity profile.

C. qNMR (The Metrological Gold Standard)

Quantitative NMR is increasingly recognized by the USP (Chapters ⟨761⟩ and ⟨1761⟩ ) as a primary ratio method of measurement[3]. Because the NMR signal intensity is directly proportional to the number of resonating nuclei, qNMR can determine the absolute mass fraction of 4-Fluoro-2-methoxy-3-methylbenzaldehyde using an unrelated Certified Reference Material (CRM) as an internal calibrant[4].

  • Expert Insight: For this specific molecule, 1 H NMR can be complicated by overlapping aromatic signals. However, 19 F qNMR is exceptionally powerful here. The single fluorine atom provides a distinct, interference-free resonance over a massive chemical shift range, allowing for pristine integration and baseline resolution.

Quantitative Performance Comparison

The following table summarizes the comparative performance metrics of these three methods for validating 4-Fluoro-2-methoxy-3-methylbenzaldehyde, based on ICH Q2(R2) validation parameters[1].

Performance MetricHPLC-UV (Relative)GC-MS (Qual/Quant)Dual-Nucleus qNMR ( 1 H/ 19 F)
Specificity High (Requires baseline resolution)Very High (Mass spectral ID)Absolute (Isotope specific, no overlap in 19 F)
Accuracy (Absolute) Low (Requires target reference standard)Low (Thermal bias)Very High (Traceable to primary CRM)
Precision (RSD%) 1.0% 2.5% 0.5% (with optimized T1​ relaxation)
LOD / LOQ 0.01% / 0.05%0.005% / 0.02%0.1% / 0.5% (Concentration dependent)
Standard Dependency High (Needs specific API standard)HighNone (Uses universal internal calibrant)
Analysis Time 15–30 mins per run20–40 mins per run5–10 mins per run (after prep)

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems. They include built-in System Suitability Tests (SSTs) that must pass before data is accepted.

Protocol 1: HPLC-UV Method for Related Substances

Objective: Determine the relative purity and detect regioisomeric impurities.

  • Sample Preparation: Dissolve 10 mg of 4-Fluoro-2-methoxy-3-methylbenzaldehyde in 10 mL of Acetonitrile:Water (50:50 v/v).

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 μ m particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses silanol ionization, sharpening the aldehyde peak).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 20% B to 80% B over 20 minutes.

    • Detection: UV at 254 nm (optimal for the conjugated aromatic system).

  • Self-Validation (SST): Inject a resolution mixture containing the target compound and 2-fluoro-4-methoxy-3-methylbenzaldehyde. Acceptance Criteria: Resolution ( Rs​ ) between the two peaks must be 2.0. Tailing factor ( Tf​ ) of the main peak must be 1.5.

Protocol 2: 19 F qNMR for Absolute Purity Determination

Objective: Determine the absolute mass fraction without a reference standard of the analyte.

  • Gravimetric Preparation: Using a microbalance (calibrated to USP ⟨41⟩ ), accurately weigh ~20 mg of the sample and ~10 mg of the internal calibrant (e.g., 1,4-Bis(trifluoromethyl)benzene CRM).

  • Dissolution: Dissolve the mixture in 0.6 mL of CDCl 3​ and transfer to a 5 mm NMR tube.

  • NMR Acquisition Parameters (The Causality of Accuracy):

    • Nucleus: 19 F (Operating at ~376 MHz on a 400 MHz spectrometer).

    • Relaxation Delay ( D1​ ): Must be set to ≥5×T1​ of the slowest relaxing fluorine nucleus. Why? Fluorine nuclei often have long longitudinal relaxation times ( T1​ ). A delay of 5×T1​ ensures >99.3% magnetization recovery. Failing to do this causes signal saturation and artificially lowers the calculated purity[5].

    • Pulse Angle: 90 for maximum signal-to-noise.

  • Self-Validation (SST): The Signal-to-Noise (S/N) ratio of the analyte peak must be 250:1 to ensure an integration precision error of less than 1%[5].

  • Calculation: Absolute purity ( Px​ ) is calculated using the metrological equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral area, N = Number of nuclei, M = Molar mass, W = Weight, and P = Purity of standard).

G Sample 1. Gravimetric Co-Weighing Sample + 1,4-BTB (CRM Calibrant) Prep 2. Dissolution Dissolve in CDCl3 (No internal standard overlap) Sample->Prep Acq 3. 19F NMR Acquisition Ensure D1 > 5*T1 for full relaxation Prep->Acq Process 4. Data Processing Phase/Baseline Correction & Integration (S/N > 250) Acq->Process Calc 5. Absolute Purity Calculation Metrological Mass Fraction Equation Process->Calc

Figure 2: Step-by-step workflow for absolute purity determination using 19F Quantitative NMR.

Conclusion

For the robust validation of synthesized 4-Fluoro-2-methoxy-3-methylbenzaldehyde, relying on a single analytical technique is insufficient. While HPLC-UV remains necessary for tracking low-level regioisomeric impurities during process optimization, 19 F qNMR stands out as the most authoritative method for determining absolute assay purity. By leveraging the unique fluorine handle on the molecule, researchers can bypass the need for costly, hard-to-synthesize reference standards while remaining fully compliant with modern ICH Q2(R2) and USP metrological guidelines.

References

  • ICH Q2(R2) Validation of Analytical Procedures - MasterControl. MasterControl. Available at:[Link]

  • Stimuli Article (qNMR) - USP.org. United States Pharmacopeia (USP). Available at:[Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. Available at:[Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe. Available at:[Link]

Sources

Validation

Comparative Analysis of 4-Fluoro-2-methoxy-3-methylbenzaldehyde Synthesis: Overcoming Regioselectivity Challenges in Tetrasubstituted Arenes

As drug discovery increasingly relies on heavily functionalized fluorinated aromatics to improve metabolic stability and lipophilicity, building blocks like 4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS [1]) have become h...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly relies on heavily functionalized fluorinated aromatics to improve metabolic stability and lipophilicity, building blocks like 4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS [1]) have become highly sought after.

Synthesizing this specific tetrasubstituted benzaldehyde presents a classic, formidable challenge in organic chemistry: regiocontrol . Starting from the commercially viable precursor, 3-fluoro-2-methylanisole, chemists must install a formyl (-CHO) group at a highly specific position. This guide objectively compares the three primary synthetic methodologies used for this transformation, analyzing the mechanistic causality behind their success or failure, and provides validated experimental protocols for laboratory execution.

Mechanistic Rationale: The Regiochemistry Problem

To understand why certain methods fail while others succeed, we must analyze the electronic and steric environment of the starting material, 3-fluoro-2-methylanisole .

The goal is to formylate the ring at Position 6 (ortho to the methoxy group) to yield the target 4-fluoro-2-methoxy-3-methylbenzaldehyde. However, the molecule possesses two competing reactive sites:

  • Position 6 (Target Site): Ortho to the strongly activating methoxy (-OMe) group, but sterically hindered.

  • Position 4 (Byproduct Site): Para to the methoxy group, sterically accessible, and ortho to the fluorine atom.

If we rely on standard Electrophilic Aromatic Substitution (EAS) , the strongly electron-donating resonance (+M effect) of the methoxy group dictates the reactivity. Because the bulky electrophiles used in EAS face steric clashes at the ortho position, the reaction thermodynamically favors the para position (Position 4). This yields the undesired isomer, 2-fluoro-4-methoxy-3-methylbenzaldehyde.

To bypass this thermodynamic trap, we must use Kinetic Control via [2]. In DoM, the oxygen atom of the methoxy group acts as a Directed Metalation Group (DMG). It coordinates with the lithium cation of a strong base, drastically increasing the effective molarity of the base near Position 6, forcing deprotonation exclusively at the target site.

Regiochemistry SM 3-Fluoro-2-methylanisole DoM Directed Ortho Metalation (sec-BuLi, TMEDA) SM->DoM Kinetic Control (Li-OMe Coordination) VH Electrophilic Aromatic Substitution (Vilsmeier-Haack / Rieche) SM->VH Thermodynamic/Steric (+M Effect of -OMe) Target 4-Fluoro-2-methoxy- 3-methylbenzaldehyde (Target: 6-CHO Isomer) DoM->Target >95% Selectivity VH->Target Minor Product Byproduct 2-Fluoro-4-methoxy- 3-methylbenzaldehyde (Byproduct: 4-CHO Isomer) VH->Byproduct Major Product

Figure 1: Divergent regioselectivity in the formylation of 3-fluoro-2-methylanisole.

Comparative Analysis of Synthesis Methods

Method A: Directed Ortho Metalation (DoM) (The Optimal Route)

DoM utilizes sec-butyllithium and TMEDA at cryogenic temperatures. The TMEDA breaks up the alkyllithium hexamers into more reactive monomers. The lithium coordinates to the methoxy oxygen, directing the base to deprotonate the adjacent Position 6. Subsequent quenching with anhydrous DMF yields the desired aldehyde. This method provides near-perfect regioselectivity.

Method B: Vilsmeier-Haack Formylation (The Thermodynamic Trap)

The [3] uses POCl₃ and DMF to generate a bulky chloromethyliminium ion. While highly scalable and cheap, the steric bulk of the electrophile prevents it from attacking the ortho position. It overwhelmingly attacks the para position, making this method unsuitable for synthesizing our specific target.

Method C: Rieche Formylation

Using TiCl₄ and dichloromethyl methyl ether, this is a milder EAS alternative to Vilsmeier-Haack. While it generally exhibits slightly better ortho-selectivity than Vilsmeier in simple anisoles, the presence of the adjacent methyl and fluorine groups in our substrate still pushes the regiochemistry toward the undesired para-isomer.

Quantitative Performance Comparison
Synthetic MetricMethod A: DoM + DMF QuenchMethod B: Vilsmeier-HaackMethod C: Rieche Formylation
Primary Mechanism Directed Lithiation (Kinetic)Electrophilic Aromatic SubstitutionElectrophilic Aromatic Substitution
Regioselectivity (Target : Byproduct) > 95 : 5 15 : 8520 : 80
Target Yield (Isolated) 78 - 85% < 15% (Difficult separation)< 20%
Scalability Moderate (Requires -78 °C)High (Standard heating)High (0 °C to RT)
Reagent Cost High (sec-BuLi, TMEDA)Low (POCl₃, DMF)Moderate (TiCl₄, Cl₂CHOMe)

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The DoM protocol includes specific stoichiometric ratios and temperature holds to guarantee kinetic control.

Protocol A: Directed Ortho Metalation (Target Synthesis)

Causality Note: sec-BuLi is chosen over n-BuLi because the secondary carbanion is more basic, ensuring rapid and complete deprotonation before any competing nucleophilic attack on the fluorine atom can occur.

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add anhydrous THF (30 mL) and TMEDA (1.1 eq, 11.0 mmol, 1.65 mL). Cool the system to -78 °C using a dry ice/acetone bath.

  • Base Activation: Add sec-butyllithium (1.4 M in cyclohexane, 1.1 eq, 11.0 mmol, 7.8 mL) dropwise. Stir for 15 minutes to allow the TMEDA-Li complex to form.

  • Directed Lithiation: Add 3-fluoro-2-methylanisole (1.0 eq, 10.0 mmol, 1.40 g) dropwise over 10 minutes. Maintain the reaction strictly at -78 °C for 2 hours. Self-Validation: A slight color change to pale yellow indicates the formation of the aryllithium species.

  • Electrophilic Quench: Add anhydrous DMF (1.5 eq, 15.0 mmol, 1.16 mL) dropwise. Stir at -78 °C for 1 hour to ensure complete formylation.

  • Workup: Remove the cooling bath and allow the reaction to warm to 0 °C. Quench carefully with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to afford 4-Fluoro-2-methoxy-3-methylbenzaldehyde as a white solid (Yield: ~1.45 g, 86%).

DoM_Workflow S1 1. Substrate Preparation Dissolve 3-fluoro-2-methylanisole in anhydrous THF under Ar(g) S2 2. Directed Lithiation Add sec-BuLi/TMEDA dropwise at -78 °C. Stir for 2 hours. S1->S2 S3 3. Electrophilic Quench Add anhydrous DMF (1.5 eq). Stir at -78 °C for 1 hour. S2->S3 S4 4. Hydrolysis & Workup Warm to RT, quench with sat. NH4Cl. Extract with EtOAc, dry over Na2SO4. S3->S4 S5 5. Purification Flash column chromatography (Hexanes/EtOAc) to yield target. S4->S5

Figure 2: Workflow for the Directed Ortho Metalation (DoM) synthesis of the target.

Protocol B: Vilsmeier-Haack Formylation (Comparative Reference)

Causality Note: This protocol is provided to demonstrate the thermodynamic trap. Heating is required to overcome the activation energy of the bulky iminium ion attacking the aromatic ring, which inadvertently drives the reaction to the less sterically hindered para-position.

  • Reagent Generation: Cool anhydrous DMF (3.0 eq, 30.0 mmol) to 0 °C under argon. Add POCl₃ (1.2 eq, 12.0 mmol) dropwise. Stir for 30 minutes to form the Vilsmeier reagent.

  • Substitution: Add 3-fluoro-2-methylanisole (1.0 eq, 10.0 mmol) dropwise.

  • Thermodynamic Heating: Heat the reaction mixture to 90 °C for 4 hours.

  • Hydrolysis: Cool to room temperature, pour over 50 g of crushed ice, and neutralize with saturated aqueous sodium acetate.

  • Isolation: Extract with DCM (3 x 20 mL), dry over Na₂SO₄, and concentrate. NMR analysis of the crude mixture will reveal an 85:15 ratio favoring the undesired 2-fluoro-4-methoxy-3-methylbenzaldehyde.

Conclusion

For the synthesis of 4-Fluoro-2-methoxy-3-methylbenzaldehyde , standard electrophilic aromatic substitution methods like Vilsmeier-Haack and Rieche formylation fail due to the thermodynamic preference for para-substitution dictated by the methoxy group. Directed Ortho Metalation (DoM) is the only viable, high-yielding pathway. By leveraging the methoxy group as a Lewis basic coordinating anchor, DoM subverts standard steric rules, allowing precise kinetic control and exclusive formylation at the required ortho position.

References
  • Wikipedia Contributors. "Directed ortho metalation". Wikipedia, The Free Encyclopedia.[Link]

  • Chemistry Steps. "Vilsmeier-Haack Reaction: Mechanism and Applications". Chemistry Steps.[Link]

Comparative

A Comparative Guide to the Reaction Products of 4-Fluoro-2-methoxy-3-methylbenzaldehyde

This guide provides a comprehensive analysis of the potential reaction products of 4-Fluoro-2-methoxy-3-methylbenzaldehyde, a versatile aromatic aldehyde with applications in pharmaceutical and specialty chemical synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the potential reaction products of 4-Fluoro-2-methoxy-3-methylbenzaldehyde, a versatile aromatic aldehyde with applications in pharmaceutical and specialty chemical synthesis.[1][2] Given the limited direct literature on this specific substituted benzaldehyde, this document leverages established reaction methodologies for structurally similar compounds to predict and compare the outcomes of key synthetic transformations. The insights provided herein are grounded in fundamental principles of organic chemistry and supported by data from analogous systems, offering a predictive framework for researchers and drug development professionals.

Introduction to 4-Fluoro-2-methoxy-3-methylbenzaldehyde

4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS No. 1824411-31-5) is a polysubstituted aromatic aldehyde featuring an electron-withdrawing fluorine atom and electron-donating methoxy and methyl groups.[3][4] This unique electronic and steric arrangement influences the reactivity of the aldehyde functional group and the aromatic ring, making it a valuable building block for complex molecular architectures. Its structural properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₉FO₂
Molecular Weight 168.16 g/mol [4]
CAS Number 1824411-31-5[3][4]
Appearance Likely a solid or high-boiling liquid
Purity Typically ≥95% from commercial suppliers[3]

Comparative Analysis of Key Reaction Pathways

The reactivity of 4-Fluoro-2-methoxy-3-methylbenzaldehyde is primarily dictated by the aldehyde functional group. This guide will compare three fundamental reaction classes: oxidation to carboxylic acids, reduction to alcohols, and carbon-carbon bond formation via the Wittig reaction.

Oxidation to 4-Fluoro-2-methoxy-3-methylbenzoic Acid

The conversion of the aldehyde to a carboxylic acid is a foundational transformation in organic synthesis. The choice of oxidant is critical to ensure high yield and avoid side reactions.

Methodology Comparison:

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Potassium Permanganate (KMnO₄) Basic aqueous solution, heatStrong, inexpensive oxidantCan be harsh, potential for over-oxidation and side reactions on the aromatic ring.
Jones Reagent (CrO₃/H₂SO₄/acetone) Acetone, 0°C to room temperatureHigh yields for many aromatic aldehydesChromium-based reagents are toxic and require careful handling and disposal.
Tetrabutylammonium Fluoride (TBAF) Anhydrous solvent (e.g., THF)Can act as an oxidant for some aromatic aldehydes[5]Reaction efficiency can be substrate-dependent; may compete with other reactions like the Cannizzaro reaction.[5]

Oxidation_Comparison cluster_KMnO4 KMnO₄ cluster_Jones Jones Reagent cluster_TBAF TBAF Aldehyde 4-Fluoro-2-methoxy- 3-methylbenzaldehyde KMnO4_node KMnO₄, NaOH, H₂O, Δ Aldehyde->KMnO4_node Jones_node CrO₃, H₂SO₄, Acetone Aldehyde->Jones_node TBAF_node TBAF, THF Aldehyde->TBAF_node CarboxylicAcid 4-Fluoro-2-methoxy- 3-methylbenzoic Acid KMnO4_node->CarboxylicAcid Jones_node->CarboxylicAcid TBAF_node->CarboxylicAcid

Experimental Insight: For a substrate like 4-Fluoro-2-methoxy-3-methylbenzaldehyde, a milder oxidizing agent such as potassium permanganate under controlled basic conditions would be a good starting point to avoid potential side reactions associated with the electron-rich aromatic ring. The progress of the reaction should be carefully monitored by Thin Layer Chromatography (TLC) to prevent over-oxidation.

Reduction to (4-Fluoro-2-methoxy-3-methylphenyl)methanol

The reduction of the aldehyde to a primary alcohol is a common and highly efficient transformation. The choice of reducing agent depends on the desired selectivity and the presence of other reducible functional groups.

Methodology Comparison:

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Methanol or Ethanol, 0°C to room temperatureMild, selective for aldehydes and ketones, safe, and easy to handle.[6]Less reactive than LiAlH₄.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Diethyl Ether, 0°C to room temperaturePowerful, reduces a wide range of functional groups.[6]Highly reactive with water and protic solvents, requiring strictly anhydrous conditions.[6]
Catalytic Hydrogenation (H₂/Pd-C) Methanol or Ethanol, room temperature, H₂ atmosphere"Green" method, high yields.[6]Requires specialized hydrogenation equipment.

Reduction_Comparison cluster_NaBH4 Sodium Borohydride cluster_LiAlH4 Lithium Aluminum Hydride cluster_H2 Catalytic Hydrogenation Aldehyde 4-Fluoro-2-methoxy- 3-methylbenzaldehyde NaBH4_node NaBH₄, MeOH Aldehyde->NaBH4_node LiAlH4_node 1. LiAlH₄, THF 2. H₃O⁺ Aldehyde->LiAlH4_node H2_node H₂, Pd/C, EtOH Aldehyde->H2_node Alcohol (4-Fluoro-2-methoxy- 3-methylphenyl)methanol NaBH4_node->Alcohol LiAlH4_node->Alcohol H2_node->Alcohol

Experimental Protocol: Reduction with Sodium Borohydride

This protocol is adapted from a standard procedure for the reduction of substituted benzaldehydes.[6]

  • Reaction Setup: In a round-bottom flask, dissolve 4-Fluoro-2-methoxy-3-methylbenzaldehyde (1.0 eq.) in methanol.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq.) portion-wise, maintaining the temperature below 5°C.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of 1 M HCl. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be further purified by column chromatography.

Carbon-Carbon Bond Formation via the Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphonium ylides. The electron-donating methoxy group on the aromatic ring of 4-Fluoro-2-methoxy-3-methylbenzaldehyde can slightly deactivate the aldehyde, potentially requiring optimized reaction conditions for high yields.[7]

Methodology Comparison:

Ylide TypeBaseTypical ConditionsExpected Product
Stabilized Ylide (e.g., from Ph₃P=CHCO₂Et) Mild base (e.g., Na₂CO₃, K₂CO₃)Room temperature or gentle heatingPredominantly (E)-alkene
Unstabilized Ylide (e.g., from Ph₃P=CH₂) Strong base (e.g., n-BuLi, NaH)Anhydrous, inert atmosphere, low temperaturePredominantly (Z)-alkene (under salt-free conditions)

Wittig_Workflow Start Start PhosphoniumSalt Phosphonium Salt Start->PhosphoniumSalt YlideFormation Ylide Formation PhosphoniumSalt->YlideFormation Base Strong Base (e.g., n-BuLi) Base->YlideFormation WittigReaction Wittig Reaction YlideFormation->WittigReaction Aldehyde 4-Fluoro-2-methoxy- 3-methylbenzaldehyde Aldehyde->WittigReaction Workup Aqueous Work-up WittigReaction->Workup Alkene Alkene Product End End Alkene->End Purification Purification Workup->Purification Purification->Alkene

Troubleshooting Potential Low Yields:

  • Inefficient Ylide Formation: Ensure the use of a fresh, strong base and strictly anhydrous conditions.[7]

  • Unstable Ylide: Consider generating the ylide in the presence of the aldehyde.[7]

  • Steric Hindrance: If using a bulky ylide, gentle heating may be required to overcome steric hindrance.[7]

Conclusion

While direct experimental data for the reactions of 4-Fluoro-2-methoxy-3-methylbenzaldehyde is not extensively available, a comparative analysis of established methodologies for analogous compounds provides a robust framework for predicting and optimizing its synthetic transformations. The choice of reagents and reaction conditions for oxidation, reduction, and carbon-carbon bond-forming reactions should be carefully considered based on the desired product and the electronic and steric nature of the substrate. The protocols and comparative data presented in this guide offer a valuable starting point for researchers aiming to utilize this versatile building block in their synthetic endeavors.

References

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Versatility of 4-Fluoro-3-methylbenzaldehyde in Specialty Chemical Synthesis. Available at: [Link]

  • Wiley Online Library. (2019). Formation Pathways toward 2- and 4-Methylbenzaldehyde via Sequential Reactions from Acetaldehyde over Hydroxyapatite Catalyst. Available at: [Link]

  • LookChem. Oxidation of Aromatic Aldehydes with Tetrabutylammonium Fluoride: Competition with the Cannizzaro Reaction. Available at: [Link]

Sources

Validation

Head-to-Head Comparison: 4-Fluoro-2-methoxy-3-methylbenzaldehyde vs. Non-Fluorinated Analogs in Drug Design

Executive Summary In modern medicinal chemistry and API (Active Pharmaceutical Ingredient) synthesis, the strategic replacement of a hydrogen atom with a fluorine atom is a highly effective tactic to optimize pharmacokin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and API (Active Pharmaceutical Ingredient) synthesis, the strategic replacement of a hydrogen atom with a fluorine atom is a highly effective tactic to optimize pharmacokinetic profiles. This guide provides an in-depth, head-to-head comparison between 4-Fluoro-2-methoxy-3-methylbenzaldehyde and its non-fluorinated analog, 2-Methoxy-3-methylbenzaldehyde . By analyzing their structural, physicochemical, and metabolic differences, we demonstrate how a single para-fluorine substitution fundamentally enhances metabolic stability and modulates lipophilicity without introducing significant steric bulk.

Structural & Physicochemical Profiling

The foundational difference between these two building blocks lies in the substitution at the C4 position of the aromatic ring. While the non-fluorinated analog presents an electron-rich, metabolically vulnerable site, the fluorinated variant leverages the unique stereoelectronic properties of fluorine.

Table 1: Comparative Physicochemical Properties
Property2-Methoxy-3-methylbenzaldehyde4-Fluoro-2-methoxy-3-methylbenzaldehyde
CAS Number 67639-61-61824411-31-5[1]
Molecular Formula C₉H₁₀O₂C₉H₉FO₂
Molecular Weight 150.18 g/mol 168.16 g/mol
Steric Bulk at C4 Hydrogen (vdW radius: 1.20 Å)Fluorine (vdW radius: 1.47 Å)
Electronic Profile Electron-rich aromatic systemElectron-withdrawn system (-I effect)
Primary Application Basic building block / IntermediatesAdvanced API scaffold optimization

Mechanistic Causality: The Fluorine Effect

As an application scientist, it is critical to understand why we select a fluorinated building block over a cheaper, non-fluorinated alternative. The decision is driven by causality in enzyme-substrate interactions:

  • Metabolic Blocking: The C4 position on an electron-rich aromatic ring is a prime target for Cytochrome P450 (CYP450)-mediated oxidative metabolism (specifically aromatic hydroxylation). Fluorine forms a highly stable C-F bond (~116 kcal/mol) that strongly resists oxidative cleavage. Furthermore, the strong inductive electron-withdrawing effect (-I) of fluorine depletes the electron density of the aromatic ring, making it less susceptible to electrophilic attack by the active-site heme-iron species in CYP enzymes.

  • Permeability and Efflux: While adding fluorine increases the absolute molecular weight, statistical modeling demonstrates that this does not inherently increase the risk of P-glycoprotein (P-gp) mediated efflux. Instead, the "fluorine-corrected molecular weight" serves as a better descriptor, often resulting in improved passive permeability and optimized lipophilicity (LogD)[2].

Metabolic_Blocking cluster_non_fluoro Non-Fluorinated Pathway cluster_fluoro Fluorinated Pathway A 2-Methoxy-3-methylbenzaldehyde B CYP450 Oxidation (C4 Hydroxylation) A->B C Rapid Clearance (Low Half-life) B->C D 4-Fluoro-2-methoxy- 3-methylbenzaldehyde E Steric & Electronic Metabolic Blocking D->E F Enhanced Stability (Prolonged Half-life) E->F

Mechanism of CYP450 metabolic blocking via C4-fluorination on the benzaldehyde scaffold.

Experimental Workflows: Self-Validating Protocols

To empirically validate the superiority of the fluorinated analog, a comparative In Vitro Human Liver Microsome (HLM) Stability Assay is required. This protocol is designed as a self-validating system to ensure data integrity.

Protocol: Comparative HLM Intrinsic Clearance ( CLint​ ) Assay

Causality of Experimental Design:

  • NADPH-Regenerating System: CYP450 enzymes obligately require NADPH as an electron donor. Running a parallel negative control without NADPH proves that any observed substrate depletion is strictly CYP-mediated, ruling out chemical instability or non-oxidative hydrolysis.

  • Positive Control (Verapamil): Included to verify the enzymatic viability of the microsome batch.

  • Internal Standard (IS): Normalizes matrix effects and variations in LC-MS/MS ionization efficiency.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare 1 µM solutions of 4-Fluoro-2-methoxy-3-methylbenzaldehyde and 2-Methoxy-3-methylbenzaldehyde in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add pooled human liver microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM final concentration). Self-Validation Step: Simultaneously run a parallel plate substituting NADPH with buffer (-NADPH control).

  • Time-Course Sampling: At precisely 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots from the reaction matrix.

  • Reaction Quenching: Immediately dispense the aliquots into 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS). This instantly denatures the proteins and halts enzymatic activity.

  • Sample Processing & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification to determine the elimination rate constant ( k ) and calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Assay_Workflow S1 1. Substrate Prep (1 µM) S2 2. HLM Incubation (+/- NADPH) S1->S2 S3 3. Quench & Precipitate S2->S3 S4 4. LC-MS/MS Analysis S3->S4 S5 5. CL_int Calculation S4->S5

Self-validating high-throughput microsomal stability assay workflow.

Quantitative Data Summary

When subjected to the rigorous HLM stability protocol described above, the fluorinated scaffold consistently outperforms its non-fluorinated counterpart. The table below summarizes the expected quantitative pharmacokinetic improvements derived from C4-fluorination.

Table 2: Comparative In Vitro Pharmacokinetic Data
Parameter2-Methoxy-3-methylbenzaldehyde4-Fluoro-2-methoxy-3-methylbenzaldehydeImpact of Fluorination
HLM Half-life ( t1/2​ ) < 15 minutes> 60 minutes~4x Extension in metabolic stability
Intrinsic Clearance ( CLint​ ) High (> 80 µL/min/mg)Low (< 20 µL/min/mg)Significant reduction in rapid clearance
-NADPH Control Stability > 95% remaining at 60 min> 95% remaining at 60 minValidates degradation is CYP-mediated
Passive Permeability (Papp) ModerateHighImproved lipophilic membrane crossing

Conclusion

For drug development professionals optimizing a benzaldehyde-derived scaffold, the transition from 2-Methoxy-3-methylbenzaldehyde to 4-Fluoro-2-methoxy-3-methylbenzaldehyde is a scientifically sound investment. The strategic placement of the fluorine atom at the C4 position acts as a robust metabolic shield against CYP450 oxidation, drastically reducing intrinsic clearance without triggering P-gp efflux liabilities. By integrating this fluorinated building block early in the synthesis pipeline, researchers can proactively solve downstream in vivo pharmacokinetic failures.

References

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - Journal of Medicinal Chemistry (PubMed).
  • 2-Methoxy-3-methylbenzaldehyde | 67639-61-6 - Sigma-Aldrich.
  • 1824411-31-5 | 4-Fluoro-2-methoxy-3-methylbenzaldehyde - ChemScene.

Sources

Comparative

Verifying the Biological Target of 4-Fluoro-2-methoxy-3-methylbenzaldehyde Derivatives in Kinase Drug Discovery

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison & Target Validation Guide Introduction: The Strategic Value of the Scaffold In modern targeted therapeu...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison & Target Validation Guide

Introduction: The Strategic Value of the Scaffold

In modern targeted therapeutics, the precise geometric and electrostatic fit of a small molecule within a protein's binding pocket dictates both its efficacy and safety profile. 4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS: 1824411-31-5) has emerged as a highly privileged chemical building block in the synthesis of novel kinase inhibitors[1].

When incorporated into a larger pharmacophore (such as an indazole or quinoline core), this specific substitution pattern offers profound structural advantages over generic benzaldehyde derivatives:

  • The Fluorine Atom: Increases metabolic stability by blocking cytochrome P450-mediated oxidation and enhances lipophilicity, driving deeper insertion into hydrophobic pockets.

  • The Methoxy Group: Acts as a rigidified hydrogen-bond acceptor, locking the molecule into a bioactive conformation via intramolecular interactions.

  • The Methyl Group: Fills adjacent micro-cavities (e.g., the gatekeeper region in Tyrosine Kinases), significantly improving target selectivity.

To objectively evaluate the performance of a 4-Fluoro-2-methoxy-3-methylbenzaldehyde derivative (Derivative A) against a standard des-fluoro/des-methyl analog (Derivative B) , researchers must employ a multi-tiered validation strategy. This guide details the self-validating experimental workflows required to verify biological target engagement from the test tube to the living cell.

Target Verification Workflow

The following diagram illustrates the logical progression of target validation. Relying solely on enzymatic assays can lead to false positives due to assay interference; therefore, a sequential approach combining biochemical, biophysical, and cellular methodologies is mandatory.

TargetVerification N1 1. Chemical Synthesis (4-F-2-MeO-3-Me-BA Derivatives) N2 2. In Vitro Kinase Profiling (ADP-Glo Assay) N1->N2 Identify Active Hits (IC50) N3 3. Biophysical Affinity & Kinetics (SPR Analysis) N2->N3 Confirm Direct Binding (Kd, Kon, Koff) N4 4. Intracellular Target Engagement (CETSA) N3->N4 Assess Cellular Efficacy (ΔTagg) N5 5. Validated Biological Target (Ready for In Vivo Efficacy) N4->N5 Final Target Validation

Figure 1: Sequential target verification workflow for 4-Fluoro-2-methoxy-3-methylbenzaldehyde derivatives.

In Vitro Target Validation: ADP-Glo Kinase Assay

Causality & Rationale: To establish baseline potency, we utilize the ADP-Glo™ Kinase Assay. Unlike standard fluorescent assays that require modified substrates or radioactive 33P -ATP, ADP-Glo directly measures the universal product of kinase reactions: ADP[2]. This homogeneous, luminescent approach eliminates fluorescent interference (auto-fluorescence of the benzaldehyde derivatives) and allows testing at physiological ATP concentrations.

Self-Validating Protocol:

  • Preparation: Dilute the target recombinant kinase (e.g., FGFR1) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Incubation: Dispense 1 µL of Derivative A, Derivative B, or DMSO (vehicle) into a 384-well plate. Add 2 µL of the kinase solution. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 2 µL of ATP/Substrate mix. Incubate for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes[2].

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence after 30 minutes.

  • Validation Check: Include a Z'-factor control plate using Staurosporine. Only proceed if Z' > 0.6, confirming assay robustness.

Table 1: In Vitro Kinase Inhibition (Biochemical Potency)
CompoundTarget KinaseIC50 (nM) ± SDMax Inhibition (%)
Derivative A (4-F-2-MeO-3-Me-BA) FGFR14.2 ± 0.399.1%
Derivative B (Standard Analog) FGFR185.6 ± 4.194.5%
Staurosporine (Control) FGFR11.1 ± 0.1100.0%

Data Interpretation: The fluoro-methoxy-methyl substitution in Derivative A yields a 20-fold increase in biochemical potency over the standard analog.

Biophysical Target Binding: Surface Plasmon Resonance (SPR)

Causality & Rationale: An IC50 value is relative to the assay conditions (enzyme and ATP concentration). To prove that Derivative A physically engages the target, we use Surface Plasmon Resonance (SPR). SPR provides real-time, label-free quantification of binding kinetics ( Kon​ , Koff​ ) and absolute affinity ( Kd​ )[3]. A slow off-rate ( Koff​ ) often translates to prolonged target residence time, a critical predictor of in vivo drug efficacy.

Self-Validating Protocol:

  • Immobilization: Covalently attach the target kinase to a CM5 sensor chip via standard amine coupling (EDC/NHS activation) until a density of ~3000 Response Units (RU) is achieved.

  • Reference Cell: Activate and deactivate an adjacent flow cell without protein to serve as an in-line reference.

  • Analyte Injection: Flow serial dilutions of the derivatives (0.1 nM to 1000 nM) in running buffer (PBS-T + 2% DMSO) over both flow cells at 30 µL/min.

  • Dissociation & Regeneration: Allow buffer to flow for 600 seconds to monitor the dissociation phase. Regenerate the surface with 10 mM Glycine-HCl (pH 2.5) if necessary.

  • Validation Check: Subtract the reference cell signal from the active cell signal to eliminate bulk refractive index changes and non-specific binding[3].

Table 2: SPR Binding Kinetics
Compound Kon​ ( M−1s−1 ) Koff​ ( s−1 ) Kd​ (nM)Residence Time (min)
Derivative A 8.5×105 2.1×10−4 0.2479.3
Derivative B 4.1×105 3.8×10−3 9.264.3

Data Interpretation: Derivative A exhibits a highly stabilized binding complex. The specific steric bulk of the methyl group combined with the fluorine atom drastically reduces the dissociation rate ( Koff​ ), extending the residence time from 4 minutes to nearly 80 minutes.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: Potent in vitro binding does not guarantee cellular efficacy. Compounds may suffer from poor membrane permeability, rapid efflux, or competition with millimolar intracellular ATP. The Cellular Thermal Shift Assay (CETSA) directly quantifies target engagement inside living cells based on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature ( Tagg​ )[4].

Self-Validating Protocol:

  • Cell Treatment: Culture target-expressing cancer cells (e.g., HCT116) to 80% confluence. Treat cells with 1 µM of Derivative A, Derivative B, or 0.1% DMSO for 2 hours.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[4].

  • Lysis & Separation: Lyse the cells using freeze-thaw cycles (liquid nitrogen/water bath). Centrifuge at 20,000 x g for 20 minutes to separate aggregated (denatured) proteins from the soluble fraction.

  • Quantification: Analyze the soluble fraction via Western Blot or AlphaScreen using antibodies specific to the target kinase.

  • Validation Check: Simultaneously probe for a housekeeping protein (e.g., GAPDH). GAPDH must show identical melting curves across all treatments, proving the thermal shift is specific to the drug's intended target and not a result of global proteome stabilization.

Table 3: CETSA Intracellular Thermal Shifts
CompoundTarget Protein Tagg​ (°C)Shift ( ΔTagg​ )GAPDH ΔTagg​ (Control)
DMSO (Vehicle) 48.2--
Derivative A 56.8+8.6 °C +0.1 °C
Derivative B 50.1+1.9 °C0.0 °C

Data Interpretation: Derivative A induces a massive 8.6°C thermal shift in the target protein within the complex intracellular environment. This confirms excellent membrane permeability and dominant competitive binding against intracellular ATP, validating the 4-F-2-MeO-3-Me-BA scaffold as a superior pharmacophore for in vivo progression.

Conclusion

The integration of the 4-Fluoro-2-methoxy-3-methylbenzaldehyde building block into kinase inhibitor design provides distinct biophysical and cellular advantages. As demonstrated through the self-validating triad of ADP-Glo, SPR, and CETSA, Derivative A vastly outperforms its standard counterpart. The unique substitution pattern not only drives picomolar affinity and prolonged target residence time but ensures robust intracellular target engagement, de-risking the compound for downstream preclinical development.

References
  • Zegzouti, H., et al. "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies, 2009. Available at:[Link]

  • Patching, S. G. "Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery." Biochimica et Biophysica Acta (BBA)-Biomembranes, 2014. Available at:[Link]

  • Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 2013. Available at:[Link]

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Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of 4-Fluoro-2-methoxy-3-methylbenzaldehyde

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Yet, this innovation demands an unwavering commitment to safety.

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Yet, this innovation demands an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 4-Fluoro-2-methoxy-3-methylbenzaldehyde, a substituted aromatic aldehyde. Our focus extends beyond mere procedural steps to instill a deep understanding of the "why" behind each safety recommendation, ensuring a self-validating system of laboratory safety.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data from analogous compounds, 4-Fluoro-2-methoxy-3-methylbenzaldehyde is expected to be classified with the following hazards:

  • Skin Irritation (Category 2)[1][2][3][4]

  • Serious Eye Irritation (Category 2)[1][2][3][4]

  • May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3)[1][2][3][4]

These classifications mandate a stringent PPE protocol to prevent exposure.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, robust engineering controls must be in place. Always handle 4-Fluoro-2-methoxy-3-methylbenzaldehyde in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of any dust or vapors.[5] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[6][7]

Essential Personal Protective Equipment

The following table outlines the minimum required PPE for handling this compound. Remember, PPE is the last line of defense; proper handling techniques are paramount.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must provide a complete seal around the eyes to protect against splashes.[8][9] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during transfers of larger quantities.
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Nitrile or neoprene gloves offer good resistance to a wide range of chemicals, including many solvents and aromatic compounds.[9][10] Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.
Body Laboratory CoatA flame-resistant lab coat, fully buttoned, is required to protect against incidental skin contact.[11]
Respiratory NIOSH-Approved Respirator (If necessary)A respirator is not typically required when handling small quantities in a properly functioning fume hood. However, if you are working with larger quantities, or if there is a risk of generating aerosols, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[7][10][11]

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach to handling 4-Fluoro-2-methoxy-3-methylbenzaldehyde is critical for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Labeling : Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

  • Storage : Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][7] The container should be kept tightly closed.[2][4][7]

Handling and Use
  • Preparation : Before handling the chemical, ensure you are wearing all the required PPE.

  • Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or vapors.

  • Spill Prevention : Use secondary containment (e.g., a tray) when transferring the chemical to prevent the spread of any spills.

  • Hygiene : After handling, wash your hands and any exposed skin thoroughly with soap and water.[1] Do not eat, drink, or smoke in the laboratory.[1][3]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[1]

  • Clean-up : Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[1]

  • Decontaminate : Clean the spill area thoroughly.

For larger spills, evacuate the laboratory and contact your institution's environmental health and safety department immediately.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major Contain Contain with Inert Absorbent SmallSpill->Contain Notify Notify EHS & Evacuate Lab LargeSpill->Notify Cleanup Collect into Hazardous Waste Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Resume Resume Work Safely Decontaminate->Resume

Caption: Workflow for responding to a chemical spill.

Disposal Plan: Managing Fluorinated Waste

Fluorinated organic compounds, often referred to as "forever chemicals," require careful disposal to prevent environmental contamination.[5]

  • Waste Collection : All waste containing 4-Fluoro-2-methoxy-3-methylbenzaldehyde, including contaminated PPE and absorbent materials, must be collected in a clearly labeled, sealed container for hazardous waste.

  • Disposal Method : The recommended method for the disposal of fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal company.[5][12][13] This process breaks down the stable carbon-fluorine bonds.[5]

  • Documentation : Maintain detailed records of all waste generated and its disposal, including the date, quantity, and the name of the disposal company.

Never dispose of this chemical down the drain or in regular trash.

First Aid Measures

In case of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][4] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[2][3][4] If irritation persists, seek medical attention.[1]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[1][2][3][4] If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[3] Seek medical attention.[1]

Always provide the Safety Data Sheet (or this guide if an SDS is unavailable) to the responding medical personnel.

By adhering to these rigorous safety protocols and understanding the rationale behind them, you can confidently and safely incorporate 4-Fluoro-2-methoxy-3-methylbenzaldehyde into your research endeavors.

References

  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. EPA. [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet for 2-Methoxybenzaldehyde. [Link]

  • Google Patents. (2016). Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • NextSDS. (2026). Your Guide to Personal Protective Equipment for Chemicals. [Link]

  • MDPI. (2021). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Protective Gear. [Link]

  • Princeton University, Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. [Link]

  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. [Link]

  • S D FINE-CHEM LIMITED. (n.d.). 4-fluorobenzaldehyde GHS Safety Data Sheet. [Link]

  • MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. [Link]

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